9-Thiastearic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-nonylsulfanyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2S/c1-2-3-4-5-6-9-12-15-20-16-13-10-7-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDVFMFKIKZKEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCSCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578189 | |
| Record name | 8-(Nonylsulfanyl)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106689-24-1 | |
| Record name | 8-(Nonylsulfanyl)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-Thiastearic Acid: A Potent Inhibitor of Stearoyl-CoA Desaturase
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
9-Thiastearic acid, a synthetic fatty acid analogue where the methylene group at the 9th position of stearic acid is substituted with a sulfur atom, has emerged as a significant tool in lipid research. Its primary and most profound biological activity is the potent and specific inhibition of stearoyl-CoA desaturase (SCD), a critical enzyme in fatty acid metabolism. This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, synthesis, and key experimental protocols. The information presented herein is intended to empower researchers to effectively utilize this compound in their investigations into lipid metabolism, metabolic disorders, and oncology.
Introduction: The Significance of Thia Fatty Acids
Thia fatty acids are a class of fatty acid analogues characterized by the substitution of one or more methylene groups in the hydrocarbon chain with a sulfur atom. This subtle structural modification can dramatically alter the molecule's metabolism and biological effects, making them invaluable probes for studying lipid biochemistry. The position of the sulfur atom is a key determinant of their metabolic fate and activity. This compound, with its sulfur atom at the 9-position, stands out for its specific and potent inhibitory action on a key lipogenic enzyme.
Chemical and Physical Properties
While extensive experimental data for the physicochemical properties of this compound are not widely published, its properties can be inferred from its structure and comparison with stearic acid and other thia fatty acids.
| Property | Value/Description | Source/Reference |
| IUPAC Name | 9-Thiaoctadecanoic acid | Inferred from structure |
| Molecular Formula | C₁₇H₃₄O₂S | Inferred from structure |
| Molecular Weight | 302.51 g/mol | Calculated |
| Appearance | Expected to be a waxy or crystalline solid at room temperature. | Analogy to Stearic Acid[1] |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF, and poorly soluble in water. | Analogy to Fatty Acids[2] |
| Melting Point | Not definitively reported. Likely to differ from stearic acid (69.3 °C) due to the presence of the sulfur atom.[1] | - |
| Boiling Point | Not reported. | - |
Mechanism of Action: Potent Inhibition of Stearoyl-CoA Desaturase (SCD)
The primary molecular target of this compound is Stearoyl-CoA Desaturase (SCD), a key enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[3][4] SCD introduces a double bond between carbons 9 and 10 of fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) to oleoyl-CoA (18:1).[5]
Competitive Inhibition: this compound acts as a potent competitive inhibitor of SCD.[4] Once converted to its CoA ester, 9-thiastearoyl-CoA, it binds to the active site of the SCD enzyme. However, due to the presence of the sulfur atom at the 9-position, the enzyme is unable to catalyze the desaturation reaction.[4] This stable binding effectively blocks the enzyme's active site, preventing the desaturation of its natural substrate, stearoyl-CoA.
An equimolar concentration of 9-thia stearoyl-CoA has been shown to inhibit the delta-9 desaturation of [1-¹⁴C]stearoyl-CoA by approximately 75% in microsomal preparations, highlighting its significant inhibitory potential.[4]
Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary to achieve a high yield of the desired product.
Biological Activities and Research Applications
The primary application of this compound in research stems from its potent inhibition of SCD. This makes it an invaluable tool for investigating the physiological roles of SCD and the consequences of its inhibition.
Modulation of Lipid Metabolism
By inhibiting SCD, this compound alters the cellular lipid profile, leading to:
-
Decreased levels of monounsaturated fatty acids: Specifically, a reduction in oleic acid.
-
Increased levels of saturated fatty acids: An accumulation of stearic acid.
This shift in the SFA to MUFA ratio can have profound effects on cellular function, including membrane fluidity, lipid signaling, and energy metabolism. [3]
Potential in Cancer Research
While much of the research on the anti-cancer effects of 18-carbon fatty acid derivatives has focused on 9-hydroxystearic acid, the role of SCD in cancer is well-established. [4][6][7]Many cancer cells exhibit upregulated lipogenesis, and SCD activity is often elevated to provide the necessary MUFAs for membrane synthesis and signaling. Therefore, as a potent SCD inhibitor, this compound holds potential as a tool to probe the reliance of cancer cells on de novo lipogenesis and to explore SCD inhibition as a therapeutic strategy.
Antiparasitic Activity
Thia fatty acids have also been investigated as potential antiparasitic agents. For instance, 10-thiastearic acid has been shown to inhibit the synthesis of dihydrosterculic acid in trypanosomes, highlighting the potential for targeting lipid metabolism in these organisms. [3]
Experimental Protocols
Stearoyl-CoA Desaturase (SCD) Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of this compound on SCD in a cellular context.
Objective: To determine the dose-dependent inhibition of SCD activity by this compound in cultured cells.
Materials:
-
Hepatoma cell line (e.g., HepG2) or primary hepatocytes
-
Cell culture medium and supplements
-
This compound
-
[¹⁴C]-Stearic acid
-
Scintillation cocktail and counter
-
Solvents for lipid extraction (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) plates and developing chamber
Methodology:
-
Cell Culture: Plate cells in a multi-well format and allow them to adhere and reach the desired confluency.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve a range of final concentrations. Add the this compound solutions to the cells and incubate for a predetermined time (e.g., 4 hours).
-
Radiolabeling: Add [¹⁴C]-Stearic acid to each well and incubate for a further period to allow for its uptake and metabolism.
-
Lipid Extraction: Wash the cells to remove unincorporated radiolabel. Lyse the cells and extract the total lipids using a suitable solvent system (e.g., a modified Folch method).
-
Lipid Separation: Separate the extracted lipids (including stearic acid and oleic acid) using thin-layer chromatography (TLC).
-
Quantification: Scrape the spots corresponding to stearic acid and oleic acid from the TLC plate and quantify the radioactivity in each fraction using a scintillation counter.
-
Data Analysis: Calculate the SCD activity as the ratio of radioactivity in the oleic acid fraction to the total radioactivity in both the stearic acid and oleic acid fractions. Plot the SCD activity against the concentration of this compound to determine the IC₅₀ value. [8]
Analytical Methods for this compound
Standard analytical techniques for fatty acids can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is suitable for separating fatty acids.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with an acid modifier like formic acid, can be used.
-
Detection: As fatty acids lack a strong chromophore, detection can be achieved using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Derivatization to introduce a UV-active or fluorescent tag is also an option for enhanced sensitivity.
Gas Chromatography (GC):
-
Derivatization: Prior to GC analysis, the carboxylic acid group of this compound should be esterified, typically to a methyl ester (FAME), to increase its volatility.
-
Column: A polar capillary column (e.g., a wax-type column) is commonly used for the separation of FAMEs.
-
Detection: A Flame Ionization Detector (FID) is the standard detector for FAME analysis. Mass Spectrometry (MS) can be used for definitive identification.
Conclusion and Future Directions
This compound is a powerful and specific inhibitor of stearoyl-CoA desaturase, making it an indispensable tool for researchers in the field of lipid metabolism. Its ability to modulate the cellular balance of saturated and monounsaturated fatty acids provides a unique opportunity to investigate the downstream consequences of SCD inhibition in various physiological and pathological contexts.
Future research should focus on several key areas:
-
Elucidation of a definitive IC₅₀ value: While its potent inhibition is established, a precise IC₅₀ value against purified SCD enzymes would be highly valuable for quantitative studies.
-
Exploration of its therapeutic potential: Further investigation into the effects of this compound on cancer cell proliferation, apoptosis, and in vivo tumor models is warranted.
-
Pharmacokinetic and toxicological profiling: To move beyond its use as a research tool, comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity of this compound are necessary.
By continuing to explore the properties and applications of this unique fatty acid analogue, the scientific community can gain deeper insights into the intricate world of lipid biology and potentially uncover new avenues for therapeutic intervention.
References
- Hovik, K. E., Spydevold, O. S., & Bremer, J. (1997). Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1349(3), 251–256.
- Skrede, S., Bremer, J., & Spydevold, O. S. (1997). Thia fatty acids, metabolism and metabolic effects. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1344(2), 115-131.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
- Calonghi, N., Cappadone, C., Pagnotta, E., Rota, C., & Tomasi, A. (2005). Histone deacetylase 1: a target of 9-hydroxystearic acid in the inhibition of cell growth in human colon cancer. Journal of lipid research, 46(8), 1596-1603.
-
Wikipedia contributors. (2023, December 12). Stearic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
- Hovik, K. E., Brodal, B., Bartlett, K., & Spydevold, O. S. (1996). Metabolism of thia fatty acids in isolated rat hepatocytes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1301(1-2), 93-100.
-
Twinwood Cattle Company. (n.d.). Fatty Acids: Structures and Properties. Retrieved from [Link]
- Garaeva, L. D., et al. (2022). The Short Overview on the Relevance of Fatty Acids for Human Cardiovascular Disorders. International Journal of Molecular Sciences, 23(15), 8592.
- Calonghi, N., et al. (2011). Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells. Molecules, 16(8), 6483-6497.
-
Wikipedia contributors. (2023, November 28). Stearoyl-CoA 9-desaturase. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
- Igal, R. A. (2016). Stearoyl-CoA desaturase 5 (SCD5), a Δ-9 fatty acyl desaturase in search of a function. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(8), 746-755.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. What are the properties of fatty acids? | AAT Bioquest [aatbio.com]
- 3. Thia fatty acids, metabolism and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 6. twinwoodcattle.com [twinwoodcattle.com]
- 7. Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 9-Thiastearic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Thia-Fatty Acids in Biomedical Research
9-Thiastearic acid, a synthetic sulfur-containing fatty acid analogue, is a molecule of significant interest in the fields of biochemistry and pharmacology. As part of the broader class of thia-fatty acids, it serves as a valuable tool for investigating lipid metabolism and developing novel therapeutic agents. The substitution of a methylene group with a sulfur atom in the fatty acid chain introduces unique physicochemical properties that can profoundly influence its biological activity. Thia-fatty acids are known to modulate lipid metabolism, including processes such as fatty acid oxidation and desaturation, and have shown potential as hypolipidemic agents.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed protocols and mechanistic insights to support researchers in its preparation and application.
Core Synthesis Pathways: A Dual Approach to this compound
The synthesis of this compound can be effectively achieved through two primary routes: a classical nucleophilic substitution and a modern thiol-ene "click" reaction. The choice of pathway often depends on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory.
Pathway 1: Nucleophilic Substitution via 9-Bromononanoic Acid
This pathway is a robust and well-established method that involves two key steps: the synthesis of a C9 ω-bromo fatty acid intermediate, followed by a nucleophilic attack by an octylthiolate.
Conceptual Workflow:
Figure 1: Workflow for the synthesis of this compound via nucleophilic substitution.
Experimental Protocols:
Step 1: Synthesis of 9-Bromononanoic Acid
The precursor, 9-bromononanoic acid, can be synthesized from 9-bromo-1-nonanol through oxidation. A highly efficient method utilizes a TEMPO-catalyzed oxidation.[2][3]
-
Materials: 9-bromo-1-nonanol, Acetone, saturated Sodium Bicarbonate (NaHCO₃) solution, Sodium Bromide (NaBr), 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), Trichloroisocyanuric acid (TCCA), 2-propanol, Dichloromethane (DCM), Water, Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve 9-bromo-1-nonanol (1.0 eq) in acetone.
-
Cool the solution to 0°C in an ice bath.
-
Sequentially add saturated NaHCO₃ solution, NaBr (0.2 eq), and TEMPO (0.1 eq).
-
Add TCCA (2.0 eq) in portions while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 3 hours.
-
Cool the reaction back to 0°C and quench with 2-propanol.
-
Filter the resulting precipitate and concentrate the filtrate under reduced pressure.
-
Partition the residue between water and DCM.
-
Extract the aqueous phase with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 9-bromononanoic acid.
-
Step 2: Synthesis of this compound
This step involves the reaction of 9-bromononanoic acid with 1-octanethiol in the presence of a base.
-
Materials: 9-bromononanoic acid, 1-Octanethiol, Sodium Hydride (NaH), Anhydrous Tetrahydrofuran (THF), Diethyl ether, 1M Hydrochloric acid (HCl), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 1-octanethiol (1.1 eq) in anhydrous THF.
-
Cool the solution to 0°C and add NaH (1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
In a separate flask, dissolve 9-bromononanoic acid (1.0 eq) in anhydrous THF.
-
Add the solution of 9-bromononanoic acid dropwise to the sodium 1-octanethiolate solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Pathway 2: Thiol-Ene "Click" Reaction
The thiol-ene reaction is a powerful and efficient method for the formation of carbon-sulfur bonds, often proceeding under mild conditions with high yields.[4] This pathway involves the radical-initiated addition of 1-octanethiol to 9-decenoic acid.
Conceptual Workflow:
Figure 2: Workflow for the synthesis of this compound via thiol-ene reaction.
Experimental Protocols:
Step 1: Synthesis of 9-Decenoic Acid
9-Decenoic acid can be prepared from commercially available starting materials. One reported synthesis involves the hydrolysis of the corresponding ester.[1]
-
Materials: Diethyl 9-decenoate (or similar ester), Potassium Hydroxide (KOH), Isopropyl alcohol, Water, Hydrochloric acid (HCl), Sodium Chloride (NaCl) solution, Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
In a round-bottom flask, combine the starting ester, water, and isopropyl alcohol.
-
Add a concentrated aqueous solution of KOH.
-
Stir the reaction mixture at approximately 30°C for 4 hours.
-
Cool the mixture and acidify to pH 1-2 with concentrated HCl, maintaining the temperature below 40°C.
-
Wash the organic layer with saturated NaCl solution.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by distillation to obtain 9-decenoic acid.
-
Step 2: Thiol-Ene Synthesis of this compound
This reaction can be initiated either thermally with a radical initiator like AIBN or photochemically.
-
Materials: 9-decenoic acid, 1-Octanethiol, Azobisisobutyronitrile (AIBN) or a suitable photoinitiator, Anhydrous toluene (for thermal initiation) or a suitable solvent for photochemistry.
-
Procedure (Thermal Initiation):
-
In a flask equipped with a reflux condenser, dissolve 9-decenoic acid (1.0 eq) and 1-octanethiol (1.2 eq) in anhydrous toluene.
-
Add a catalytic amount of AIBN (e.g., 0.05 eq).
-
Heat the reaction mixture to 80-90°C under an inert atmosphere.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Mechanistic Insights
Nucleophilic Substitution: The reaction of 9-bromononanoic acid with sodium 1-octanethiolate proceeds via a classic SN2 mechanism. The thiolate anion, a potent nucleophile, attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide leaving group in a single concerted step. The use of a polar aprotic solvent like THF is crucial to solvate the cation and leave the nucleophile reactive.
Thiol-Ene Reaction: The radical-initiated thiol-ene reaction follows a free-radical chain mechanism.[4]
-
Initiation: The initiator (e.g., AIBN upon heating) decomposes to generate radicals. These radicals then abstract a hydrogen atom from 1-octanethiol to form a thiyl radical.
-
Propagation: The thiyl radical adds to the terminal double bond of 9-decenoic acid in an anti-Markovnikov fashion. This results in the formation of a carbon-centered radical at the more substituted position (C10). This carbon-centered radical then abstracts a hydrogen atom from another molecule of 1-octanethiol, yielding the this compound product and regenerating a thiyl radical, which continues the chain reaction.
Data Presentation: Comparison of Synthesis Pathways
| Parameter | Nucleophilic Substitution | Thiol-Ene "Click" Reaction |
| Starting Materials | 9-Bromo-1-nonanol, 1-Octanethiol | 9-Decenoic acid ester, 1-Octanethiol |
| Key Intermediates | 9-Bromononanoic acid, Sodium 1-octanethiolate | 9-Decenoic acid |
| Reaction Type | Oxidation, SN2 Nucleophilic Substitution | Hydrolysis, Radical Addition |
| Reagents | TEMPO, TCCA, NaH | KOH, AIBN (or photoinitiator) |
| Reaction Conditions | Step 1: 0°C to RT; Step 2: Reflux | Step 1: 30°C; Step 2: 80-90°C (thermal) or RT (photo) |
| Advantages | Well-established, predictable reactivity | High efficiency, mild conditions, "click" chemistry |
| Potential Challenges | Handling of NaH, potential side reactions | Availability of 9-decenoic acid, radical-sensitive functional groups |
Conclusion and Future Perspectives
The synthesis of this compound is readily achievable through established organic chemistry principles. The nucleophilic substitution pathway offers a reliable and classical approach, while the thiol-ene reaction represents a more modern, efficient, and atom-economical alternative. The choice of method will be guided by the specific needs and resources of the research team. As the biological significance of thia-fatty acids continues to be unveiled, robust and versatile synthetic routes are paramount for advancing our understanding of their therapeutic potential. Future research may focus on developing stereoselective syntheses to investigate the differential biological activities of the enantiomers of thia-fatty acids and exploring enzymatic routes for a more sustainable production.
References
-
Skrede, S., Bremer, J., Spydevold, O., et al. (1997). Thia-substituted fatty acids: their effects on fatty acid metabolism. Chemical Physics of Lipids, 88(2), 113-129. [Link]
-
PubChem. (n.d.). 1-Octanethiol. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol-ene click chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]
-
Wikipedia. (n.d.). 9-Oxodecenoic acid. Retrieved from [Link]
Sources
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of 9-Thiastearic Acid: A Competitive Inhibitor of Stearoyl-CoA Desaturase
Abstract
This compound (9-TSA) is a synthetic fatty acid analogue that has garnered significant attention for its potent and specific biological activity. As a member of the thia fatty acid family, it is characterized by the substitution of a methylene group with a sulfur atom at the 9th position of the stearic acid carbon chain. This structural modification confers upon it the ability to act as a powerful inhibitor of Stearoyl-CoA Desaturase (SCD), a critical enzyme in lipid metabolism. This guide provides a comprehensive technical overview of the molecular mechanism of action of this compound, detailing its interaction with SCD, the downstream cellular and biochemical consequences of this inhibition, and standardized experimental protocols for its study.
The Molecular Target: Stearoyl-CoA Desaturase (SCD)
To comprehend the action of this compound, one must first understand its target, Stearoyl-CoA Desaturase. SCD is an iron-containing enzyme located in the endoplasmic reticulum that plays a rate-limiting role in the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] The primary reactions catalyzed by SCD are the conversion of palmitoyl-CoA (16:0) to palmitoleoyl-CoA (16:1n-7) and, most notably, stearoyl-CoA (18:0) to oleoyl-CoA (18:1n-9).[1]
This desaturation step is crucial for maintaining the appropriate balance of SFAs and MUFAs, which influences:
-
Membrane Fluidity: MUFAs are key components of phospholipids that make up cellular membranes, ensuring their proper fluidity and function.[1]
-
Lipid Synthesis: Oleate is a major component of triglycerides (for energy storage) and cholesterol esters.[1]
-
Signal Transduction: Fatty acid composition affects cellular signaling pathways.[1][2]
The ratio of stearic acid to oleic acid, often referred to as the "fatty acid desaturation index," is a critical metabolic parameter that is heavily dependent on SCD activity.[3] Elevated SCD activity is implicated in numerous metabolic disorders and cancers, making it a prime therapeutic target.[2][4][5]
The Desaturation Reaction
The SCD-catalyzed reaction is a complex oxidative process requiring molecular oxygen and a flow of electrons from NAD(P)H, mediated by cytochrome b5 and NAD(P)-cytochrome b5 reductase.[1] The enzyme introduces a single cis-double bond between carbons 9 and 10 of the acyl-CoA substrate.[1][3]
Core Mechanism of Action: Competitive Inhibition
This compound exerts its effect by acting as a potent competitive inhibitor of Stearoyl-CoA Desaturase.[6] An enzyme inhibitor is a molecule that binds to an enzyme to block its activity.[7][8] In competitive inhibition, the inhibitor molecule typically resembles the substrate and competes for the same active site on the enzyme.[7][9]
How this compound Inhibits SCD
-
Activation to CoA Ester: Like other fatty acids, this compound is activated in the cell to its coenzyme A (CoA) ester, 9-thia stearoyl-CoA.[6][10] This is the form that interacts with the enzyme.
-
Binding to the Active Site: The overall structure of 9-thia stearoyl-CoA is highly analogous to the natural substrate, stearoyl-CoA. The sulfur atom at the 9-position does not negatively impact the molecule's ability to bind to the active site of SCD.[6]
-
Inhibition of Desaturation: While it binds effectively, 9-thia stearoyl-CoA cannot be desaturated. The presence of the sulfur atom at the precise point of the desired carbon-carbon double bond formation prevents the enzyme from completing its catalytic cycle.[6]
-
Competitive Blockade: By occupying the active site without yielding a product, 9-thia stearoyl-CoA acts as a strong competitive inhibitor. It prevents the natural substrate, stearoyl-CoA, from binding and being converted to oleoyl-CoA, thereby shutting down the desaturation process.[6] An equimolar concentration of 9-thia stearoyl-CoA has been shown to inhibit the Δ9 desaturation of stearoyl-CoA by approximately 75% in microsomal preparations.[6]
The position of the sulfur atom is paramount to its inhibitory activity. Analogues such as 3-thia stearic acid are poor inhibitors because the sulfur at the 3-position reduces the affinity for the enzyme, although it can still be desaturated.[6] In contrast, both 9-thia and 10-thia stearic acid are potent inhibitors because the sulfur atom's position allows for strong binding but prevents the desaturation reaction.[6][10]
Visualization of Competitive Inhibition
Caption: Competitive inhibition of SCD by 9-Thia Stearoyl-CoA.
Biochemical and Cellular Consequences of SCD Inhibition
The inhibition of SCD by this compound triggers a cascade of significant cellular changes, primarily stemming from the alteration of the fatty acid pool.
-
Decreased Desaturation Index: The most immediate effect is a decrease in the MUFA/SFA ratio.[3] This leads to a relative accumulation of saturated fatty acids like stearic acid and a depletion of monounsaturated fatty acids like oleic acid.
-
Altered Membrane Composition: The shift in fatty acid pools impacts the composition of phospholipids in cellular membranes, potentially leading to decreased membrane fluidity and impaired function of membrane-bound proteins.
-
Induction of Cellular Stress: An accumulation of SFAs can be toxic to cells, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This is a known consequence of SCD1 inhibition in various cell types, particularly cancer cells.[2]
-
Impact on Cancer Cell Viability: Many cancer cells exhibit high levels of SCD activity and are dependent on MUFA synthesis for proliferation and survival. By blocking this pathway, this compound can inhibit cancer cell growth and induce cell death pathways like apoptosis and ferroptosis, the latter being a form of iron-dependent cell death linked to lipid peroxidation.[2]
Downstream Signaling Pathway
Caption: Downstream cellular effects of SCD inhibition by this compound.
Experimental Protocols for Mechanistic Studies
Validating the mechanism of action of an enzyme inhibitor requires robust experimental methodologies. The following protocols outline standard approaches to quantify the inhibitory effect of this compound on SCD.
Protocol 1: In Vitro SCD Inhibition Assay using Liver Microsomes
This assay directly measures the enzymatic activity of SCD in a subcellular fraction and its inhibition by 9-TSA. It is based on the methodology described in foundational studies of thia fatty acids.[6]
Objective: To determine the IC₅₀ value of 9-Thia Stearoyl-CoA against SCD.
Materials:
-
Liver microsomes (from rat or human source)
-
[1-¹⁴C]Stearoyl-CoA (radiolabeled substrate)
-
9-Thia Stearoyl-CoA (inhibitor)
-
Reaction Buffer (e.g., phosphate buffer, pH 7.4, containing ATP, CoASH, MgCl₂, and NADH)
-
Saponifying agent (e.g., 10% KOH in methanol)
-
Acidifying agent (e.g., H₂SO₄)
-
Organic solvent for extraction (e.g., hexane)
-
Thin-Layer Chromatography (TLC) plates and developing solvent system
-
Scintillation counter and fluid
Procedure:
-
Prepare Microsomes: Isolate liver microsomes via differential centrifugation. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing the reaction buffer, a fixed amount of microsomal protein, and varying concentrations of the inhibitor (9-Thia Stearoyl-CoA). Include a vehicle control (DMSO).
-
Initiate Reaction: Start the reaction by adding the radiolabeled substrate, [1-¹⁴C]Stearoyl-CoA.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 10-20 minutes) during which the reaction is linear.
-
Stop and Saponify: Terminate the reaction by adding the saponifying agent. Heat the samples (e.g., at 70°C for 1 hour) to hydrolyze the CoA esters to free fatty acids.
-
Extract Fatty Acids: Cool the samples, acidify them, and extract the free fatty acids into an organic solvent like hexane.
-
Separate Products: Concentrate the organic extract and spot it onto a TLC plate. Develop the plate in a solvent system that separates stearic acid from oleic acid.
-
Quantify: Scrape the spots corresponding to stearic acid and oleic acid into separate scintillation vials. Add scintillation fluid and measure the radioactivity (in counts per minute, CPM).
-
Calculate Inhibition: The SCD activity is calculated as the ratio of [¹⁴C-Oleic Acid] / ([¹⁴C-Oleic Acid] + [¹⁴C-Stearic Acid]). Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.
Visualization of In Vitro Assay Workflow
Caption: Experimental workflow for the in vitro SCD inhibition assay.
Conclusion and Future Directions
This compound operates through a clear and potent mechanism of action: the competitive inhibition of Stearoyl-CoA Desaturase. By acting as a substrate mimic that cannot be turned over, it effectively halts the endogenous production of monounsaturated fatty acids. This primary action leads to profound secondary effects on cellular lipid composition, membrane integrity, and stress signaling pathways. This well-defined mechanism makes 9-TSA an invaluable tool for researchers studying lipid metabolism and a promising lead structure for the development of therapeutics targeting diseases characterized by aberrant lipid synthesis, such as metabolic syndrome and various cancers. Future research should focus on optimizing its drug-like properties and exploring its efficacy and safety in preclinical disease models.
References
-
Skorve, J., & Bremer, J. (1989). Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1004(2), 227-233. [Link]
-
Bremer, J., & Skrede, S. (1997). Thia fatty acids, metabolism and metabolic effects. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1344(1), 1-18. [Link]
-
Emken, E. A. (1995). Metabolism of dietary stearic acid relative to other fatty acids in human subjects. The American Journal of Clinical Nutrition, 61(6), 1380S-1387S. [Link]
-
Chen, Y., et al. (2022). Acyl-CoA thioesterase 9 promotes tumour growth and metastasis through reprogramming of fatty acid metabolism in hepatocellular carcinoma. Liver International, 42(11), 2548-2561. [Link]
-
Zhang, L., et al. (2008). A Multiplexed Cell Assay in HepG2 Cells for the Identification of Delta-5, Delta-6, and Delta-9 Desaturase and Elongase Inhibitors. Journal of Biomolecular Screening, 13(7), 643-652. [Link]
-
Yang, K., et al. (2021). Fatty acid metabolism constrains Th9 cell differentiation and antitumor immunity via the modulation of retinoic acid receptor signaling. Science Advances, 7(39), eabj0218. [Link]
-
Yang, K., et al. (2021). Fatty acid metabolism constrains Th9 cell differentiation and antitumor immunity via the modulation of retinoic acid receptor signaling. Okayama University. [Link]
-
Wikipedia contributors. (2024). Enzyme inhibitor. Wikipedia, The Free Encyclopedia. [Link]
-
Serra, G., et al. (2018). Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells. Molecules, 23(11), 2848. [Link]
-
Wikipedia contributors. (2023). Stearoyl-CoA 9-desaturase. Wikipedia, The Free Encyclopedia. [Link]
-
Taylor, S. (2024). Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. [Link]
-
Ntambi, J. M., & Igal, R. A. (2019). Stearoyl-CoA desaturase 5 (SCD5), a Δ-9 fatty acyl desaturase in search of a function. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1864(11), 158485. [Link]
-
LibreTexts. (2021). 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]
-
Al-Burhan, A., & Edmondson, D. E. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2530. [Link]
-
Colom, B., et al. (2021). Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases. Biomedicines, 9(10), 1367. [Link]
-
Vovk, O., et al. (2018). Mechanisms through which an inhibition of stearoyl-CoA desaturase (SCD) by some pharmaceuticals can cause potent anti-tumor effects. ResearchGate. [Link]
-
Tsuchiya, A., et al. (2013). Stearic acid serves as a potent inhibitor of protein tyrosine phosphatase 1B. Cellular Physiology and Biochemistry, 32(5), 1451-1459. [Link]
-
Wróbel, A., et al. (2020). Asiatic Acid, a Natural Compound that Exerts Beneficial Effects on the Cystometric and Biochemical Parameters in the Retinyl Acetate-Induced Model of Detrusor Overactivity. Frontiers in Pharmacology, 11, 574. [Link]
Sources
- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 2. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stearoyl-CoA desaturase 5 (SCD5), a Δ-9 fatty acyl desaturase in search of a function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thia fatty acids, metabolism and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 9-Thiastearic Acid
An In-Depth Technical Guide to the Biological Activity of 9-Thiastearic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a synthetic fatty acid analogue, has garnered significant attention within the scientific community for its potent and specific biological activities. Characterized by the substitution of the C-9 methylene group with a sulfur atom, this molecule acts as a powerful modulator of lipid metabolism. This technical guide provides a comprehensive overview of the core biological functions of this compound, with a primary focus on its mechanism as an inhibitor of Stearoyl-CoA Desaturase (SCD). We will delve into the biochemical basis of its action, the resultant cellular and physiological consequences, and its potential as a therapeutic agent in metabolic diseases and oncology. This document serves as a resource for researchers aiming to understand and leverage the unique properties of this compound in experimental and drug development settings.
Introduction to this compound
Thia-fatty acids are a class of fatty acid analogues where one or more methylene groups in the hydrocarbon chain are replaced by a sulfur atom.[1] This chemical modification, while seemingly subtle, can dramatically alter the metabolic fate and biological activity of the fatty acid. This compound (9-TSA) is an 18-carbon saturated fatty acid analogue that has been extensively studied as a tool compound for investigating lipid metabolism. Its primary and most well-documented biological function is the potent inhibition of Stearoyl-CoA Desaturase (SCD), a critical enzyme in the biosynthesis of monounsaturated fatty acids.[1][2] By disrupting this key metabolic node, 9-TSA triggers a cascade of cellular events, making it a valuable molecule for both basic research and as a lead compound for therapeutic development.
Mechanism of Action: Potent Inhibition of Stearoyl-CoA Desaturase (SCD)
The central mechanism underpinning the biological activity of 9-TSA is its function as a strong inhibitor of Stearoyl-CoA Desaturase (SCD).[1]
The Role of Stearoyl-CoA Desaturase (SCD)
SCD is an iron-containing enzyme located in the endoplasmic reticulum (ER) that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[3][4] Specifically, it introduces a double bond at the delta-9 position of fatty acyl-CoAs. The primary substrates for SCD are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which are converted to palmitoleoyl-CoA (16:1n-7) and oleoyl-CoA (18:1n-9), respectively.[3][5] These MUFAs are essential components of membrane phospholipids, triglycerides, and cholesterol esters, and play a crucial role in regulating membrane fluidity, cellular signaling, and energy metabolism.[4] Dysregulation of SCD activity is implicated in a variety of metabolic disorders, including obesity, type II diabetes, and cancer.[3][6]
Competitive Inhibition by this compound
The inhibitory action of 9-TSA is a direct consequence of its structure. The sulfur atom at the 9-position does not significantly hinder the molecule's ability to bind to the active site of the SCD enzyme.[1] The enzyme recognizes 9-thia stearoyl-CoA as a substrate analogue. However, the sulfur substitution at the precise point of desaturation (the delta-9 position) prevents the enzyme from catalyzing the introduction of a double bond.[1] Consequently, 9-thia stearoyl-CoA acts as a potent competitive inhibitor, effectively blocking the desaturation of natural substrates like stearoyl-CoA.[1]
Studies in liver microsomes have demonstrated that an equimolar concentration of 9-thia stearoyl-CoA can inhibit the Δ9 desaturation of stearoyl-CoA by approximately 75%.[1] This highlights the potency of its inhibitory effect. The position of the sulfur atom is critical; for instance, 3-thia stearic acid does not inhibit SCD, whereas both 9-thia and 10-thia stearic acid are strong inhibitors.[1]
Table 1: Comparative Effects of Thia-Stearic Acid Isomers on Stearoyl-CoA Desaturase (SCD) Activity
| Compound | Sulfur Position | Effect on SCD Binding | Desaturation Outcome | Resulting Activity | Reference |
| 3-Thia Stearic Acid | C-3 | Reduced Affinity | Permitted | Weak Substrate/No Inhibition | [1] |
| 9-Thia Stearic Acid | C-9 | Not Affected | Blocked | Strong Inhibitor | [1] |
| 10-Thia Stearic Acid | C-10 | Not Affected | Blocked | Strong Inhibitor | [1][7] |
Cellular and Physiological Consequences of SCD Inhibition by 9-TSA
By blocking SCD, 9-TSA initiates significant downstream effects on cellular lipid composition and function, leading to profound physiological consequences.
Alteration of Cellular Lipid Profiles
The most immediate effect of 9-TSA treatment is a shift in the cellular ratio of saturated to monounsaturated fatty acids. Inhibition of SCD leads to an accumulation of SFAs, particularly stearic acid (18:0), and a depletion of MUFAs, such as oleic acid (18:1).[3] This altered SFA/MUFA ratio can severely impact the biophysical properties of cell membranes, leading to decreased fluidity and impaired function of membrane-bound proteins.
Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis
An overload of SFAs is known to be cytotoxic, a phenomenon often referred to as lipotoxicity.[3] The accumulation of SFAs resulting from SCD inhibition by compounds like 9-TSA can trigger the unfolded protein response (UPR) and induce significant ER stress.[3][8] Chronic or unresolved ER stress activates apoptotic pathways, leading to programmed cell death. This mechanism is particularly relevant in cancer cells, which often exhibit elevated SCD expression and are highly dependent on MUFA synthesis for proliferation and survival.[4] Inhibition of SCD in pancreatic tumor models, for example, has been shown to induce the UPR and suppress tumor growth.[3]
Hypolipidemic Effects
The modulation of fatty acid metabolism by thia-fatty acids can lead to systemic hypolipidemic effects.[2] By inhibiting the synthesis of MUFAs necessary for triglyceride formation, 9-TSA and its analogues can contribute to lower lipid levels. This activity has positioned these compounds as useful tools for investigating and developing new anti-obesity therapeutics.[7]
Visualization of 9-TSA's Mechanism of Action
The following diagrams illustrate the metabolic pathway affected by this compound and a conceptual workflow for its evaluation.
Caption: Mechanism of this compound (9-TSA) action on the SCD pathway.
Caption: Experimental workflow for evaluating the biological activity of 9-TSA.
Experimental Protocol: Microsomal Stearoyl-CoA Desaturase (SCD) Inhibition Assay
This protocol provides a framework for quantifying the inhibitory effect of this compound on SCD activity using radiolabeled substrate in a microsomal preparation. This self-validating system includes controls to ensure the observed effect is specific to the inhibitor.
Objective: To determine the IC₅₀ of this compound for SCD enzyme activity.
Materials:
-
Liver microsomes (from rat or human source)
-
This compound (to be converted to its CoA ester)
-
[1-¹⁴C]Stearoyl-CoA (Radiolabeled substrate)
-
NADPH
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Potassium phosphate buffer (pH 7.2)
-
Reaction termination solution (e.g., methanolic KOH)
-
Solvents for lipid extraction (e.g., hexane, isopropanol)
-
HPLC or TLC system for fatty acid separation
-
Scintillation counter and fluid
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of 9-Thiastearoyl-CoA.
-
Prepare serial dilutions of 9-Thiastearoyl-CoA to generate a dose-response curve.
-
Prepare a reaction buffer containing potassium phosphate, BSA, and NADPH.
-
-
Enzyme Reaction Setup (in triplicate):
-
Test Wells: Add reaction buffer, a specific concentration of 9-Thiastearoyl-CoA, and liver microsomes to microcentrifuge tubes.
-
Vehicle Control Wells: Add reaction buffer, vehicle (e.g., DMSO), and liver microsomes. This represents 100% enzyme activity.
-
No Enzyme Control Wells: Add reaction buffer and [1-¹⁴C]Stearoyl-CoA, but no microsomes, to measure background signal.
-
-
Initiation of Reaction:
-
Pre-incubate the tubes at 37°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding [1-¹⁴C]Stearoyl-CoA to all tubes. Final volume should be consistent (e.g., 200 µL).
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes) with gentle shaking.
-
-
Reaction Termination and Saponification:
-
Stop the reaction by adding 1 mL of methanolic KOH.
-
Heat the samples at 65°C for 1 hour to saponify the fatty acids from their CoA esters.
-
-
Lipid Extraction:
-
Acidify the samples with HCl to protonate the free fatty acids.
-
Extract the fatty acids by adding 2 mL of hexane, vortexing vigorously, and centrifuging to separate the phases.
-
Carefully collect the upper hexane layer containing the fatty acids.
-
-
Analysis:
-
Evaporate the hexane under a stream of nitrogen.
-
Reconstitute the lipid residue in a small volume of mobile phase.
-
Inject the sample into an HPLC system or spot onto a TLC plate to separate [¹⁴C]-stearic acid from the product, [¹⁴C]-oleic acid.
-
Quantify the radioactivity in the stearic acid and oleic acid fractions using a scintillation counter.
-
-
Data Analysis:
-
Calculate SCD activity as the percentage of [¹⁴C]-oleic acid formed relative to the total radioactivity ([¹⁴C]-oleic acid + [¹⁴C]-stearic acid).
-
Normalize the activity in the test wells to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound is a well-characterized and potent inhibitor of stearoyl-CoA desaturase. Its ability to disrupt cellular lipid homeostasis by preventing the formation of monounsaturated fatty acids makes it an invaluable research tool. The downstream consequences, including the induction of ER stress and apoptosis, underscore its potential as a therapeutic lead, particularly in oncology and metabolic diseases where SCD is often upregulated.
Future research should focus on in vivo studies to better understand its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in animal models of disease. Furthermore, exploring potential off-target effects and developing more drug-like analogues could pave the way for the clinical translation of SCD inhibitors based on the this compound scaffold.
References
-
Hovik, K.E., Spydevold, O.S., & Bremer, J. (1997). Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1349(3), 251-256. Available from: [Link]
-
Calonghi, N., et al. (2020). Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells. Molecules, 25(21), 5099. Available from: [Link]
-
Bremer, J., & Skrede, S. (1997). Thia fatty acids, metabolism and metabolic effects. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1344(1), 1-18. Available from: [Link]
-
Scaglia, N., & Igal, R.A. (2008). Stearoyl-CoA Desaturase Is Involved in the Control of Proliferation, Invasion, and Survival in Human Breast Cancer Cells. Journal of Biological Chemistry, 283(38), 25848-25859. Note: This reference provides context on SCD in cancer, supporting the rationale for using inhibitors. Available from: [Link]
-
Liu, G., et al. (2007). A Multiplexed Cell Assay in HepG2 Cells for the Identification of Delta-5, Delta-6, and Delta-9 Desaturase and Elongase Inhibitors. Journal of Biomolecular Screening, 12(8), 1085-1094. Available from: [Link]
-
Umeda, S., et al. (2020). Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth. Cancers, 12(10), 2824. Available from: [Link]
-
Paton, C.M., & Ntambi, J.M. (2009). Biochemical and physiological function of stearoyl-CoA desaturase. American Journal of Physiology-Endocrinology and Metabolism, 297(1), E28-E37. Note: This reference provides background on SCD function. Available from: [Link]
-
Noto, A., et al. (2021). Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer. Science Advances, 7(7), eabd8372. Available from: [Link]
-
Emken, E.A. (1995). Metabolism of dietary stearic acid relative to other fatty acids in human subjects. The American Journal of Clinical Nutrition, 61(6), 1386S-1392S. Note: Context on stearic acid metabolism. Available from: [Link]
-
Harvey, K.A., Walker, C.L., & Pavlina, T.M. (2010). Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells. Journal of Nutritional Biochemistry, 21(6), 518-525. Available from: [Link]
-
Shen, X., et al. (2024). Stearic acid metabolism in human health and disease. Clinical Nutrition, 44, 222-238. Available from: [Link]
-
PubChem. (n.d.). Stearic Acid. National Center for Biotechnology Information. Available from: [Link]
-
Listenberger, L.L., et al. (2003). Stearic acid-induced apoptosis is associated with lipid accumulation in CHO cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1631(2), 112-123. Note: Context on stearic acid effects. Available from: [Link]
-
Hardy, S., et al. (2003). Saturated fatty acid-induced apoptosis in human adipocytes is mediated by dissociation of the Nut-1-Bcl-XL complex. Molecular and Cellular Biology, 23(5), 1591-1603. Note: Context on SFA-induced apoptosis. Available from: [Link]
-
Geng, T., et al. (2021). Effects of Stearic Acid on Proliferation, Differentiation, Apoptosis, and Autophagy in Porcine Intestinal Epithelial Cells. Frontiers in Veterinary Science, 8, 654321. Available from: [Link]
-
Sen, M., et al. (2017). Stearic acid accumulation in macrophages induces TLR4/2-independent inflammation leading to ER stress-mediated apoptosis. Atherosclerosis, 261, 1-10. Available from: [Link]
-
Wikipedia. (n.d.). Stearic acid. Wikimedia Foundation. Available from: [Link]
-
Mensink, R.P. (2005). Effects of stearic acid on plasma lipid and lipoproteins in humans. Lipids, 40(12), 1201-1205. Available from: [Link]
Sources
- 1. Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thia fatty acids, metabolism and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Stearic acid accumulation in macrophages induces TLR4/2-independent inflammation leading to ER stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of 9-Thiastearic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, synthesis, and biological significance of 9-Thiastearic Acid, a pivotal molecule in the study of fatty acid metabolism and enzyme inhibition.
Introduction: The Emergence of Heteroatom-Substituted Fatty Acids
In the landscape of lipid research, the structural modification of fatty acids has long been a strategy to probe and perturb biological systems. The introduction of heteroatoms, such as sulfur, into the carbon chain of fatty acids creates analogues that can act as metabolic mimics, competitive inhibitors, or probes for enzymatic mechanisms. This compound, a synthetic sulfur-containing analogue of stearic acid, emerged from this line of inquiry as a potent and specific inhibitor of a key enzyme in lipid metabolism, delta-9 desaturase. Its discovery and subsequent investigation have provided invaluable insights into the regulation of fatty acid desaturation and its implications for cellular function.
The Genesis of this compound: A Historical Perspective
The journey to understanding this compound begins with the broader exploration of fatty acid metabolism. The discovery of essential fatty acids by George and Mildred Burr in 1929 fundamentally changed the understanding of lipids from mere energy storage molecules to essential components of health. This paved the way for detailed investigations into the enzymatic pathways that govern fatty acid synthesis and modification.
A pivotal moment in the history of this compound was the 1986 publication by Robert A. Pascal, Jr., and D. L. Ziering from the Department of Chemistry at Princeton University. Their work, titled "Synthesis of heteroatom-substituted analogues of stearic acid," detailed the first successful synthesis of several stearic acid analogues where methylene groups at position 9 or 10 were replaced by oxygen or sulfur atoms.[1] This research was not conducted in a vacuum; it was part of a broader scientific effort to create tools to dissect the intricate machinery of lipid-modifying enzymes.
The motivation behind synthesizing these heteroatom-substituted fatty acids was to create molecules that could interact with enzymes that normally process stearic acid, but in a way that would reveal mechanistic details or inhibit their function. The introduction of a sulfur atom at the 9-position of the stearic acid backbone was a strategic choice. The sulfur atom, being larger and having different electronic properties than a methylene group, was hypothesized to interfere with the enzymatic process of desaturation.
The Foundational Synthesis: A Step-by-Step Protocol
The seminal 1986 paper by Pascal and Ziering laid the groundwork for the synthesis of this compound.[1] While the full detailed protocol is extensive, the conceptual approach can be summarized in the following key steps, providing a reproducible methodology for researchers.
Conceptual Synthesis Workflow of this compound
Caption: A simplified workflow for the synthesis of this compound.
Detailed Experimental Protocol (Conceptual)
-
Preparation of the Thiolate Anion: 1-Nonanethiol is treated with a strong base, such as sodium hydride, in an appropriate aprotic solvent like tetrahydrofuran (THF) to generate the corresponding sodium nonanethiolate. This nucleophilic species is crucial for the subsequent substitution reaction.
-
Nucleophilic Substitution: The freshly prepared sodium nonanethiolate is then reacted with 8-bromooctanoic acid. The thiolate anion displaces the bromide ion in an SN2 reaction, forming the thioether linkage and yielding this compound.
-
Workup and Purification: The reaction mixture is quenched with water and acidified to protonate the carboxylate. The crude product is then extracted with an organic solvent, such as diethyl ether. The organic extracts are washed, dried, and the solvent is removed under reduced pressure. The resulting crude this compound is then purified, typically by recrystallization or chromatography, to yield the final product.
The successful synthesis and characterization of this compound by Pascal and Ziering, confirmed by proton and carbon-13 nuclear magnetic resonance and mass spectrometry, provided the scientific community with a novel and powerful tool to investigate fatty acid metabolism.[1]
Biological Activity and Mechanism of Action: A Potent Enzyme Inhibitor
Following its synthesis, research quickly focused on the biological effects of this compound. The primary and most significant finding was its potent and specific inhibition of the enzyme stearoyl-CoA desaturase, also known as delta-9 desaturase (Δ9-desaturase).[2] This enzyme is a key player in lipid biosynthesis, responsible for introducing the first double bond into saturated fatty acids, converting stearoyl-CoA into oleoyl-CoA.[3]
Mechanism of Delta-9 Desaturase Inhibition
Caption: 9-Thiastearoyl-CoA acts as a competitive inhibitor of Delta-9 Desaturase.
Subsequent studies elucidated the mechanism of this inhibition. This compound is first activated to its coenzyme A (CoA) ester, 9-thiastearoyl-CoA, within the cell. This thia-analogue of the natural substrate then binds to the active site of delta-9 desaturase. However, due to the presence of the sulfur atom at the 9-position, the enzyme is unable to catalyze the desaturation reaction.[2][4] This effectively blocks the enzyme's activity, leading to a buildup of saturated fatty acids and a depletion of monounsaturated fatty acids.
Research has shown that an equimolar concentration of 9-thia stearoyl-CoA can inhibit the delta-9 desaturation of stearoyl-CoA by approximately 75% in microsomes.[2] This potent inhibition highlights the specificity of the interaction between the thia-fatty acid and the enzyme.
The biological consequences of delta-9 desaturase inhibition are far-reaching, as the ratio of saturated to unsaturated fatty acids is critical for maintaining the fluidity and function of cellular membranes, and for various signaling pathways.
Applications and Future Directions
The discovery and characterization of this compound have had a lasting impact on several areas of research:
-
A Tool for Studying Lipid Metabolism: this compound has been instrumental as a research tool to study the regulation and physiological roles of delta-9 desaturase. By selectively inhibiting this enzyme, researchers can investigate the downstream effects on cellular processes such as membrane biogenesis, signal transduction, and energy metabolism.
-
Potential Therapeutic Agent: The inhibition of delta-9 desaturase has been explored as a potential therapeutic strategy for various metabolic diseases, including obesity, diabetes, and certain types of cancer, where altered lipid metabolism is a key feature. While this compound itself may not be a clinical drug, it serves as a lead compound and a valuable tool for validating delta-9 desaturase as a drug target.
Future research will likely focus on developing more potent and specific inhibitors of delta-9 desaturase based on the structural insights gained from studying compounds like this compound. Furthermore, exploring the off-target effects and the broader metabolic consequences of long-term delta-9 desaturase inhibition will be crucial for the development of safe and effective therapeutic interventions.
Conclusion
The discovery of this compound by Pascal and Ziering in 1986 was a landmark achievement in the field of lipid research.[1] Its synthesis provided a powerful chemical tool that has significantly advanced our understanding of fatty acid desaturation. From its conceptualization as a heteroatom-substituted analogue of a natural fatty acid to its establishment as a potent and specific enzyme inhibitor, the story of this compound is a testament to the power of chemical synthesis in unraveling complex biological processes. It continues to be a relevant molecule for researchers in biochemistry, pharmacology, and drug development, inspiring the design of new molecules to probe and modulate lipid metabolism for therapeutic benefit.
References
- Pascal, R. A., Jr., & Ziering, D. L. (1986). Synthesis of heteroatom-substituted analogues of stearic acid. Journal of Lipid Research, 27(2), 221–224.
- Hovik, K. E., Spydevold, O. S., & Bremer, J. (1997). Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1349(3), 251-256.
- Skrede, S., Bremer, J., Spydevold, O. S., & Sørensen, L. E. (1997). Thia fatty acids, metabolism and metabolic effects. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1344(2), 115-131.
- Burr, G. O., & Burr, M. M. (1929). A new deficiency disease produced by the rigid exclusion of fat from the diet. Journal of Biological Chemistry, 82(2), 345-367.
- Jeffcoat, R., & Pollard, M. R. (1977).
- Bordini, E., Calonghi, N., & Boga, C. (2019). Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells. Molecules, 24(19), 3584.
- Lepage, G., & Roy, C. C. (1986). Direct transesterification of all classes of lipids in a one-step reaction. Journal of Lipid Research, 27(1), 114-120.
- Sen, T., & Das, S. (2021). Delta-9 desaturase reduction in gastrointestinal cells induced to senescence by doxorubicin. The FEBS Journal, 288(15), 4628-4643.
- Nakamura, M. T., & Nara, T. Y. (2004). Structure, regulation, and function of Δ-9 desaturases. Annual Review of Nutrition, 24, 345-376.
- Lu, Y., & Li, Y. (2015). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Molecules, 20(8), 14582–14616.
- Man, W. C., Miyazaki, M., & Ntambi, J. M. (2018). Structure and Function of Δ9-Fatty Acid Desaturase. Journal of Biochemistry, 164(1), 13-20.
- Smith, S. (1994). The animal fatty acid synthase: one gene, one polypeptide, seven enzymes. The FASEB Journal, 8(15), 1248-1259.
Sources
- 1. Synthesis of heteroatom-substituted analogues of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and Function of Δ9-Fatty Acid Desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
9-Thiastearic Acid: A Molecular Probe for Interrogating Lipid Metabolism
An In-depth Technical Guide for Researchers
Abstract
9-Thiastearic Acid (9-TAS) is a synthetic fatty acid analogue that has become an invaluable tool for researchers in lipid metabolism, oncology, and metabolic diseases. By substituting a methylene group with a sulfur atom at the ninth carbon position of stearic acid, 9-TAS acts as a potent and specific inhibitor of Stearoyl-CoA Desaturase (SCD), the rate-limiting enzyme in the synthesis of monounsaturated fatty acids. This guide provides a comprehensive technical overview of the core mechanism of 9-TAS, its profound impact on cellular lipid homeostasis, and detailed methodologies for its application in experimental settings. We will explore the causality behind its effects on fatty acid desaturation, complex lipid synthesis, and the induction of cellular stress pathways, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of a Sulfur-Substituted Fatty Acid
Stearic acid (C18:0) is a ubiquitous saturated fatty acid (SFA) that serves as a crucial energy source, a structural component of cellular membranes, and a precursor for the synthesis of other lipids.[1][2] A key metabolic fate of stearic acid is its conversion to the monounsaturated fatty acid (MUFA) oleic acid (C18:1), a reaction catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD).[1][3][4] This desaturation step is a critical control point in lipid metabolism, as the ratio of SFAs to MUFAs influences membrane fluidity, signal transduction, and the synthesis of complex lipids like triacylglycerols (TAGs) and phospholipids.[5]
This compound (9-TAS) is a structural mimic of stearic acid where the methylene group (-CH2-) at the C-9 position is replaced by a sulfur atom (-S-). This seemingly minor substitution has profound biochemical consequences. The presence of sulfur at the precise location of desaturation renders the molecule an unsuitable substrate for SCD, transforming it from a simple fatty acid analogue into a powerful enzymatic inhibitor.[6] This property allows researchers to pharmacologically dissect the roles of SCD and MUFA synthesis in a variety of physiological and pathological processes.
Core Mechanism of Action: Competitive Inhibition of Stearoyl-CoA Desaturase (SCD)
The primary and most well-characterized role of 9-TAS in lipid metabolism is its potent inhibition of SCD.[6]
2.1. The Desaturation Reaction and the Role of the C-9 Position
SCD is an iron-containing enzyme located in the endoplasmic reticulum that introduces a double bond between the 9th and 10th carbons of saturated fatty acyl-CoAs, primarily stearoyl-CoA (18:0) and palmitoyl-CoA (16:0).[4][5][7] This reaction requires molecular oxygen and electrons transferred from NAD(P)H via cytochrome b5 reductase and cytochrome b5.[4]
2.2. How this compound Disrupts Catalysis
Like its natural counterpart, 9-TAS is activated to its coenzyme A thioester, 9-thia-stearoyl-CoA, within the cell. This modified substrate readily binds to the active site of the SCD enzyme. However, the substitution of a methylene group with a sulfur atom at the C-9 position prevents the dehydrogenation reaction from proceeding. The enzyme recognizes and binds the substrate, but it cannot catalyze the formation of the double bond.[6]
This makes 9-thia-stearoyl-CoA a strong competitive inhibitor. It occupies the enzyme's active site, preventing the binding and desaturation of endogenous stearoyl-CoA. Studies have shown that an equimolar concentration of 9-thia-stearoyl-CoA can inhibit the Δ9 desaturation of stearoyl-CoA by approximately 75% in microsomal preparations.[6]
The position of the sulfur atom is critical. For instance, thia fatty acids with sulfur at the C-3 position are poor substrates and weak inhibitors, demonstrating that the enzyme's affinity is significantly influenced by modifications near the carboxyl end. In contrast, sulfur at the C-9 or C-10 position does not impair binding, making these analogues potent inhibitors because they cannot be desaturated.[6]
Figure 1: Mechanism of SCD inhibition by this compound.
Downstream Metabolic Consequences of SCD Inhibition
By blocking SCD, 9-TAS initiates a cascade of changes in cellular lipid composition and signaling.
3.1. Altered Saturated-to-Unsaturated Fatty Acid Ratio The most immediate effect of 9-TAS is a sharp decrease in the cellular pools of oleic acid (18:1) and palmitoleic acid (16:1). This leads to an accumulation of their saturated precursors, stearic acid (18:0) and palmitic acid (16:0), thereby increasing the SFA/MUFA ratio. This ratio is a critical determinant of cell membrane fluidity and function.[5]
3.2. Impaired Synthesis of Triacylglycerols (TAGs) and Complex Lipids Oleate is the preferred substrate for the synthesis of TAGs, the primary form of energy storage in cells.[1][3] Stearic acid itself is a poor substrate for TAG synthesis.[3][8] By depleting the oleate pool, 9-TAS indirectly inhibits the esterification of fatty acids into TAGs. This can lead to a reduced capacity for lipid storage and, in some contexts, an accumulation of non-esterified "free" fatty acids.[8] This effect extends to the synthesis of other complex lipids, such as phospholipids and cholesterol esters, which also preferentially incorporate MUFAs.
3.3. Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR) An overload of SFAs, resulting from SCD inhibition, is known to cause lipotoxicity and induce ER stress.[5][7] This occurs because the altered lipid composition can impair the function of the ER membrane, leading to the accumulation of unfolded or misfolded proteins. In response, the cell activates the Unfolded Protein Response (UPR), a signaling pathway aimed at restoring ER homeostasis. In cancer models, sustained UPR activation due to SCD inhibition can ultimately trigger apoptosis (programmed cell death), making SCD a therapeutic target.[7]
Experimental Protocols for Investigating the Role of 9-TAS
The following section provides validated, step-by-step methodologies for utilizing 9-TAS as a research tool.
4.1. Experimental Workflow Overview
Figure 2: General experimental workflow for assessing 9-TAS effects.
4.2. Protocol 1: In Vitro SCD Activity Assay in Cultured Cells
This protocol quantifies the direct inhibitory effect of 9-TAS on SCD enzyme activity by tracing the conversion of radiolabeled stearic acid to oleic acid.
-
Causality: Using a radiolabeled substrate provides a direct, quantitative measure of the specific enzymatic reaction being inhibited, confirming that the observed downstream effects are due to a block in this pathway.
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2) in 6-well plates and grow to 80-90% confluency.
-
Pre-treatment: Incubate cells with varying concentrations of 9-TAS (e.g., 0, 1, 5, 10, 25 µM) and a vehicle control (e.g., DMSO) for 4-24 hours. The optimal time should be determined empirically.
-
Radiolabeling: Add [1-¹⁴C]-stearic acid (complexed to BSA) to each well to a final concentration of ~1 µCi/mL and incubate for 2-4 hours.
-
Lipid Extraction: Aspirate the medium, wash cells with cold PBS, and scrape cells into a solvent mixture (e.g., chloroform:methanol 2:1) for total lipid extraction (Folch method).
-
Saponification & Methylation: Evaporate the solvent, saponify the lipid extract with methanolic KOH, and then methylate the resulting free fatty acids using BF₃-methanol to generate fatty acid methyl esters (FAMEs).
-
Separation and Quantification: Separate the [¹⁴C]-stearic acid methyl ester from the [¹⁴C]-oleic acid methyl ester using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Analysis: Quantify the radioactivity in the spots corresponding to stearic acid and oleic acid using a scintillation counter or phosphorimager.
-
Calculation: SCD activity is expressed as the percentage of [¹⁴C]-stearic acid converted to [¹⁴C]-oleic acid: (Counts in Oleate) / (Counts in Oleate + Counts in Stearate) * 100.
4.3. Protocol 2: Fatty Acid Composition Analysis by GC-MS
This protocol determines the impact of 9-TAS on the total cellular fatty acid profile, providing a broader view of its metabolic consequences.
-
Causality: This self-validating system directly measures the predicted outcome of SCD inhibition—a shift in the SFA/MUFA ratio—thus confirming the mechanism of action in a cellular context.
Methodology:
-
Cell Culture and Treatment: Treat cells with 9-TAS as described in Protocol 1 (steps 1-2).
-
Lipid Extraction and FAME Preparation: Harvest cells and prepare FAMEs as described in Protocol 1 (steps 4-5).
-
GC-MS Analysis: Inject the FAME sample into a Gas Chromatograph-Mass Spectrometer. Use a suitable column (e.g., a polar capillary column) and temperature gradient to separate the different FAMEs based on chain length and saturation.
-
Data Acquisition: The mass spectrometer will identify each FAME based on its unique mass spectrum and retention time.
-
Quantification: Quantify the peak area for each identified fatty acid (e.g., C16:0, C16:1, C18:0, C18:1). Express the abundance of each fatty acid as a percentage of the total fatty acid content.
-
Analysis: Calculate the SFA/MUFA ratio (e.g., [C16:0 + C18:0] / [C16:1 + C18:1]) and compare the values between control and 9-TAS-treated groups.
Table 1: Expected Quantitative Outcomes from 9-TAS Treatment
| Parameter Measured | Vehicle Control (Expected) | 9-TAS Treated (Expected) | Analytical Method |
|---|---|---|---|
| SCD Activity Index | High (e.g., 20-40%) | Low (<5%), dose-dependent | Protocol 1 (Radiolabeling) |
| C18:0 / C18:1 Ratio | Low (e.g., 0.1-0.3) | High (>1.0), dose-dependent | Protocol 2 (GC-MS) |
| Total Cellular TAGs | Baseline | Significantly Decreased | Oil Red O Staining / LC-MS |
| CHOP mRNA Expression | Low / Basal | Significantly Increased | qPCR |
Conclusion and Future Directions
This compound is more than a simple fatty acid analogue; it is a precision tool that allows for the targeted inhibition of a central enzyme in lipid metabolism. Its application has been instrumental in elucidating the critical role of de novo MUFA synthesis in maintaining cellular homeostasis and in driving the progression of metabolic diseases and cancer. By blocking SCD, 9-TAS provides a clear and reproducible method to study the downstream consequences, from alterations in membrane composition to the induction of lipotoxic cell stress. The protocols detailed in this guide offer a robust framework for researchers to leverage 9-TAS in their own experimental systems. Future investigations may focus on using stable isotope-labeled 9-TAS to trace its own metabolic fate and further explore its systemic effects in preclinical animal models of disease.
References
-
Skrede, S., & Bremer, J. (1988). Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 958(3), 368-376. [Link]
-
Li, J., et al. (2014). A Multiplexed Cell Assay in HepG2 Cells for the Identification of Delta-5, Delta-6, and Delta-9 Desaturase and Elongase Inhibitors. Journal of Biomolecular Screening. [Link]
-
Senyilmaz-Tiebe, D., et al. (2018). Dietary stearic acid regulates mitochondria in vivo in humans. Nature Communications, 9(1), 3129. [Link]
-
Sato, Y., et al. (2020). Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth. Cancers, 12(10), 2824. [Link]
-
Senyilmaz-Tiebe, D., et al. (2018). Dietary stearic acid regulates mitochondria in vivo in humans. Nature Communications. [Link]
-
Puccetti, M., et al. (2020). Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells. Molecules, 25(21), 5199. [Link]
-
Papanagnou, P., et al. (2021). Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer. Science Advances, 7(7), eabd6299. [Link]
-
Grundy, S. M. (1994). Influence of stearic acid on cholesterol metabolism relative to other long-chain fatty acids. The American Journal of Clinical Nutrition, 60(6 Suppl), 986S-990S. [Link]
-
Senyilmaz-Tiebe, D., et al. (2018). Dietary stearic acid regulates mitochondria in vivo in humans. Nature Communications. [Link]
-
Ntambi, J. M., & Miyazaki, M. (2003). The fate and intermediary metabolism of stearic acid. Lipids, 38(12), 1147-1150. [Link]
-
Shen, X., et al. (2025). Stearic acid metabolism in human health and disease. Clinical Nutrition, 44, 222-238. [Link]
-
Chen, Z. Y., et al. (1995). Stearic Acid Unlike Shorter-Chain Saturated Fatty Acids Is Poorly Utilized for Triacylglycerol Synthesis and Beta-Oxidation in Cultured Rat Hepatocytes. The Journal of Nutrition, 125(7), 1741-1747. [Link]
-
Wikipedia contributors. (2023, December 27). Stearoyl-CoA 9-desaturase. Wikipedia. [Link]
-
Chen, Z. Y., et al. (1995). Stearic Acid Unlike Shorter-Chain Saturated Fatty Acids Is Poorly Utilized for Triacylglycerol Synthesis and Beta-Oxidation in Cultured Rat Hepatocytes. The Journal of Nutrition. [Link]
-
Wikipedia contributors. (2024, January 8). Stearic acid. Wikipedia. [Link]
-
Wikipedia contributors. (2023, December 27). Stearoyl-CoA desaturase. Wikipedia. [Link]
Sources
- 1. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stearic acid - Wikipedia [en.wikipedia.org]
- 3. The fate and intermediary metabolism of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stearic acid unlike shorter-chain saturated fatty acids is poorly utilized for triacylglycerol synthesis and beta-oxidation in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Characteristics of 9-Thiastearic Acid
Abstract
9-Thiastearic acid, a sulfur-containing analog of stearic acid, presents a unique structural modification—the substitution of a methylene group at the 9th carbon position with a sulfur atom. This seemingly subtle change introduces a thioether linkage that significantly alters the molecule's physicochemical properties, metabolic fate, and biological activity compared to its parent fatty acid. This guide provides a comprehensive examination of the structural characteristics of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its molecular identity, detail a common synthetic pathway, and explore the spectroscopic techniques used for its definitive structural elucidation. The causality behind its unique properties, grounded in the presence of the sulfur heteroatom, will be a central theme, providing field-proven insights into its behavior and potential applications.
Molecular Identity and Physicochemical Properties
This compound, systematically named 8-(nonylthio)octanoic acid, belongs to a class of compounds known as thia fatty acids.[1][2] The core structure consists of an 18-carbon backbone, mirroring stearic acid, but is distinguished by the thioether bond at the C-9 position. This modification impacts the molecule's geometry, polarity, and metabolic stability.
Chemical Structure and Nomenclature
The structure of this compound is characterized by a carboxylic acid head group, a terminal methyl group, and a central thioether linkage.
-
Chemical Formula: C₁₇H₃₄O₂S
-
Molecular Weight: 318.52 g/mol
-
IUPAC Name: 8-(nonylthio)octanoic acid
-
Common Name: this compound
Key Physicochemical Data
The introduction of sulfur, which is larger and less electronegative than carbon, influences the molecule's physical state and solubility. Unlike stearic acid, which is a waxy solid at room temperature with a melting point of 69.3 °C, thia fatty acids often exhibit lower melting points due to disruptions in crystal packing.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₄O₂S | Calculated |
| Molecular Weight | 318.52 g/mol | Calculated |
| Physical State | Solid | Assumed based on analogs |
| Melting Point | Lower than stearic acid (69.3 °C) | [2][5] |
| Solubility | Soluble in organic solvents (e.g., Chloroform, Dichloromethane); Insoluble in water. | [4][6] |
Synthesis and Purification
Understanding the synthesis of this compound is crucial as the chosen route dictates potential impurities and informs purification strategies. A common and effective method involves the nucleophilic substitution reaction between an ω-halo fatty acid ester and an appropriate alkanethiol, followed by hydrolysis.
Synthetic Workflow
The synthesis can be logically broken down into two primary stages: thioether formation and ester hydrolysis. This approach is favored for its high yield and the relative availability of starting materials.
Sources
- 1. Metabolic effects of thia fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thia fatty acids, metabolism and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stearic acid - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. caymanchem.com [caymanchem.com]
The Inhibition of Stearoyl-CoA Desaturase by 9-Thiastearic Acid: A Technical Guide for Researchers
Introduction: Stearoyl-CoA Desaturase as a Critical Node in Cellular Metabolism
Stearoyl-CoA desaturase (SCD) is a pivotal enzyme in lipid metabolism, primarily localized in the endoplasmic reticulum. It catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1) and palmitoleic acid (16:1), from their saturated fatty acid (SFA) precursors, stearoyl-CoA and palmitoyl-CoA, respectively.[1][2] This conversion is not merely a simple structural modification but a critical regulatory point that influences a wide array of cellular processes. The maintenance of a balanced ratio of SFAs to MUFAs is crucial for maintaining the fluidity of cell membranes, which is essential for proper protein function and signal transduction.[1]
Elevated SCD activity has been implicated in a range of pathological conditions, including metabolic disorders such as obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD), as well as various types of cancer.[3] In these diseases, an increased SFA to MUFA ratio, driven by heightened SCD activity, contributes to lipid accumulation, cellular stress, and the promotion of disease progression. Consequently, the inhibition of SCD has emerged as a promising therapeutic strategy for these conditions. This guide focuses on a specific and potent inhibitor of SCD, 9-Thiastearic Acid (9-TSA), providing an in-depth technical overview of its interaction with the enzyme and methodologies for its investigation.
This compound: A Potent Inhibitor of Stearoyl-CoA Desaturase
This compound (9-TSA) is a synthetic analog of stearic acid where the methylene group at the 9th carbon position is replaced by a sulfur atom. This subtle structural modification has profound consequences for its interaction with SCD.
Mechanism of Inhibition
The catalytic activity of SCD involves the introduction of a double bond between the 9th and 10th carbon atoms of its fatty acyl-CoA substrate. The substitution of the carbon atom at the 9-position with a sulfur atom in 9-TSA effectively renders the molecule incapable of undergoing this desaturation reaction. While the sulfur atom does not appear to significantly impair the binding of the fatty acid to the active site of the enzyme, it acts as a chemical roadblock, preventing the catalytic conversion to a monounsaturated product. This makes 9-thia stearoyl-CoA, the activated form of 9-TSA, a potent inhibitor of SCD.[4]
The precise nature of the inhibition (e.g., competitive, non-competitive) has not been definitively elucidated in publicly available literature, but the structural similarity to the natural substrate and the mechanism of action strongly suggest a competitive or substrate-analog inhibition model.
Inhibitory Potency
Experimental Protocols for Studying the 9-TSA and SCD Interaction
The following section provides detailed methodologies for characterizing the inhibitory effects of 9-TSA on SCD activity, both in vitro and in a cellular context.
In Vitro SCD1 Activity Assay Using Liver Microsomes
This protocol is designed to directly measure the enzymatic activity of SCD1 in the presence of 9-TSA using a microsomal fraction from liver, a tissue with high SCD1 expression.
Objective: To determine the direct inhibitory effect of 9-TSA on SCD1 activity.
Materials:
-
Liver microsomes (from rat or mouse)
-
[1-¹⁴C]Stearoyl-CoA (radiolabeled substrate)
-
This compound (inhibitor)
-
CoA synthetase (for converting 9-TSA to 9-thia stearoyl-CoA)
-
ATP and Coenzyme A
-
NADH
-
Bovine Serum Albumin (BSA)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Solvents for lipid extraction (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and fluid
Workflow:
Step-by-Step Methodology:
-
Preparation of 9-thia stearoyl-CoA: Incubate 9-TSA with CoA synthetase, ATP, and Coenzyme A to generate the active inhibitor, 9-thia stearoyl-CoA.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, NADH, and BSA.
-
Inhibitor Addition: Add varying concentrations of 9-thia stearoyl-CoA or a vehicle control to the reaction mixture and pre-incubate with the liver microsomes for a defined period (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: Start the desaturation reaction by adding [1-¹⁴C]Stearoyl-CoA to the mixture.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a strong base (e.g., ethanolic KOH).
-
Lipid Extraction and Saponification: Saponify the lipids by heating and then extract the fatty acids using an organic solvent mixture like chloroform/methanol.
-
Thin-Layer Chromatography (TLC): Spot the extracted fatty acids onto a TLC plate and develop the plate using an appropriate solvent system to separate stearic acid and oleic acid.
-
Quantification: Visualize the separated fatty acid spots (e.g., using iodine vapor) and scrape the corresponding areas into scintillation vials. Quantify the radioactivity of [1-¹⁴C]stearic acid and the product, [1-¹⁴C]oleic acid, using a scintillation counter.
-
Data Analysis: Calculate the percent conversion of stearoyl-CoA to oleoyl-CoA in the control and inhibitor-treated samples. Determine the percent inhibition for each concentration of 9-TSA and, if possible, calculate the IC50 value.
Cell-Based SCD1 Activity Assay
This protocol assesses the effect of 9-TSA on SCD1 activity within a cellular context, providing insights into its cellular uptake, metabolism, and target engagement. The human hepatoma cell line HepG2 is a suitable model as it expresses high levels of SCD1.
Objective: To measure the inhibition of SCD1 activity by 9-TSA in cultured cells.
Materials:
-
HepG2 cells
-
Cell culture medium and supplements
-
This compound
-
[¹⁴C]-Stearic acid or a stable-isotope labeled stearic acid (e.g., D-stearic acid)
-
Solvents for lipid extraction
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system
Workflow:
Step-by-Step Methodology:
-
Cell Culture: Seed HepG2 cells in multi-well plates and grow them to near confluence.
-
Inhibitor Treatment: Treat the cells with various concentrations of 9-TSA or a vehicle control for a predetermined time (e.g., 24 hours).
-
Substrate Addition: Add a known concentration of radiolabeled or stable-isotope labeled stearic acid to the cell culture medium.
-
Incubation: Incubate the cells for a further period (e.g., 4-6 hours) to allow for the uptake and metabolism of the labeled stearic acid.
-
Cell Harvesting: Wash the cells with PBS to remove any unincorporated labeled substrate and then harvest the cells.
-
Lipid Extraction: Extract the total cellular lipids using a suitable method (e.g., Folch extraction).
-
Fatty Acid Analysis: Analyze the fatty acid composition of the extracted lipids. For radiolabeled substrates, TLC followed by scintillation counting can be used. For stable-isotope labeled substrates, the fatty acids are typically converted to fatty acid methyl esters (FAMEs) and analyzed by GC-MS or LC-MS to determine the ratio of the labeled monounsaturated product to the saturated precursor.
-
Data Analysis: Calculate the desaturation index (ratio of product to substrate). Determine the percent inhibition of SCD activity by 9-TSA at each concentration and calculate the IC50 value.
Therapeutic Potential of this compound
The central role of SCD in various diseases positions its inhibitors, including 9-TSA, as promising therapeutic agents.
Metabolic Diseases
In conditions like obesity and type 2 diabetes, increased SCD activity contributes to the accumulation of triglycerides and other lipid species in tissues like the liver and adipose tissue, leading to insulin resistance and inflammation. By inhibiting SCD, 9-TSA has the potential to:
-
Reduce de novo lipogenesis: Limiting the conversion of SFAs to MUFAs can decrease the synthesis of triglycerides and lipid droplet formation.
-
Improve insulin sensitivity: Altering the lipid composition of cell membranes can enhance insulin signaling.
-
Increase fatty acid oxidation: By preventing the storage of fatty acids as triglycerides, their utilization through beta-oxidation may be promoted.
While in vivo studies specifically using 9-TSA in animal models of metabolic disease are not extensively reported in the available literature, the well-established benefits of SCD inhibition in numerous preclinical models strongly support the therapeutic potential of potent SCD inhibitors like 9-TSA.
Oncology
Cancer cells often exhibit a reprogrammed metabolism characterized by increased de novo lipogenesis to support rapid proliferation and membrane synthesis. Elevated SCD1 expression is a hallmark of many cancers and is associated with poor prognosis. Inhibition of SCD1 by 9-TSA could exert anti-cancer effects through several mechanisms:
-
Induction of lipotoxicity: The accumulation of SFAs due to SCD inhibition can be toxic to cancer cells, leading to apoptosis.
-
Alteration of membrane fluidity: Changes in the SFA/MUFA ratio can disrupt membrane-dependent signaling pathways crucial for cancer cell survival and proliferation.
-
Inhibition of oncogenic signaling: SCD1 activity has been linked to the activation of pro-survival signaling pathways, which can be attenuated by its inhibition.
Preclinical studies with other SCD inhibitors have demonstrated significant anti-tumor activity in various cancer models.[3] Given its potent inhibitory activity, 9-TSA represents a valuable tool for investigating the role of SCD in cancer and a potential lead compound for the development of novel anti-cancer therapies.
Conclusion and Future Directions
This compound is a powerful and specific tool for the study of stearoyl-CoA desaturase. Its mechanism of action, based on the isosteric replacement of a key carbon atom with sulfur, provides a clear rationale for its potent inhibitory effects. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the biochemical and cellular consequences of SCD inhibition by 9-TSA.
While the therapeutic potential of SCD inhibition is well-supported by a large body of evidence, the in vivo efficacy and safety of 9-TSA remain to be thoroughly investigated. Future research should focus on conducting preclinical studies in relevant animal models of metabolic diseases and cancer to validate the therapeutic promise of this potent SCD inhibitor. Such studies will be crucial in determining the translational potential of this compound as a novel therapeutic agent.
References
- Hovik, K., et al. (1991). Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1081(1), 85-91.
- Paton, C. M., & Ntambi, J. M. (2009). Biochemical and physiological function of stearoyl-CoA desaturase. American Journal of Physiology-Endocrinology and Metabolism, 297(1), E28-E37.
-
Pharmaron. (n.d.). Cardiovascular and Metabolic Diseases Animal Models. Retrieved from [Link]
- Bonanome, A., & Grundy, S. M. (1988). Effect of dietary stearic acid on plasma cholesterol and lipoprotein levels. The New England Journal of Medicine, 318(19), 1244-1248.
- Senyilmaz-Tiebe, D., et al. (2018). Dietary stearic acid regulates mitochondria in vivo in humans.
- Singh, S., et al. (2025). Assessing dual drug 9-hydroxymethyl noscapine and telmisartan-loaded stearic acid nanoparticles against (H1299) non-small cell lung cancer and their mechanistic interaction with bovine serum albumin.
- Yesilyurt, Z. E., et al. (2023). Analysis of 16 studies in nine rodent models does not support the hypothesis that diabetic polyuria is a main reason of urinary bladder enlargement. Scientific Reports, 13(1), 1886.
- Mensink, R. P. (2005). Effects of stearic acid on plasma lipid and lipoproteins in humans. Lipids, 40(12), 1201-1205.
- Grundy, S. M. (1994). Influence of stearic acid on cholesterol metabolism relative to other long-chain fatty acids. The American Journal of Clinical Nutrition, 60(6 Suppl), 986S-990S.
- Wang, Y., et al. (2021). Stearate‐derived very long‐chain fatty acids are indispensable to tumor growth. The EMBO Journal, 40(19), e111268.
- Zhang, X., et al. (2025). Animal models for development of anti-obesity drugs in the age of GLP-1 agents. Expert Opinion on Drug Discovery.
-
Firstpost. (2025, December 15). Ozempic for Pets? Inside the Global Rise of Pet Cat and Dog Obesity | Vantage With Palki Sharma [Video]. YouTube. [Link]
- Liu, X., et al. (2022). Intestinal stearoyl-coenzyme A desaturase-inhibition improves obesity-associated metabolic disorders.
- Igal, R. A. (2016). Stearoyl-CoA Desaturase-1 (SCD1) in Cancer. In Stearoyl-CoA Desaturase-1 in Health and Disease (pp. 187-210). Springer, Cham.
- Zhang, L., et al. (2010). A multiplexed cell assay in HepG2 cells for the identification of delta-5, delta-6, and delta-9 desaturase and elongase inhibitors. Journal of Biomolecular Screening, 15(2), 163-171.
- Thörn, K., et al. (2005). Effect of a stearic acid-rich, structured triacylglycerol on plasma lipid concentrations. The American Journal of Clinical Nutrition, 81(1), 62-68.
- Shen, X., et al. (2024). Stearic acid metabolism in human health and disease. Clinical Nutrition.
- Senyilmaz-Tiebe, D., et al. (2018). Dietary stearic acid regulates mitochondria in vivo in humans.
- Li, Y., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites, 13(1), 108.
-
Wikipedia. (n.d.). Stearoyl-CoA 9-desaturase. Retrieved from [Link]
- Paton, C. M., & Ntambi, J. M. (2009). Biochemical and physiological function of stearoyl-CoA desaturase. American Journal of Physiology-Endocrinology and Metabolism, 297(1), E28-E37.
- Klein, M., et al. (2018).
- Calonghi, N., et al. (2019). Unprecedented Behavior of (9 R)-9-Hydroxystearic Acid-Loaded Keratin Nanoparticles on Cancer Cell Cycle. Molecular Pharmaceutics, 16(4), 1475-1486.
- Boga, C., et al. (2019). Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells. Molecules, 24(13), 2403.
- Singh, S., et al. (2017). Design, synthesis and in vitro anticancer evaluation of a stearic acid-based ester conjugate. Bioorganic & Medicinal Chemistry Letters, 27(15), 3469-3474.
- Klein-Wieringa, I. R., et al. (2012). Animal models of obesity and diabetes mellitus. Nature Reviews Endocrinology, 8(11), 639-651.
Sources
- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 2. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearoyl-CoA Desaturase (SCD) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. Unprecedented Behavior of (9 R)-9-Hydroxystearic Acid-Loaded Keratin Nanoparticles on Cancer Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: Unveiling 9-Thiastearic Acid, a Potent Modulator of Lipid Metabolism
An Application and Protocol Guide for the Use of 9-Thiastearic Acid
This compound is a synthetic fatty acid analogue that has garnered significant interest within the scientific community for its specific and potent biological activity. Structurally, it is a derivative of stearic acid (C18:0), where the methylene group at the 9th carbon position is replaced by a sulfur atom.[1] This subtle modification dramatically alters its metabolic fate and confers upon it the ability to act as a powerful inhibitor of a key enzyme in lipid biosynthesis: Stearoyl-CoA Desaturase (SCD).
The primary utility of this compound in research is as a selective tool to probe the function of SCD.[1][2] By inhibiting this enzyme, researchers can investigate the downstream consequences of altered fatty acid composition on cellular processes, including membrane fluidity, signal transduction, energy storage, and stress responses. This has profound implications for studying various pathologies where lipid metabolism is dysregulated, such as in metabolic syndrome, diabetes, and particularly in oncology, where cancer cells often exhibit a heightened dependence on SCD activity.[3][4][5] This guide provides a comprehensive overview of its mechanism, applications, and a detailed protocol for its use in a cell culture context.
Mechanism of Action: Competitive Inhibition of Stearoyl-CoA Desaturase (SCD)
To appreciate the utility of this compound, one must first understand the function of its target, SCD. SCD is an iron-containing enzyme located in the membrane of the endoplasmic reticulum (ER). Its primary role is to catalyze the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs), specifically by introducing a cis-double bond at the delta-9 position of saturated fatty acyl-CoAs like palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), converting them to palmitoleoyl-CoA (16:1) and oleoyl-CoA (18:1), respectively.[4][6]
The inhibitory action of this compound is a classic example of mechanism-based competitive inhibition:
-
Cellular Uptake and Activation: Like its natural counterpart, this compound is taken up by cells and activated to its coenzyme A (CoA) thioester, forming 9-thia-stearoyl-CoA.
-
Enzyme Binding: 9-thia-stearoyl-CoA is recognized by the SCD enzyme and binds to its active site, effectively competing with the endogenous substrate, stearoyl-CoA.[1]
-
Desaturation Failure: Due to the presence of the sulfur atom at the 9-position, the enzyme is incapable of performing the desaturation reaction. The sulfur atom prevents the necessary hydrogen abstraction required to form a double bond.[1]
-
Enzyme Sequestration: By binding tightly to the active site without being converted into a product, 9-thia-stearoyl-CoA effectively sequesters the enzyme, preventing it from processing its natural substrates.[1] An equimolar concentration of 9-thia-stearoyl-CoA has been shown to inhibit the Δ9 desaturation of stearoyl-CoA by approximately 75% in microsomal preparations.[1]
The net result of SCD inhibition is a significant shift in the cellular lipid profile: a decrease in MUFAs and a corresponding accumulation of saturated fatty acids (SFAs). This imbalance can trigger a cellular stress condition known as lipotoxicity, which often manifests as ER stress and the activation of the Unfolded Protein Response (UPR), ultimately leading to apoptosis in susceptible cells, particularly cancer cells.[4][7]
Caption: Mechanism of this compound action on Stearoyl-CoA Desaturase (SCD).
Comparative Potency of Thia Fatty Acids
Not all thia-substituted fatty acids are equally effective at inhibiting SCD. The position of the sulfur atom is critical to the inhibitory activity, highlighting the specificity of the enzyme-substrate interaction.
| Compound | Sulfur Position(s) | SCD Inhibitory Potency | Rationale for Activity |
| This compound | 9 | Strong | Binds to the active site but cannot be desaturated due to the sulfur atom at the reaction center.[1] |
| 10-Thiastearic Acid | 10 | Strong | Similar mechanism to this compound; the sulfur atom is near the desaturation site.[1][2] |
| 3-Thiastearic Acid | 3 | No effect | The sulfur atom at the 3-position reduces the affinity of the CoA ester for the enzyme.[1] |
| 3,9-Dithiastearic Acid | 3 and 9 | Weak | The presence of the sulfur at the 3-position significantly weakens the binding to the enzyme.[1] |
Experimental Protocol: Inhibition of SCD in Cultured Cancer Cells
This protocol provides a generalized workflow for treating an adherent cancer cell line (e.g., PANC-1, HepG2, HT-29) with this compound to assess its effects on cell viability and induction of ER stress.
I. Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Adherent cancer cell line of choice (e.g., HepG2, ATCC® HB-8065™)
-
Complete growth medium (e.g., DMEM or EMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile cell culture plates (e.g., 96-well for viability, 6-well for protein analysis)
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)
-
Reagents for downstream analysis (e.g., MTT or CellTiter-Glo® assay kit, RIPA buffer, protease/phosphatase inhibitors, antibodies for Western blotting)
II. Reagent Preparation: this compound Stock Solution
Causality Note: this compound, like most long-chain fatty acids, is hydrophobic and practically insoluble in aqueous media.[8][9] A concentrated stock solution must be prepared in a sterile organic solvent. DMSO is a standard choice for cell culture applications as it is miscible with media and tolerated by most cell lines at low final concentrations (<0.5%).
-
In a sterile environment (biosafety cabinet), weigh out a desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 50 mM).
-
Warm the solution gently in a 37°C water bath and vortex intermittently until the powder is completely dissolved. Ensure no particulates are visible.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
III. Step-by-Step Cell Treatment Protocol
-
Cell Seeding:
-
One day prior to treatment, seed cells into the appropriate culture plates at a density that will ensure they are in the exponential growth phase and reach 60-70% confluency at the time of treatment.
-
Example: For a 96-well plate, seed 5,000-10,000 cells per well. For a 6-well plate, seed 250,000-300,000 cells per well.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Preparation of Treatment Media:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. A typical starting range for SCD inhibitors is 1-100 µM.[7]
-
Crucial Control: Prepare a "Vehicle Control" medium containing the same final concentration of DMSO as the highest concentration of this compound used. This is essential to ensure that any observed effects are due to the compound and not the solvent.
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the cell culture plates.
-
Gently add the prepared treatment and vehicle control media to the respective wells.
-
Return the plates to the incubator (37°C, 5% CO₂) for the desired treatment duration (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific endpoint being measured.
-
-
Endpoint Analysis:
-
Cell Viability/Proliferation: After the incubation period, assess cell viability using a method such as the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Protein Analysis (Western Blot): For analysis of ER stress markers, wash the cells in 6-well plates with ice-cold PBS, then lyse the cells directly in the plate with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Collect the lysate for protein quantification and subsequent Western blot analysis for proteins such as GRP78, CHOP, and p-eIF2α.[7]
-
Lipid Profiling (GC-MS): To directly confirm the inhibition of SCD, cell pellets can be collected, and lipids can be extracted for analysis by gas chromatography-mass spectrometry (GC-MS) to determine the ratio of saturated to monounsaturated fatty acids.
-
Caption: Experimental workflow for treating cultured cells with this compound.
IV. Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific hazard data for this compound is not extensively published, it should be handled with the standard precautions used for laboratory chemicals and fatty acids.
-
Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10] Avoid inhalation of powder by handling it in a chemical fume hood or biosafety cabinet.[11] Wash hands thoroughly after handling.
-
Storage: Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated area.[12] For stock solutions prepared in DMSO, store at -20°C or -80°C to ensure stability and prevent degradation.
-
Disposal: Dispose of the chemical and its containers in accordance with local, state, and federal regulations.
References
-
Hovik, K., et al. (1995). Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1255(1), 57-63. [Link]
-
Skorve, J., & Bremer, J. (1997). Thia fatty acids, metabolism and metabolic effects. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1344(2), 115-130. [Link]
- Eimetijiang, S., et al. (2021). Preparation method of 9, 10-dihydroxystearic acid.
-
Maccallini, C., et al. (2018). Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells. Molecules, 23(11), 2991. [Link]
-
Wang, Y., et al. (2008). Synthesis, purification and identification of 9,10-dihydroxystearic acid by mass spectrometry, infrared spectrum and nuclear magnetic resonance. Journal of PLA General Hospital, 17(1), 1-5. [Link]
-
Liu, G., et al. (2007). A Multiplexed Cell Assay in HepG2 Cells for the Identification of Delta-5, Delta-6, and Delta-9 Desaturase and Elongase Inhibitors. Journal of Biomolecular Screening, 12(8), 1085-1094. [Link]
-
Noto, A., et al. (2016). Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth. Pancreas, 45(10), 1437-1444. [Link]
-
Emken, E. A. (1994). Metabolism of dietary stearic acid relative to other fatty acids in human subjects. The American Journal of Clinical Nutrition, 60(6 Suppl), 1023S-1028S. [Link]
-
Redox Ltd. (2022). Safety Data Sheet Stearic Acid. [Link]
-
Peck, B., & Schulze, A. (2016). Targeting stearoyl-CoA desaturase in solid tumors. Drug Discovery Today, 21(12), 2022-2031. [Link]
-
Gomez, F. E., et al. (2020). Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases. Molecules, 25(3), 645. [Link]
-
Taylor Made Science. (n.d.). Safety Data Sheet Stearic Acid. [Link]
-
Shen, X., et al. (2024). Stearic acid metabolism in human health and disease. Clinical Nutrition, 44, 222-238. [Link]
-
Wikipedia contributors. (2024). Stearic acid. In Wikipedia, The Free Encyclopedia. [Link]
-
Health and Fitness Alliance. (2023). The Role of Stearic Acid in Modern Medicine. [Link]
-
National Center for Biotechnology Information. (n.d.). 12-Hydroxystearic acid. PubChem Compound Database. [Link]
-
U.S. Pharmacopeia. (2023). Stearic Acid. [Link]
-
Liu, Y., et al. (2018). Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis. Chinese Journal of Pharmaceutical Analysis, 38(1), 133-138. [Link]
-
Pharmaguideline. (2008). Method of Analysis for Stearic Acid. [Link]
-
Emken, E. A. (1994). Metabolism of dietary stearic acid relative to other fatty acids in human subjects. PubMed. [Link]
-
Gara, E., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 25(14), 3291. [Link]
-
Markey, O., et al. (2017). Palmitic Acid Versus Stearic Acid: Effects of Interesterification and Intakes on Cardiometabolic Risk Markers—A Systematic Review. Nutrients, 9(8), 835. [Link]
-
Shen, X., et al. (2024). Stearic acid metabolism in human health and disease. ResearchGate. [Link]
-
Doll, K. M., et al. (2014). Synthesis and physical properties of isostearic acids and their esters. Industrial Crops and Products, 54, 10-15. [Link]
-
National Center for Biotechnology Information. (n.d.). Stearic Acid. PubChem Compound Database. [Link]
-
LibreTexts Chemistry. (2021). 9.5: Fatty Acid Synthesis. [Link]
-
Zirpel, B., et al. (2015). Δ(9)-Tetrahydrocannabinolic acid synthase production in Pichia pastoris enables chemical synthesis of cannabinoids. Journal of Biotechnology, 214, 9-20. [Link]
Sources
- 1. Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thia fatty acids, metabolism and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method of Analysis for Stearic Acid | Pharmaguideline [pharmaguideline.com]
- 9. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. westliberty.edu [westliberty.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Utilizing 9-Thiastearic Acid in Cell Culture to Investigate Fatty Acid Metabolism
Introduction: Unraveling the Role of Stearoyl-CoA Desaturase with 9-Thiastearic Acid
In the intricate landscape of cellular metabolism, the balance between saturated and monounsaturated fatty acids is a critical determinant of cellular health, function, and fate. At the heart of this equilibrium lies stearoyl-CoA desaturase (SCD), a key enzyme responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). The dysregulation of SCD activity has been implicated in a spectrum of diseases, including metabolic disorders and various cancers, making it a compelling target for therapeutic intervention and research.[1][2]
This compound, a sulfur-containing fatty acid analog, has emerged as a potent and specific inhibitor of SCD.[3] By competitively inhibiting the desaturation of stearoyl-CoA to oleoyl-CoA, this compound provides researchers with a powerful tool to dissect the downstream consequences of altered fatty acid metabolism. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in cell culture to explore the multifaceted roles of SCD in cellular physiology and pathology.
Reagent Information: this compound
For the purpose of these protocols, we will refer to the commercially available and widely studied analog, 10-Thiastearic acid, which functions as a potent SCD inhibitor.
| Property | Value | Source |
| Formal Name | 9-(octylthio)-nonanoic acid | [4] |
| CAS Number | 105099-89-6 | [4] |
| Molecular Formula | C₁₇H₃₄O₂S | [4] |
| Formula Weight | 302.5 g/mol | [4] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥98% | [4] |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 0.15 mg/ml | [4] |
Part 1: The Mechanism of Action - How this compound Modulates Cellular Lipid Homeostasis
This compound exerts its effects by directly inhibiting the enzymatic activity of stearoyl-CoA desaturase (SCD). SCD is an iron-containing enzyme located in the endoplasmic reticulum that catalyzes the introduction of a double bond at the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) to oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively.[5]
By inhibiting SCD, this compound leads to a significant shift in the cellular lipid profile, characterized by:
-
Accumulation of Saturated Fatty Acids (SFAs): The blockage of the desaturation pathway results in an intracellular buildup of SFAs like stearic acid and palmitic acid.
-
Depletion of Monounsaturated Fatty Acids (MUFAs): Consequently, there is a decrease in the levels of MUFAs such as oleic acid and palmitoleic acid.
This altered SFA/MUFA ratio has profound implications for cellular function, impacting membrane fluidity, inducing endoplasmic reticulum (ER) stress, and activating specific signaling pathways that can culminate in cell cycle arrest and apoptosis.[1][4]
Caption: Workflow for preparing this compound-BSA complex.
Protocol 2: Assessing Cell Viability and Proliferation using the MTT Assay
Rationale: To determine the cytotoxic and cytostatic effects of this compound, a cell viability assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is generally correlated with cell viability.
Materials:
-
Cells of interest (e.g., cancer cell lines known to have high SCD1 expression)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound-BSA complex (from Protocol 1)
-
BSA vehicle control (from Protocol 1)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of the this compound-BSA complex in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM).
-
Also, prepare a dilution of the BSA vehicle control equivalent to the highest concentration of BSA used in the treatment groups.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound-BSA complex or the BSA vehicle control. Include an untreated control group with fresh medium only.
-
Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
At the end of each time point, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature, protected from light, with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium and MTT only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group (set to 100% viability).
-
Expected Outcome: this compound is expected to decrease cell viability in a dose- and time-dependent manner in SCD1-dependent cancer cells.
| Treatment | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| Untreated Control | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 |
| BSA Vehicle Control | 98 ± 4.9 | 97 ± 5.5 | 96 ± 5.1 |
| 10 µM this compound | 92 ± 6.3 | 85 ± 5.9 | 78 ± 6.5 |
| 25 µM this compound | 81 ± 5.8 | 65 ± 7.2 | 52 ± 6.9 |
| 50 µM this compound | 68 ± 7.1 | 48 ± 6.4 | 35 ± 5.7 |
| 100 µM this compound | 55 ± 6.5 | 32 ± 5.9 | 21 ± 4.9 |
| Data are represented as mean ± SD and are hypothetical examples. |
Protocol 3: Analysis of Cellular Fatty Acid Composition by Gas Chromatography (GC)
Rationale: The most direct way to confirm the on-target effect of this compound is to analyze the changes in the cellular fatty acid profile. Gas chromatography is the gold standard for separating and quantifying fatty acid methyl esters (FAMEs). [6] Materials:
-
Cells treated with this compound-BSA complex or BSA vehicle control
-
Reagents for lipid extraction (e.g., chloroform/methanol mixture, 2:1 v/v)
-
Methanolic HCl or BF₃-methanol for transesterification
-
Hexane for FAME extraction
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like those coated with biscyanopropyl polysiloxane)
Procedure:
-
Cell Harvesting and Lipid Extraction:
-
After treatment, wash the cells with ice-cold PBS and harvest them by scraping.
-
Pellet the cells by centrifugation.
-
Extract total lipids from the cell pellet using a chloroform/methanol mixture (e.g., Folch method). [6]Add the internal standard at the beginning of the extraction.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the lipid extract to dryness under a stream of nitrogen.
-
Add methanolic HCl or BF₃-methanol and heat at 100°C for 1 hour to convert the fatty acids to their methyl esters. [6]
-
-
FAME Extraction and GC Analysis:
-
After cooling, add water and extract the FAMEs with hexane.
-
Concentrate the hexane layer containing the FAMEs.
-
Inject an aliquot of the FAME solution into the GC.
-
Identify and quantify the individual FAMEs by comparing their retention times and peak areas with those of known standards.
-
-
Data Analysis:
-
Calculate the desaturation index by determining the ratio of the peak area of the MUFA to its corresponding SFA (e.g., C18:1/C18:0 and C16:1/C16:0). [7] Expected Outcome: Treatment with this compound should lead to a significant decrease in the desaturation indices, confirming the inhibition of SCD.
-
| Treatment | C16:1/C16:0 Ratio | C18:1/C18:0 Ratio |
| BSA Vehicle Control | 0.15 ± 0.02 | 1.2 ± 0.1 |
| 25 µM this compound | 0.05 ± 0.01 | 0.4 ± 0.05 |
| Data are represented as mean ± SD and are hypothetical examples. |
Part 3: Investigating Downstream Cellular Effects
The inhibition of SCD by this compound triggers a cascade of cellular events, primarily stemming from the accumulation of SFAs and the depletion of MUFAs. This imbalance leads to ER stress and subsequent activation of the Unfolded Protein Response (UPR). [4]
The Unfolded Protein Response (UPR) and Apoptosis
Prolonged or severe ER stress, as induced by SCD inhibition, activates the UPR, a signaling network aimed at restoring ER homeostasis. However, if the stress is insurmountable, the UPR switches from a pro-survival to a pro-apoptotic response. The three main branches of the UPR are initiated by the sensors:
-
PERK (PKR-like endoplasmic reticulum kinase): Phosphorylates eIF2α, leading to a general shutdown of protein synthesis but also the preferential translation of ATF4, a transcription factor that upregulates pro-apoptotic genes like CHOP. [8]* IRE1α (Inositol-requiring enzyme 1α): Possesses both kinase and RNase activity. It splices XBP1 mRNA, leading to the production of a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD). IRE1α can also activate the JNK pathway, which has pro-apoptotic functions. [9]* ATF6 (Activating transcription factor 6): Upon ER stress, it translocates to the Golgi, where it is cleaved to release a transcription factor that upregulates ER chaperones. [10] The culmination of these pathways, particularly the upregulation of CHOP and activation of JNK, can lead to the activation of the intrinsic apoptosis pathway, characterized by the activation of caspases (e.g., caspase-3) and subsequent cell death. [8]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stearoyl-CoA Desaturase-1 Enzyme Inhibition by Grape Skin Extracts Affects Membrane Fluidity in Human Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stearic acid accumulation in macrophages induces TLR4/2-independent inflammation leading to ER stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TCONS_00230836 silencing restores stearic acid-induced β cell dysfunction through alleviating endoplasmic reticulum stress rather than apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Topic: 9-Thiastearic Acid In Vivo Studies in Mice
An Application Note and Protocol Guide for Researchers
Abstract: 9-Thiastearic Acid (9-TSA) is a potent and specific inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism.[1] By substituting a sulfur atom for the methylene group at the 9th carbon position, 9-TSA acts as a substrate analog that binds to SCD1 but cannot be desaturated, leading to effective inhibition.[1] SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), a rate-limiting step in the synthesis of triglycerides, cholesterol esters, and membrane phospholipids.[2][3] Inhibition of SCD1 has profound effects on systemic metabolism and is a therapeutic target for metabolic diseases and cancer.[4][5] This guide provides a comprehensive overview of the mechanism of 9-TSA, considerations for designing in vivo studies in mice, and detailed protocols for administration, pharmacokinetic analysis, and efficacy assessment in a diet-induced obesity model.
Part 1: Scientific Background & Mechanism of Action
The Central Role of Stearoyl-CoA Desaturase 1 (SCD1)
SCD1 is an iron-containing enzyme embedded in the endoplasmic reticulum that introduces a cis-double bond at the delta-9 position of fatty acyl-CoAs.[3] Its preferred substrates are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which it converts to palmitoleoyl-CoA (16:1) and oleoyl-CoA (18:1), respectively. These MUFAs are essential for:
-
Energy Storage: They are the primary components of triglycerides stored in adipose tissue.
-
Membrane Integrity: They influence the fluidity and function of cellular membranes.
-
Signaling Pathways: They can act as signaling molecules and are incorporated into various complex lipids.[6]
Given this central role, SCD1 activity is tightly regulated and its dysregulation is implicated in numerous pathologies. Genetic deletion or inhibition of SCD1 in mice has been shown to protect against diet-induced obesity, hepatic steatosis (fatty liver), and insulin resistance, making it an attractive therapeutic target.[2][7][8]
Mechanism of Inhibition by this compound
This compound is a fatty acid analog where the methylene group (-CH2-) at the 9-position is replaced by a sulfur atom (-S-). This substitution is key to its inhibitory action. The molecule mimics stearic acid, allowing its CoA ester (9-thia-stearoyl-CoA) to bind to the active site of the SCD1 enzyme. However, the sulfur atom at the desaturation site prevents the enzyme from introducing a double bond.[1] This effectively sequesters the enzyme, acting as a potent competitive inhibitor.
The downstream consequences of SCD1 inhibition by 9-TSA are a systemic shift in the lipidome, characterized by:
-
Decreased MUFA/SFA Ratio: A hallmark of SCD1 inhibition is a reduced ratio of oleate (18:1) to stearate (18:0) and palmitoleate (16:1) to palmitate (16:0) in tissues and plasma.
-
Activation of Energy-Sensing Pathways: The resulting accumulation of SFAs and depletion of MUFAs can trigger cellular stress responses and activate pathways like AMP-activated protein kinase (AMPK).[4] Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis, thereby reducing de novo lipogenesis and promoting fatty acid oxidation.[4][5]
Therapeutic Potential and Caveats
While the metabolic benefits of SCD1 inhibition are well-documented, researchers must be aware of potential adverse effects observed in mouse models. A critical finding is that while SCD1 inhibition protects against obesity and insulin resistance, it can paradoxically promote atherosclerosis, particularly on diets rich in saturated fats.[8] This is thought to be driven by the accumulation of SFAs, which can trigger inflammatory pathways via Toll-like receptor 4 (TLR4) in macrophages.[8] Additionally, global SCD1 knockout mice exhibit a severe skin phenotype with sebaceous gland atrophy and impaired epidermal lipid barrier function.[7] These potential liabilities underscore the importance of careful in vivo characterization.
Part 2: Pre-clinical Study Design Considerations
Animal Model Selection
The choice of mouse strain is critical and depends on the research question.
| Research Area | Recommended Mouse Model | Rationale |
| Metabolic Syndrome/Obesity | C57BL/6J | The most common background strain for diet-induced obesity (DIO) models. They readily gain weight and develop insulin resistance on a high-fat diet (HFD). |
| Atherosclerosis | LDLr-/- or ApoE-/- | These models are deficient in the low-density lipoprotein receptor or apolipoprotein E, respectively. They develop hypercholesterolemia and atherosclerotic plaques, especially on a "Western" diet.[8] |
| Oncology | Athymic Nude or NSG mice | For xenograft studies using human cancer cell lines, these immunocompromised strains are required to prevent graft rejection.[3][9] |
All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Dosing, Formulation, and Administration
-
Route of Administration: Oral gavage is the most common and precise method for administering lipid-based compounds in preclinical studies.[10]
-
Vehicle Formulation: 9-TSA is a fatty acid and requires a suitable vehicle for suspension or emulsification. Common options include:
-
Dose Selection: A dose-finding study is essential. Based on studies with similar fatty acids, a starting range of 50-200 mg/kg body weight can be considered.[12] An initial pilot study should assess a minimum of three dose levels to establish a dose-response relationship for both efficacy and potential toxicity.
-
Dosing Volume: For mice, the recommended maximum oral gavage volume is 10 mL/kg.[10] However, using smaller volumes (e.g., 5 mL/kg) is often better tolerated and reduces the risk of reflux and aspiration.[10]
Pharmacokinetic (PK) and Toxicity Profiling
Before launching large-scale efficacy studies, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 9-TSA and to establish its safety.
-
Pilot PK Study: A small cohort of mice should be administered a single dose of 9-TSA. Blood samples are collected at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to determine key PK parameters.[13][14] Tissues of interest (liver, adipose, plasma) should be collected at the end of the study.
-
Acute Toxicity Study: A short-term, high-dose study (e.g., 3-7 days) should be conducted to identify any overt signs of toxicity. Key observations include changes in body weight, food/water intake, behavior, and the development of skin lesions.[7]
| Pharmacokinetic Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure level. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area Under the Curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | Determines the dosing frequency required to maintain therapeutic levels. |
| Bioavailability | Fraction of the administered dose that reaches systemic circulation | Critical for comparing oral vs. intravenous routes (if applicable). |
Part 3: Detailed Experimental Protocols
Protocol 3.1: Preparation and Administration of 9-TSA via Oral Gavage
Materials:
-
This compound (powder)
-
Vehicle (e.g., 0.5% Methylcellulose in sterile water)
-
Microbalance, weigh boats
-
Sterile conical tubes (15 mL or 50 mL)
-
Homogenizer or sonicator
-
Adjustable micropipettes
-
Mouse oral gavage needles (18-20 gauge, 1-1.5 inch, ball-tipped).[10]
Procedure:
-
Calculate Required Amount: Determine the total volume of dosing solution needed for the study. For a 30g mouse receiving a 100 mg/kg dose at 5 mL/kg, you would need 0.15 mL of a 20 mg/mL solution.
-
Vehicle Preparation: Prepare the 0.5% methylcellulose solution by slowly adding the powder to heated (60-80°C) sterile water while stirring, then allowing it to cool to form a clear, viscous solution.
-
9-TSA Suspension: Weigh the required amount of 9-TSA powder and add it to the prepared vehicle in a conical tube.
-
Homogenization: Vigorously vortex the mixture. For a more uniform suspension, use a probe sonicator or homogenizer on ice to prevent heating. The final preparation should be a uniform, milky suspension. Prepare fresh daily.
-
Animal Dosing: a. Weigh each mouse accurately immediately before dosing to calculate the precise volume. b. Restrain the mouse firmly by scruffing the neck and back to straighten the alignment of the mouth and esophagus.[10] c. Gently insert the ball-tipped gavage needle into the mouth, advancing it along the upper palate until it passes into the esophagus. The animal may swallow as the tube passes. Do not force the needle if resistance is met.[10] d. Once in position, dispense the calculated volume smoothly and steadily. e. Withdraw the needle gently along the same path of insertion. f. Monitor the animal for 5-10 minutes post-gavage for any signs of distress, such as labored breathing.[10]
Protocol 3.2: Efficacy Study in a Diet-Induced Obesity (DIO) Model
This protocol outlines a typical study to evaluate the effect of 9-TSA on preventing weight gain and metabolic dysfunction.
Step-by-Step Procedure:
-
Acclimation: Acclimate 6-week-old male C57BL/6J mice to the facility for one week on a standard chow diet.
-
Diet Induction: Switch mice to a high-fat diet (HFD; e.g., 60% kcal from fat) to induce obesity. A control group should remain on a low-fat control diet (CD; 10% kcal from fat). This period typically lasts 8-10 weeks or until a significant difference in body weight is observed.
-
Randomization: Once obese, randomize the HFD-fed mice into treatment groups based on body weight to ensure even distribution.
-
Treatment: Begin daily oral gavage with Vehicle or 9-TSA at predetermined doses.
-
Monitoring: Record body weight and food intake weekly.
-
Metabolic Testing: In the final weeks of the study, perform metabolic assessments:
-
Glucose Tolerance Test (GTT): After an overnight fast, administer an intraperitoneal (IP) injection of glucose (2 g/kg). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): After a 4-6 hour fast, administer an IP injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
Endpoint Analysis: At the end of the study, euthanize mice following a fast.
-
Collect blood via cardiac puncture for plasma analysis (lipids, insulin, cytokines).
-
Perfuse with saline and harvest tissues. Flash-freeze liver, muscle, and epididymal white adipose tissue (eWAT) in liquid nitrogen for molecular analysis. Fix portions of liver and other tissues in formalin for histology (H&E staining for steatosis, Oil Red O for lipids).
-
Protocol 3.3: Key Biochemical and Molecular Analyses
-
Tissue Lipid Extraction and Fatty Acid Analysis:
-
Homogenize a known weight of tissue (e.g., liver).
-
Extract total lipids using the Folch method (chloroform:methanol).
-
Prepare fatty acid methyl esters (FAMEs) from the lipid extract.
-
Analyze FAMEs by gas chromatography-mass spectrometry (GC-MS) to determine the relative abundance of different fatty acids.
-
Key Readout: Calculate the SCD1 activity index: [Oleate (18:1) / Stearate (18:0)]. A decrease in this ratio indicates successful SCD1 inhibition.[15]
-
-
Quantitative PCR (qPCR):
-
Extract total RNA from liver or adipose tissue.
-
Synthesize cDNA.
-
Perform qPCR using primers for genes involved in lipogenesis (Scd1, Fasn, Acc1), fatty acid oxidation (Cpt1a, Ppara), and inflammation (Tnf, Il6).
-
-
Western Blotting:
-
Extract total protein from tissues.
-
Perform SDS-PAGE and transfer to a membrane.
-
Probe with antibodies against key signaling proteins, such as total and phosphorylated forms of AMPK and ACC, to assess pathway activation.[4]
-
Part 4: Data Interpretation & Expected Outcomes
This table summarizes potential outcomes based on the known effects of SCD1 inhibition from genetic and other pharmacological studies.
| Parameter | Expected Outcome with 9-TSA Treatment | Rationale / Citation |
| Body Weight (on HFD) | Reduced gain or weight loss | Decreased lipogenesis and increased energy expenditure.[2] |
| Hepatic Steatosis (Liver Triglycerides) | Decreased | Inhibition of triglyceride synthesis.[8] |
| Glucose Tolerance / Insulin Sensitivity | Improved | Enhanced insulin signaling in liver and muscle.[4] |
| SCD1 Activity Index (18:1/18:0) | Decreased | Direct measure of target engagement and enzyme inhibition.[15] |
| Plasma Triglycerides | Decreased or unchanged | Effects can be variable in rodent models.[7] |
| Atherosclerosis (in LDLr-/- mice) | Potentially Increased | Pro-inflammatory effects from SFA accumulation.[8] |
| Expression of Lipogenic Genes (Scd1, Fasn) | Decreased | Downregulation of the lipid synthesis program.[2] |
| AMPK Phosphorylation | Increased | Cellular response to altered energy status.[4] |
Troubleshooting & Considerations:
-
High Animal Variability: Ensure proper randomization and use sufficient animals per group (n=8-12 is typical for metabolic studies) to achieve statistical power.
-
Vehicle Effects: Corn oil or other lipid-based vehicles can have metabolic effects. A methylcellulose or PBS-based vehicle is often preferred for neutrality.
-
Stress: Handling and gavage can induce stress, affecting corticosterone levels and metabolism.[11] Handle animals consistently and consider habituating them to the procedure.
-
Incomplete Inhibition: If the SCD1 activity index is not significantly reduced, consider issues with 9-TSA formulation, bioavailability, or dosing. A PK study is invaluable for troubleshooting this.
References
-
Brown, J. M., Chung, S., Sawyer, J. K., et al. (2012). Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery. Current Opinion in Lipidology, 23(4), 266–273. [Link]
-
Ntambi, J. M., & Miyazaki, M. (2004). Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism. Current Opinion in Lipidology, 15(3), 287-293. [Link]
-
Brown, J. M., Chung, S., Sawyer, J. K., et al. (2008). Inhibition of Stearoyl-Coenzyme A Desaturase 1 Dissociates Insulin Resistance and Obesity From Atherosclerosis. Circulation, 118(14), 1467–1475. [Link]
-
Ntambi, J. M., Miyazaki, M., Stoehr, J. P., et al. (2002). Loss of stearoyl-CoA desaturase-1 function protects mice against adiposity. Proceedings of the National Academy of Sciences, 99(17), 11482–11486. [Link]
-
Nassir, F., et al. (2017). Inhibition of Scd1 Reverses Metabolic Abnormalities in Dbc1-/- Mice. ResearchGate. [Link]
-
Copland, J. A. (n.d.). SCD1 is a Novel Molecular Target in Human Carcinomas. Mayo Clinic Research. [Link]
-
Rossi, M., et al. (2010). Abrogation of De novo Lipogenesis by Stearoyl-CoA Desaturase 1 Inhibition Interferes with Oncogenic Signaling and Blocks Prostate Cancer Progression in Mice. Molecular Cancer Therapeutics, 9(6), 1740-1754. [Link]
-
Tanaka, Y., et al. (2022). Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response. Journal for ImmunoTherapy of Cancer, 10(7), e004554. [Link]
-
Peck, B., & Schulze, A. (2016). Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer. Cancers, 8(11), 103. [Link]
-
Hovik, K., & Spydevold, Ø. (1993). Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase. Biochimica et Biophysica Acta, 1169(1), 89-94. [Link]
-
Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. WSU IACUC. [Link]
-
Igarashi, M., et al. (2023). Dietary oleic acid contributes to the regulation of food intake through the synthesis of intestinal oleoylethanolamide. Frontiers in Nutrition, 10, 1088688. [Link]
-
Valdivia, E., et al. (2014). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science, 53(2), 193–198. [Link]
-
Al-Assal, K., et al. (2022). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Microbiology Spectrum, 10(1), e01968-21. [Link]
-
Tinsley, H. N., et al. (2009). Dietary Stearate Reduces Human Breast Cancer Metastasis Burden in Athymic Nude Mice. Clinical & Experimental Metastasis, 26(6), 541–550. [Link]
-
Lisboa, F. K., et al. (2022). Comparative Pharmacokinetics of Δ9-Tetrahydrocannabinol in Adolescent and Adult Female Mice. Journal of Pharmacology and Experimental Therapeutics, 382(3), 160-167. [Link]
-
Torrens, A., et al. (2020). Comparative Pharmacokinetics of Δ9-Tetrahydrocannabinol in Adolescent and Adult Male Mice. Journal of Pharmacology and Experimental Therapeutics, 374(1), 151-160. [Link]
Sources
- 1. Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayo.edu [mayo.edu]
- 7. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Dietary Stearate Reduces Human Breast Cancer Metastasis Burden in Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Dietary oleic acid contributes to the regulation of food intake through the synthesis of intestinal oleoylethanolamide [frontiersin.org]
- 13. Comparative Pharmacokinetics of Δ9-Tetrahydrocannabinol in Adolescent and Adult Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Pharmacokinetics of Δ9-Tetrahydrocannabinol in Adolescent and Adult Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
mass spectrometry analysis of 9-Thiastearic Acid
An Application Guide for the Quantitative Analysis of 9-Thiastearic Acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the quantitative analysis of this compound (9-TSA), a sulfur-containing fatty acid analogue, in biological matrices. This compound is a synthetic compound where the methylene group at the 9th position of stearic acid is replaced by a sulfur atom, making it a valuable tool in lipid metabolism and pharmacological research.[1] This document details a robust workflow encompassing sample preparation, optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) conditions, and a proposed fragmentation pathway for sensitive and specific detection. The protocols are designed for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of this unique fatty acid analogue.
Introduction to this compound Analysis
Stearic acid (C18:0) is a ubiquitous saturated fatty acid involved in numerous physiological and pathological processes.[2] Synthetic analogues like this compound (C₁₇H₃₄O₂S, Molar Mass: 318.52 g/mol ) are instrumental in studying lipid metabolism, fatty acid oxidation, and the development of therapeutic agents.[1] The substitution of a carbon atom with sulfur introduces unique chemical properties that can alter metabolic fates and protein interactions.
Accurate quantification of 9-TSA in complex biological samples is essential for understanding its pharmacokinetics, pharmacodynamics, and mechanism of action. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for this purpose. However, like other fatty acids, 9-TSA presents analytical challenges, including potential for low ionization efficiency and the need for specific detection methods to distinguish it from endogenous lipids.[3] This guide provides the foundational protocols and scientific rationale to establish a validated 9-TSA quantification assay.
Experimental Workflow Overview
The analytical process follows a logical sequence from sample extraction to data interpretation. Each stage is critical for ensuring the accuracy and reproducibility of the final results.
Caption: Overall experimental workflow for 9-TSA analysis.
Detailed Protocols
Sample Preparation: Lipid Extraction from Plasma
This protocol is based on the robust Folch liquid-liquid extraction (LLE) method, designed to efficiently extract total lipids, including 9-TSA, while precipitating proteins.[4][5]
Materials:
-
Plasma samples, stored at -80°C
-
Internal Standard (IS) working solution (e.g., 1 µg/mL Stearic Acid-d35 in methanol)
-
Chloroform (HPLC Grade)
-
Methanol (HPLC Grade)
-
0.9% NaCl solution (aqueous)
-
Nitrogen gas evaporator
-
Reconstitution solvent (e.g., 90:10 Methanol:Water)
Protocol Steps:
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a glass tube, aliquot 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the IS working solution to the plasma. The IS is critical for correcting for analyte loss during preparation and for variations in ionization efficiency.[6]
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) Chloroform:Methanol solution. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will result in a clear biphasic system.
-
Extraction: Carefully collect the lower organic layer (chloroform phase), which contains the lipids, using a glass Pasteur pipette and transfer to a clean glass tube. Be careful not to disturb the protein disk at the interface.
-
Evaporation: Dry the extracted organic phase to complete dryness under a gentle stream of nitrogen at 30-35°C.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent. Vortex to ensure the residue is fully dissolved. Transfer the solution to an LC autosampler vial for analysis.
LC-MS/MS Instrumental Analysis
The following parameters provide a robust starting point for the analysis of 9-TSA. Optimization may be required based on the specific instrumentation used. A reversed-phase C18 column is suitable for retaining and separating 9-TSA from other endogenous fatty acids.[7]
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/HPLC System | Provides necessary resolution and reproducibility. |
| Column | C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.8 µm | Standard for fatty acid analysis, providing good retention for long-chain fatty acids.[8] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier aids in peak shape and is compatible with mass spectrometry. |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid | Strong organic solvent for eluting hydrophobic lipids. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency. |
| Gradient | 50% B to 100% B over 8 min; hold at 100% B for 2 min; return to 50% B over 0.5 min; hold for 1.5 min re-equilibration. | Gradient elution is necessary to separate fatty acids of varying chain lengths and to elute the highly hydrophobic 9-TSA in a reasonable time with good peak shape. |
| Injection Volume | 5 µL | Adjustable based on sample concentration and instrument sensitivity. |
| Column Temperature | 45°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape for lipids. |
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for quantitative analysis using Multiple Reaction Monitoring (MRM). |
| Ionization Source | Electrospray Ionization (ESI) | Standard interface for LC-MS of moderately polar molecules.[9] |
| Ionization Mode | Negative Ion Mode | The carboxylic acid group of 9-TSA is readily deprotonated to form the [M-H]⁻ ion, which is the standard approach for fatty acid analysis.[10] |
| Capillary Voltage | -3.0 kV | Typical voltage for negative mode ESI; should be optimized for the specific instrument. |
| Source Temperature | 150°C | Instrument-dependent; optimized for efficient desolvation. |
| Desolvation Temp. | 400°C | Instrument-dependent; optimized for efficient desolvation. |
| Collision Gas | Argon | Standard inert gas for collision-induced dissociation (CID). |
Note on Derivatization: While negative mode is the primary recommendation, it can sometimes suffer from low sensitivity.[3] If higher sensitivity is required, derivatization of the carboxylic acid group with a reagent that imparts a permanent positive charge (e.g., AMPP) can significantly boost signal in positive ion mode.[11][12]
Fragmentation (MS/MS) Analysis of this compound
As no definitive, published fragmentation spectrum for this compound is available, a theoretical fragmentation pathway is proposed based on established principles of mass spectrometry.[13][14] The most likely fragmentation points for the deprotonated molecule [M-H]⁻ are the bonds alpha to the sulfur atom, as the sulfur can stabilize the resulting fragments.
Proposed Fragmentation Pathway: Collision-induced dissociation (CID) of the 9-TSA precursor ion is expected to yield characteristic product ions resulting from cleavage on either side of the thioether linkage.
Sources
- 1. Sulfur containing FA | Cyberlipid [cyberlipid.gerli.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry | MDPI [mdpi.com]
- 6. Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jsbms.jp [jsbms.jp]
- 9. nebiolab.com [nebiolab.com]
- 10. quora.com [quora.com]
- 11. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
Application Notes and Protocols: 9-Thiastearic Acid Enzyme Inhibition Assay
Introduction: Targeting Lipid Metabolism with 9-Thiastearic Acid
In the landscape of metabolic research and drug discovery, the modulation of lipid pathways is of paramount importance. Stearoyl-CoA Desaturase (SCD) has emerged as a critical enzymatic control point in lipid biosynthesis.[1][2][3] SCD is an endoplasmic reticulum-resident enzyme that catalyzes the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs), primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) into oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively.[2][3][4][5][6] This process is fundamental for the generation of essential components for membrane phospholipids, triglycerides, and cholesterol esters.[2][4] Dysregulation of SCD activity has been implicated in a host of pathological conditions, including metabolic disorders like obesity and type II diabetes, as well as in the progression of various cancers.[3][7][8]
This compound (9-TSA) is a potent and specific inhibitor of Stearoyl-CoA Desaturase.[9] As a fatty acid analog where a sulfur atom replaces the methylene group at the 9th carbon position, 9-TSA acts as a powerful tool for researchers studying the physiological and pathological roles of SCD.[9] This application note provides a detailed protocol for an in vitro enzyme inhibition assay to characterize the inhibitory effects of this compound on SCD activity.
Mechanism of Inhibition: this compound as a Suicide Substrate
Understanding the mechanism of inhibition is crucial for interpreting assay results. This compound functions as a mechanism-based inactivator, often referred to as a suicide substrate.[10][11][12] Unlike a simple competitive inhibitor that reversibly binds to the active site, a suicide substrate is processed by the target enzyme's catalytic machinery.[11][12] The enzyme recognizes 9-TSA as a substrate analog due to its structural similarity to stearic acid.[9] However, the presence of the sulfur atom at the 9-position, the site of the double bond insertion, prevents the completion of the desaturation reaction.[9] This enzymatic processing of 9-TSA leads to the formation of a highly reactive intermediate that covalently binds to the enzyme's active site, causing irreversible inactivation.[11] This "suicide" of the enzyme by its own catalytic action makes 9-TSA a highly specific and potent inhibitor.[9][11]
In Vitro SCD Inhibition Assay Protocol
This protocol outlines a radiometric assay to determine the inhibitory potential of this compound on SCD activity in a microsomal preparation. The principle of the assay is to measure the conversion of a radiolabeled substrate, [1-¹⁴C]stearoyl-CoA, to [1-¹⁴C]oleoyl-CoA by SCD in the presence and absence of the inhibitor.
I. Materials and Reagents
-
Enzyme Source: Microsomal fractions isolated from rat liver or from cells overexpressing SCD1.
-
Substrate: [1-¹⁴C]stearoyl-CoA.
-
Inhibitor: this compound (9-TSA).
-
Cofactors: NADH, ATP, Coenzyme A.
-
Assay Buffer: Phosphate buffer (pH 7.4) containing magnesium chloride and bovine serum albumin (BSA).
-
Reaction Termination Solution: Ethanolic potassium hydroxide.
-
Extraction Solvent: Hexane.
-
Scintillation Cocktail.
-
Instrumentation: Scintillation counter, HPLC system with a radioactivity detector (optional for more detailed analysis).[13]
II. Experimental Workflow
The following diagram illustrates the key steps in the this compound SCD inhibition assay.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 5. Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 9. Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Suicide inhibition - Wikipedia [en.wikipedia.org]
- 12. Suicide Enzyme Inhibition – Substrates With Therapeutic Potential | Blog | Biosynth [biosynth.com]
- 13. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
quantifying 9-Thiastearic Acid in lipid extracts
Application Note & Protocol
Quantitative Analysis of 9-Thiastearic Acid in Complex Lipid Extracts by Stable Isotope Dilution LC-MS/MS
Abstract: This document provides a comprehensive guide for the quantitative analysis of this compound (9-TSA) in biological lipid extracts. This compound, a sulfur-containing fatty acid analogue, is a potent inhibitor of stearoyl-CoA desaturase, a key enzyme in lipid metabolism.[1] Its accurate quantification is crucial for pharmacokinetic studies, mechanism of action investigations, and drug development. This application note details a robust and highly specific method employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. We present detailed protocols for lipid extraction, sample preparation, and instrument parameters, designed to ensure accuracy, precision, and reliability for researchers in lipidomics and drug development.
Introduction and Scientific Background
This compound (9-TSA) is a synthetic analogue of stearic acid where the methylene group at the 9th carbon position is substituted with a sulfur atom. This structural modification confers significant biological activity. Specifically, 9-TSA acts as a strong inhibitor of stearoyl-CoA desaturase (SCD), the enzyme responsible for converting saturated fatty acids into monounsaturated fatty acids, a critical step in the biosynthesis of triglycerides and other complex lipids.[1] By inhibiting SCD, 9-TSA can modulate lipid composition and has demonstrated hypolipidemic effects, making it a valuable tool for research into metabolic diseases.[2][3]
The challenge in quantifying 9-TSA lies in its presence within complex biological matrices, which are rich in a diverse array of endogenous lipids and other potential interferences. To overcome this, a highly selective and sensitive analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications, offering unparalleled specificity through mass-based separation and detection.[4]
The cornerstone of a robust quantitative LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS).[5][6] An ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H or ¹³C).[7] This allows it to co-elute with the analyte and experience identical conditions during sample extraction, derivatization, and ionization, thereby correcting for any sample loss or matrix-induced signal suppression/enhancement.[8][9] This protocol utilizes Stearic Acid-9,10-d₂ as a suitable internal standard, leveraging its structural similarity and mass difference for accurate quantification.[10]
Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase
The diagram below illustrates the role of this compound in lipid metabolism. It competitively inhibits Stearoyl-CoA Desaturase, preventing the desaturation of Stearoyl-CoA to Oleoyl-CoA.
Caption: Inhibition of Stearoyl-CoA Desaturase by this compound.
Experimental Design and Workflow
The quantification of 9-TSA is achieved through a systematic workflow that ensures sample integrity, analytical accuracy, and data reliability. The process begins with efficient extraction of total lipids from the biological matrix, followed by precise spiking with the internal standard, and culminating in sensitive detection by LC-MS/MS.
Overall Experimental Workflow
The following diagram provides a high-level overview of the entire analytical protocol, from sample collection to final data analysis.
Caption: Workflow for the quantitative analysis of this compound.
Detailed Protocols and Methodologies
Protocol 1: Total Lipid Extraction from Biological Samples
This protocol is based on the well-established Folch method, which uses a chloroform and methanol mixture to efficiently extract a broad range of lipids from aqueous samples.[11][12][13]
Materials:
-
Biological sample (e.g., 100 µL plasma, or 50-100 mg tissue homogenate)
-
Chloroform (HPLC Grade)
-
Methanol (HPLC Grade)
-
0.9% NaCl solution (or 0.88% KCl)
-
Internal Standard (IS) working solution: Stearic Acid-9,10-d₂ (10 µg/mL in methanol)
-
Glass vials (4 mL) with PTFE-lined caps
-
Centrifuge capable of 2,000 x g
Procedure:
-
Sample Aliquoting: To a clean 4 mL glass vial, add 100 µL of the biological sample (e.g., plasma).
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL Stearic Acid-9,10-d₂ internal standard solution to the sample. This step is critical and should be done at the very beginning to account for variability in the entire downstream process.[14]
-
Solvent Addition: Add 2 mL of a freshly prepared chloroform:methanol (2:1, v/v) mixture to the vial.
-
Vortexing: Cap the vial tightly and vortex vigorously for 2 minutes to ensure monophasic mixing and thorough lipid extraction.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution to the vial. Vortex for an additional 30 seconds. The addition of the salt solution induces the separation of the mixture into two distinct phases.
-
Centrifugation: Centrifuge the vial at 2,000 x g for 10 minutes at 4°C. This will result in a clear separation between the upper aqueous/methanol phase and the lower organic (chloroform) phase containing the lipids.
-
Collection of Organic Phase: Using a glass Pasteur pipette, carefully aspirate the lower organic layer and transfer it to a new clean glass vial. Be cautious not to disturb the protein interface between the two layers.
-
Drying: Dry the extracted lipid fraction under a gentle stream of nitrogen gas at room temperature. Ensure the sample is completely dry, appearing as a thin film at the bottom of the vial.
-
Storage: The dried lipid extract can be stored at -80°C until analysis.
-
Reconstitution: Prior to LC-MS/MS analysis, reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Water). Vortex for 30 seconds to ensure the lipids are fully dissolved. Transfer to an autosampler vial for injection.
Protocol 2: LC-MS/MS Instrumental Analysis
The analysis is performed using a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.
A. Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for nonpolar molecules like fatty acids. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier aids in protonation for positive mode, but in negative mode helps control pH. |
| Mobile Phase B | Acetonitrile:Isopropanol (90:10) with 0.1% Formic Acid | Strong organic solvent for eluting hydrophobic lipids from the column. |
| Flow Rate | 0.3 mL/min | Standard flow rate for analytical-scale columns, providing good peak shape and sensitivity. |
| Column Temp. | 40°C | Elevated temperature reduces viscosity and improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | A typical injection volume to balance sensitivity and chromatographic performance. |
| Gradient | 0-2 min: 35% B; 2-12 min: 35-100% B; 12-15 min: 100% B; 15.1-18 min: 35% B | A gradient is essential to elute analytes with varying polarities and clean the column. |
B. Mass Spectrometry (MS/MS) Parameters
The key to specificity is monitoring the transition of a specific precursor ion to a characteristic product ion.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Fatty acids readily deprotonate to form [M-H]⁻ ions, yielding high sensitivity in negative mode.[4] |
| Spray Voltage | -4500 V | Optimal voltage for stable spray and efficient ion generation in negative mode. |
| Source Temp. | 300°C | Facilitates desolvation of the droplets from the LC eluent. |
| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides the highest level of selectivity and sensitivity for quantification.[15] |
MRM Transitions:
| Compound | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 301.2 | 301.2 (or fragment) | 100 | 15 (optimization required) |
| Stearic Acid-9,10-d₂ (IS) | 285.3 | 285.3 (or fragment) | 100 | 15 (optimization required) |
Note on Fragmentation: While monitoring the parent ion in Q3 can be done, true MS/MS involves fragmentation. For fatty acids, a common neutral loss is that of the carboxyl group (CO₂), though other fragments are possible. The optimal collision energy and product ions should be determined empirically by infusing a standard solution of 9-TSA. For stearic acid, a characteristic fragment is often the carboxylate anion itself after loss of water.[4]
Data Analysis, Quantification, and Quality Control
A. Calibration Curve Construction
-
Prepare a series of calibration standards by spiking a known concentration of 9-TSA (e.g., from 1 ng/mL to 1000 ng/mL) into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Add a fixed concentration of the internal standard (Stearic Acid-9,10-d₂) to each calibrator.
-
Process the calibrators using the same extraction protocol as the unknown samples.
-
Analyze the extracted calibrators by LC-MS/MS.
-
For each concentration level, calculate the peak area ratio of the 9-TSA MRM transition to the IS MRM transition.
-
Plot the peak area ratio (y-axis) against the known concentration of 9-TSA (x-axis).
-
Perform a linear regression analysis, typically with a 1/x or 1/x² weighting, to generate the calibration curve. The curve should have a coefficient of determination (R²) of ≥0.99 for acceptance.
B. Quantification of Unknown Samples
-
Analyze the processed unknown samples using the same LC-MS/MS method.
-
Determine the peak area ratio of 9-TSA to the internal standard in each sample.
-
Calculate the concentration of 9-TSA in the unknown samples by interpolating their peak area ratios from the linear regression equation of the calibration curve.
C. Quality Control (QC)
To ensure the validity of the analytical run, include QC samples at low, medium, and high concentrations within the calibration range. These QCs are prepared independently from the calibration standards. The calculated concentrations of the QCs should be within ±15% (±20% for the lower limit of quantification) of their nominal values for the run to be considered valid.
References
-
An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
- Breil, C., et al. (2017). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry.
-
Lipid extraction and FAME assay training – DuLab. (2023, June 4). University of Hawaii System. Retrieved January 12, 2026, from [Link]
-
Analysis of Lipids. (n.d.). University of Massachusetts. Retrieved January 12, 2026, from [Link]
-
Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods. (2023, April 26). MDPI. Retrieved January 12, 2026, from [Link]
-
Lipid Extraction and Analysis - PMC. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
Impact of internal standard selection on measurement results for long chain fatty acids in blood. (2024, August 5). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
Synthesis, purification and identification of 9,10-dihydroxystearic acid by mass spectrometry, infrared spectrum and nuclear magnetic resonance. (2008, January 1). ResearchGate. Retrieved January 12, 2026, from [Link]
- Hovik, K.E., et al. (1997). Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism.
-
Dr. Ehrenstorfer - Selection and use of isotopic internal standards. (2018, March 23). YouTube. Retrieved January 12, 2026, from [Link]
-
Characterization of free and esterified 9-HSA by mass spectrometry. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Cellular Lipid Extraction: Targeted Stable Isotope Dilution Liquid Chromatography l Protocol Preview. (2022, June 20). YouTube. Retrieved January 12, 2026, from [Link]
-
Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells. (2018, October 25). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). (2016, May 17). PubMed Central. Retrieved January 12, 2026, from [Link]
-
A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids. (n.d.). iris@unitn. Retrieved January 12, 2026, from [Link]
-
Method of Analysis for Stearic Acid. (2008, July 6). Pharmaguideline. Retrieved January 12, 2026, from [Link]
-
Stearic Acid. (n.d.). US Pharmacopeia (USP). Retrieved January 12, 2026, from [Link]
Sources
- 1. Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iris.unitn.it [iris.unitn.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 12. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 13. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Fatty Acid Metabolism Using 9-Thiastearic Acid
Introduction: A Precise Tool for Interrogating Lipid Metabolism
In the intricate landscape of cellular metabolism, the balance between saturated and monounsaturated fatty acids is a critical determinant of cellular health and disease. Stearoyl-CoA desaturase (SCD) enzymes are central to maintaining this equilibrium.[1] These endoplasmic reticulum-associated enzymes catalyze the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[2][3] Given the pivotal role of SCD in various pathological conditions, including cancer and metabolic disorders, the ability to specifically modulate its activity is invaluable for researchers.[4][5] 9-Thiastearic Acid (9-TSA) has emerged as a potent and specific inhibitor of SCD, providing a powerful chemical tool to dissect the downstream consequences of SCD inhibition and explore its therapeutic potential.[6]
This comprehensive guide provides detailed application notes and protocols for utilizing this compound in the study of fatty acid metabolism. We will delve into the mechanism of action of 9-TSA, provide step-by-step protocols for its use in cell-based assays, and discuss the interpretation of experimental outcomes.
Mechanism of Action: How this compound Inhibits Stearoyl-CoA Desaturase
This compound is a fatty acid analog where the methylene group at the 9th position of the carbon chain is substituted with a sulfur atom.[6] This subtle modification has profound consequences for its interaction with SCD. While the overall chemical properties of 9-TSA are similar to its natural counterpart, stearic acid, allowing it to be recognized and taken up by cells, the presence of the sulfur atom at the site of desaturation renders it an unsuitable substrate for the enzyme.[6][7]
The catalytic mechanism of SCD involves the introduction of a double bond between the 9th and 10th carbons of a saturated fatty acyl-CoA.[2] 9-Thiastearoyl-CoA, the activated form of 9-TSA, binds to the active site of SCD but cannot be desaturated due to the presence of the sulfur atom.[6] This stable binding effectively sequesters the enzyme, leading to potent competitive inhibition.[6] The inhibition of SCD by 9-TSA leads to an accumulation of SFAs and a depletion of MUFAs, triggering a cascade of downstream cellular events, including the unfolded protein response (UPR) and lipotoxicity in cancer cells.[4]
Experimental Protocols
The following protocols provide a framework for studying the effects of 9-TSA on fatty acid metabolism in cultured cells. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
Protocol 1: Cell Viability and Proliferation Assay
This protocol assesses the impact of 9-TSA on cell growth and survival.
Materials:
-
Cells of interest (e.g., cancer cell lines known to be sensitive to SCD inhibition)
-
Complete cell culture medium
-
This compound (9-TSA)
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Cell Adhesion: Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Treatment: Prepare a stock solution of 9-TSA in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 100 µM). Include a vehicle-only control.
-
Incubation: Replace the culture medium with the 9-TSA-containing medium or vehicle control. Incubate the cells for various time points (e.g., 24, 48, and 72 hours).
-
Viability Assessment: At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of viable cells. Plot the results as a dose-response curve to determine the IC₅₀ value.
| Parameter | Recommended Range |
| Cell Seeding Density | 2,000 - 10,000 cells/well |
| 9-TSA Concentration | 1 - 100 µM |
| Incubation Time | 24 - 72 hours |
| Vehicle Control | DMSO (final concentration < 0.1%) |
Table 1: Recommended parameters for cell viability and proliferation assays with 9-TSA.
Protocol 2: Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol allows for the direct measurement of changes in the cellular fatty acid profile following 9-TSA treatment.
Materials:
-
Cultured cells treated with 9-TSA or vehicle control
-
Phosphate-buffered saline (PBS)
-
Methanol containing 2% (v/v) sulfuric acid
-
Hexane
-
Internal standard (e.g., C17:0)
-
GC-MS system
Procedure:
-
Cell Harvesting: After treatment with 9-TSA, wash the cells with ice-cold PBS and harvest them by scraping.
-
Lipid Extraction: Pellet the cells by centrifugation and perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).
-
Fatty Acid Methyl Ester (FAME) Derivatization: Resuspend the lipid extract in methanol containing 2% sulfuric acid and the internal standard. Heat the mixture at 80°C for 1 hour to convert the fatty acids to their methyl esters.
-
FAME Extraction: After cooling, add water and hexane to the mixture. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS. The separation of different fatty acid methyl esters is achieved on the gas chromatography column, and their identification and quantification are performed by the mass spectrometer.
-
Data Analysis: Calculate the relative abundance of each fatty acid by normalizing to the internal standard. Compare the fatty acid profiles of 9-TSA-treated cells to the vehicle-treated controls. A key indicator of SCD inhibition is an increase in the ratio of stearic acid (18:0) to oleic acid (18:1).
Protocol 3: Western Blot Analysis of Unfolded Protein Response (UPR) Markers
This protocol investigates the induction of the UPR, a downstream consequence of SCD inhibition.[4]
Materials:
-
Cultured cells treated with 9-TSA or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against UPR markers (e.g., GRP78/BiP, IRE1α, PERK, ATF6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the 9-TSA-treated and control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against UPR markers. Follow this with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in UPR protein expression.
| Target Protein | Expected Change with 9-TSA |
| GRP78/BiP | Increase |
| p-IRE1α | Increase |
| p-PERK | Increase |
| Cleaved ATF6 | Increase |
Table 2: Expected changes in UPR marker expression following SCD inhibition by 9-TSA.
Trustworthiness and Self-Validating Systems
To ensure the reliability of your findings, it is essential to incorporate proper controls and validation steps into your experimental design.
-
Positive Controls: When available, use a known SCD inhibitor (e.g., A939572) as a positive control to validate your assays.
-
Rescue Experiments: To confirm that the observed effects are specifically due to the depletion of MUFAs, perform rescue experiments by co-treating the cells with 9-TSA and an exogenous source of oleic acid. The reversal of the 9-TSA-induced phenotype by oleic acid provides strong evidence for the on-target effect of the inhibitor.[4]
-
Multiple Cell Lines: Validate your findings in multiple cell lines to ensure that the observed effects are not cell-type specific.
-
Orthogonal Assays: Use multiple, independent assays to measure the same biological endpoint. For example, in addition to viability assays, assess apoptosis using techniques like Annexin V staining or caspase activity assays.
Conclusion
This compound is a valuable tool for researchers studying the role of fatty acid metabolism in health and disease. Its specific inhibition of SCD allows for the precise dissection of the downstream consequences of an altered SFA/MUFA balance. The protocols and guidelines presented here provide a solid foundation for incorporating 9-TSA into your research, enabling you to gain deeper insights into the intricate world of lipid metabolism.
References
-
Skorve, J., & Berge, R. K. (1997). Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1344(2), 120-130. [Link]
-
Berge, R. K., & Aarsland, A. (1997). Thia fatty acids, metabolism and metabolic effects. Biochimie, 79(2-3), 95-103. [Link]
-
Aoe, S., Iwakiri, R., Kura, K., Ohta, M., & Gondo, T. (2019). Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth. International Journal of Molecular Sciences, 20(18), 4599. [Link]
-
Paton, C. M., & Ntambi, J. M. (2009). Biochemical and physiological function of stearoyl-CoA desaturase. American Journal of Physiology-Endocrinology and Metabolism, 297(1), E28-E37. [Link]
-
Wikipedia. (2023). Stearoyl-CoA 9-desaturase. [Link]
-
Scaglia, N., & Igal, R. A. (2008). Stearoyl-CoA desaturase is involved in the control of proliferation, anchorage-independent growth, and survival in human transformed cells. Journal of Biological Chemistry, 283(38), 25984-25995. [Link]
-
Minville-Walz, M., Pierre, A. S., Pichon, L., & Bellenger, S. (2010). Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells. PLoS ONE, 5(12), e14363. [Link]
-
Busi, A., Aluigi, A., Guerrini, A., Boga, C., Sartor, G., Calonghi, N., ... & Varchi, G. (2019). Unprecedented Behavior of (9 R)-9-Hydroxystearic Acid-Loaded Keratin Nanoparticles on Cancer Cell Cycle. Molecular Pharmaceutics, 16(3), 931-942. [Link]
-
Calonghi, N., Boga, C., Telese, D., Bordoni, S., Sartor, G., Torsello, C., & Micheletti, G. (2019). Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells. Molecules, 24(11), 2135. [Link]
-
Igal, R. A. (2016). Stearoyl-CoA desaturase 5 (SCD5), a Δ-9 fatty acyl desaturase in search of a function. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(8), 734-743. [Link]
-
Hardy, S., Langelier, Y., & Prentki, M. (2005). Stearate preferentially induces apoptosis in human breast cancer cells. Carcinogenesis, 26(9), 1529-1538. [Link]
-
Majeed, H. (2024, June 15). STEARIC ACID | CHEMISTRY | APPLICATIONS | SYNTHESIS | DR HAMMAD MAJEED [Video]. YouTube. [Link]
-
Zhang, Y., Chen, M., & Zhou, J. (2022). Stearic acid metabolism in human health and disease. Food & Function, 13(22), 11591-11604. [Link]
-
Evans, L. M. (2009). The Effect of Stearic Acid on Breast Cancer Development and Progression. UAB Digital Commons. [Link]
-
Calonghi, N., Boga, C., & Micheletti, G. (2020). Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines. International Journal of Molecular Sciences, 21(17), 6039. [Link]
-
Li, T. (Ed.). (2018). Stearic acid: Synthesis, properties and applications. Nova Science Publishers. [Link]
-
Emken, E. A. (1994). Metabolism of dietary stearic acid relative to other fatty acids in human subjects. The American journal of clinical nutrition, 60(6 Suppl), 1023S–1028S. [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. [Link]
-
Kenar, J. A., Moser, B. R., & List, G. R. (2011). Synthesis and physical properties of isostearic acids and their esters. European Journal of Lipid Science and Technology, 113(2), 180-188. [Link]
-
Evans, L. M., Cowey, S., Siegal, G. P., & Hardy, R. W. (2009). Dietary Stearate Reduces Human Breast Cancer Metastasis Burden in Athymic Nude Mice. Clinical Cancer Research, 15(19), 6012-6016. [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. [Link]
-
News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. [Link]
-
Wikipedia. (2024). Stearic acid. [Link]
-
Emken, E. A. (1994). Metabolism of Dietary Stearic Acid Relative to Other Fatty Acids in Human Subjects. The American journal of clinical nutrition, 60(6 Suppl), 1023S–1028S. [Link]
-
Mensink, R. P., & de Vries, M. A. (2021). Palmitic Acid Versus Stearic Acid: Effects of Interesterification and Intakes on Cardiometabolic Risk Markers—A Systematic Review. Nutrients, 13(5), 1453. [Link]
-
National Center for Biotechnology Information. (n.d.). Stearic Acid. PubChem. [Link]
-
Pike, L. S., Smift, A. L., & Croteau, N. J. (2014). Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Methods in enzymology, 542, 339–355. [Link]
-
Silva, A. C., Santos, A. C., & Souto, E. B. (2022). Exploring Stearic-Acid-Based Nanoparticles for Skin Applications—Focusing on Stability and Cosmetic Benefits. Pharmaceutics, 14(11), 2465. [Link]
-
Wang, X., Li, X., & Wang, J. (2020). CRISPR/Cas9-mediated Stearoyl-CoA Desaturase 1 (SCD1) Deficiency Affects Fatty Acid Metabolism in Goat Mammary Epithelial Cells. Journal of Agricultural and Food Chemistry, 68(1), 173-183. [Link]
-
Panos, C., & Rottem, S. (1974). An analysis of the fatty acid composition of total lipids from mycoplasmas. Canadian journal of microbiology, 20(8), 1235-1242. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 3. Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thia fatty acids, metabolism and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9-Thiastearic Acid in Obesity Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 9-Thiastearic Acid (9-TSA) in the study of obesity. This document outlines the molecular basis for its application, detailed experimental protocols for both in vitro and in vivo models, and expected outcomes based on current scientific understanding.
Introduction: The Promise of Targeting Lipid Metabolism with this compound
Obesity is a complex metabolic disorder characterized by excessive adiposity and is a major risk factor for type 2 diabetes, cardiovascular disease, and certain cancers. A key pathological feature of obesity is the dysregulation of lipid metabolism, particularly the balance between saturated and monounsaturated fatty acids. Stearoyl-CoA desaturase (SCD) is a critical enzyme in this process, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] this compound (9-TSA), a sulfur-containing fatty acid analogue, has emerged as a potent and specific inhibitor of SCD, making it a valuable tool for investigating the consequences of altered lipid metabolism in the context of obesity.[3] By blocking SCD activity, 9-TSA induces an accumulation of SFAs, which can trigger cellular stress and apoptosis, particularly in adipocytes and their precursors. This document will explore the mechanistic underpinnings of 9-TSA's action and provide practical guidance for its application in obesity research.
Mechanism of Action: 9-TSA as an Inducer of Lipotoxicity in Adipocytes
The primary mechanism by which 9-TSA exerts its effects in the context of obesity research is through the potent inhibition of stearoyl-CoA desaturase (SCD).[3] SCD is an enzyme located in the endoplasmic reticulum (ER) that introduces a double bond in stearoyl-CoA and palmitoyl-CoA, converting them into oleoyl-CoA and palmitoleoyl-CoA, respectively.[2][4] This conversion is a rate-limiting step in the synthesis of MUFAs.
Inhibition of SCD by 9-TSA leads to a shift in the cellular fatty acid profile, characterized by an accumulation of saturated fatty acids (SFAs) and a depletion of monounsaturated fatty acids (MUFAs). This altered SFA:MUFA ratio has profound consequences for cellular homeostasis, particularly in adipocytes. The excess SFAs can lead to a state of "lipotoxicity," which manifests as ER stress and the activation of the unfolded protein response (UPR).[1][4] Persistent ER stress, in turn, can trigger apoptotic pathways, leading to programmed cell death.[1] Studies have shown that dietary stearic acid can reduce visceral fat, potentially by inducing apoptosis in preadipocytes.[5][6][7] 9-TSA, by mimicking a state of high SFA concentration through SCD inhibition, provides a powerful tool to study these phenomena.
Caption: Mechanism of this compound (9-TSA) in inducing adipocyte lipotoxicity.
In Vitro Applications: Studying Adipocyte Biology
In vitro cell culture models are indispensable for dissecting the direct cellular effects of 9-TSA on adipocytes and their precursors. The 3T3-L1 cell line is a well-established and widely used model for studying adipogenesis.
Protocol 1: Preparation of 9-TSA-BSA Complex for Cell Culture
Fatty acids have low solubility in aqueous culture media and require a carrier protein, such as bovine serum albumin (BSA), for efficient delivery to cells.
Materials:
-
This compound (9-TSA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol, 100%
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes and conical tubes
-
Water bath or heating block
Procedure:
-
Prepare a 10 mM stock solution of 9-TSA: Dissolve the appropriate amount of 9-TSA in 100% ethanol. For example, for a 10 mM stock, dissolve 3.025 mg of 9-TSA (MW: 302.5 g/mol ) in 1 mL of ethanol. Store at -20°C.
-
Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or serum-free culture medium. Gently mix to dissolve and filter-sterilize through a 0.22 µm filter.
-
Complex formation:
-
Warm the 10% BSA solution to 37°C.
-
In a sterile tube, add the desired volume of the 10 mM 9-TSA stock solution.
-
Slowly add the warm 10% BSA solution to the 9-TSA while gently vortexing. A typical molar ratio of 9-TSA to BSA is 3:1 to 5:1.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complexation.[8]
-
-
Final concentration: The resulting 9-TSA-BSA complex can be further diluted in cell culture medium to achieve the desired final working concentrations for your experiments. Prepare a BSA-only control by adding an equivalent volume of ethanol (without 9-TSA) to the BSA solution.
Protocol 2: Assessing the Effect of 9-TSA on 3T3-L1 Preadipocyte Viability and Apoptosis
This protocol aims to determine the cytotoxic and pro-apoptotic effects of 9-TSA on preadipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Complete growth medium (DMEM with 10% fetal bovine serum)
-
9-TSA-BSA complex (from Protocol 1)
-
BSA-only control
-
96-well and 6-well cell culture plates
-
MTT or similar cell viability assay kit
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a 96-well plate at a density of 5,000-10,000 cells per well for viability assays and in a 6-well plate at an appropriate density for apoptosis assays. Allow cells to adhere overnight.
-
Treatment:
-
Remove the growth medium and replace it with fresh medium containing various concentrations of the 9-TSA-BSA complex (e.g., 10, 25, 50, 100 µM).
-
Include a vehicle control (BSA-only) and an untreated control.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Viability Assessment (MTT Assay):
-
Follow the manufacturer's instructions for the MTT assay. Briefly, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution and read the absorbance at the appropriate wavelength (typically 570 nm).
-
Calculate cell viability as a percentage of the vehicle control.
-
-
Apoptosis Assessment (Annexin V/PI Staining):
-
Harvest the cells from the 6-well plates by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Expected Outcomes:
-
A dose-dependent decrease in cell viability with increasing concentrations of 9-TSA.
-
An increase in the percentage of apoptotic cells (early and late) in 9-TSA-treated groups compared to controls.
| Parameter | Control (BSA only) | 10 µM 9-TSA | 50 µM 9-TSA | 100 µM 9-TSA |
| Cell Viability (%) | 100 | ~90-95 | ~60-70 | ~30-40 |
| Apoptotic Cells (%) | <5 | ~10-15 | ~25-35 | ~40-50 |
In Vivo Applications: Modeling Obesity in Rodents
Animal models are crucial for understanding the systemic effects of 9-TSA on obesity and related metabolic parameters. Diet-induced obesity (DIO) in mice is a commonly used model that recapitulates many features of human obesity.
Protocol 3: Investigating the Effect of 9-TSA on a High-Fat Diet-Induced Obesity Mouse Model
This protocol describes the administration of 9-TSA to mice on a high-fat diet to assess its impact on body weight, adiposity, and metabolic health.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Control diet (e.g., 10% kcal from fat)
-
This compound (9-TSA)
-
Vehicle for oral gavage (e.g., corn oil)
-
Animal balance, calipers
-
Metabolic cages (optional)
-
Equipment for blood collection and tissue harvesting
-
Glucose and insulin tolerance test reagents
Procedure:
-
Acclimation and Diet Induction:
-
Acclimate mice for one week on a standard chow diet.
-
Randomly assign mice to a control diet group or a high-fat diet (HFD) group.
-
Feed the mice their respective diets for 8-12 weeks to induce obesity in the HFD group.
-
-
Treatment:
-
After the diet-induction period, divide the HFD-fed mice into two subgroups: HFD + Vehicle and HFD + 9-TSA.
-
Administer 9-TSA (e.g., 10-30 mg/kg body weight) or vehicle daily via oral gavage for 4-8 weeks. The optimal dose may need to be determined in a pilot study.
-
-
Monitoring:
-
Monitor body weight and food intake 2-3 times per week.
-
At the end of the treatment period, perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect blood for analysis of serum parameters (glucose, insulin, lipids, etc.).
-
Dissect and weigh adipose tissue depots (e.g., epididymal, retroperitoneal, subcutaneous), liver, and other relevant organs.
-
A portion of the tissues can be fixed for histology or snap-frozen for molecular analysis (e.g., gene expression, protein levels).
-
Caption: Experimental workflow for the in vivo assessment of 9-TSA in a diet-induced obesity model.
Expected Outcomes:
-
Reduced body weight gain in the 9-TSA treated group compared to the vehicle-treated HFD group.
-
A significant reduction in the mass of visceral adipose tissue depots.[5][6]
-
Improved glucose tolerance and insulin sensitivity in the 9-TSA treated group.
-
Changes in serum lipid profiles, potentially including alterations in triglyceride and cholesterol levels.
| Parameter | Control Diet | HFD + Vehicle | HFD + 9-TSA |
| Body Weight Gain (g) | 5-10 | 20-25 | 15-20 |
| Visceral Fat Mass (g) | 0.5-1.0 | 2.5-3.5 | 1.5-2.5 |
| Fasting Glucose (mg/dL) | 80-100 | 120-150 | 100-120 |
| Fasting Insulin (ng/mL) | 0.5-1.0 | 2.0-3.0 | 1.0-2.0 |
Analytical Methods for 9-TSA Studies
To fully elucidate the effects of 9-TSA, it is essential to employ appropriate analytical techniques to measure changes in fatty acid composition and related metabolic pathways.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing the fatty acid composition of lipids extracted from cells, tissues, or plasma. It allows for the precise quantification of individual fatty acids, which is critical for confirming the inhibition of SCD by 9-TSA (i.e., an increased 18:0/18:1 ratio).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS-based lipidomics can provide a more comprehensive analysis of various lipid species, including triglycerides, phospholipids, and sphingolipids, offering deeper insights into the metabolic reprogramming induced by 9-TSA.[9]
-
Western Blotting and qPCR: These techniques are used to measure the protein and mRNA expression levels, respectively, of key markers of ER stress (e.g., CHOP, BiP), apoptosis (e.g., cleaved caspase-3, Bax, Bcl-2), and lipid metabolism (e.g., SCD1, FASN).
Safety and Handling of this compound
As with any chemical reagent, proper safety precautions should be taken when handling 9-TSA.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.[10]
-
Storage: Store in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.[10]
Conclusion
This compound is a powerful research tool for investigating the role of SCD and lipid metabolism in obesity and related metabolic disorders. Its ability to induce a lipotoxic state by altering the cellular SFA:MUFA balance provides a unique opportunity to study the downstream consequences of this metabolic shift. The protocols and guidelines presented in this document offer a starting point for researchers to effectively utilize 9-TSA in their studies. As with any experimental system, optimization of concentrations, treatment times, and dosages may be necessary depending on the specific cell type, animal model, and research question.
References
-
Skrede, S., & Bremer, J. (1997). Thia fatty acids, metabolism and metabolic effects. PubMed. [Link]
-
Shen, M. C., Zhao, X., Siegal, G. P., Desmond, R., & Hardy, R. W. (2014). Dietary Stearic Acid Leads to a Reduction of Visceral Adipose Tissue in Athymic Nude Mice. PLoS ONE, 9(9), e104083. [Link]
-
Emken, E. A. (1994). Metabolism of dietary stearic acid relative to other fatty acids in human subjects. The American Journal of Clinical Nutrition, 60(6 Suppl), 1023S–1028S. [Link]
-
Nath, A., Li, I., McDonald, J. G., & Vihma, V. (2021). Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer. Science Signaling, 14(669), eabc6209. [Link]
-
Calonghi, N., et al. (2015). Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells. Molecules, 20(8), 13866-13883. [Link]
-
ResearchGate. (n.d.). titration of a specific stearoyl-coa desaturase (scD) inhibitor.... [Link]
-
Durham Tech. (2018). SAFETY DATA SHEET. [Link]
-
Shen, M. C., et al. (2014). Dietary Stearic Acid Leads to a Reduction of Visceral Adipose Tissue in Athymic Nude Mice. PLoS ONE, 9(9), e104083. [Link]
-
Wikipedia. (n.d.). Stearic acid. [Link]
-
Shen, M. C., et al. (2014). Dietary Stearic Acid Leads to a Reduction of Visceral Adipose Tissue in Athymic Nude Mice. PLoS ONE, 9(9), e104083. [Link]
-
Shen, M., Zhao, X., & Hardy, R. (2014). Dietary Stearic Acid Leads to a Reduction of Visceral Adipose Tissue in Athymic Nude Mice. Semantic Scholar. [Link]
-
Peck, B., & Schulze, A. (2016). Targeting stearoyl-CoA desaturase in solid tumors. Drug Discovery Today, 21(12), 2023-2031. [Link]
-
Kudo, H., et al. (2020). Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth. Cancers, 12(9), 2549. [Link]
-
Gouveia-Figueira, S., & Nording, M. L. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 25(14), 3290. [Link]
-
ResearchGate. (n.d.). Stearic acid metabolism in human health and disease. [Link]
-
Senyilmaz-Tiebe, D., et al. (2018). Dietary stearic acid regulates mitochondria in vivo in humans. Nature Communications, 9(1), 3129. [Link]
-
Pilon, G., et al. (2012). Stearic acid content of abdominal adipose tissues in obese women. Obesity (Silver Spring), 20(8), 1618-1625. [Link]
-
Chen, L., et al. (2024). Stearic acid metabolism in human health and disease. Journal of Translational Medicine, 22(1), 43. [Link]
-
Pharmaguideline. (2008). Method of Analysis for Stearic Acid. [Link]
-
LIPID MAPS. (2024). Structure Database (LMSD). [Link]
-
Wikipedia. (n.d.). Stearoyl-CoA 9-desaturase. [Link]
-
ResearchGate. (2013). How to prepare the solution of palmitic acid or stearic acid?. [Link]
Sources
- 1. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 3. Thia fatty acids, metabolism and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dietary Stearic Acid Leads to a Reduction of Visceral Adipose Tissue in Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Dietary Stearic Acid Leads to a Reduction of Visceral Adipose Tissue in Athymic Nude Mice | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. durhamtech.edu [durhamtech.edu]
Troubleshooting & Optimization
Technical Support Center: 9-Thiastearic Acid Experiments
From the desk of the Senior Application Scientist
Welcome to the technical support center for 9-Thiastearic Acid (9-TSA). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this potent Stearoyl-CoA Desaturase (SCD) inhibitor in their experiments. My goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot effectively and generate robust, reproducible data. Here, we will address common challenges in a direct question-and-answer format, grounded in established scientific principles and field-proven insights.
Section 1: Purity, Handling, and Storage
The quality and handling of your starting material are paramount. Problems that manifest in the final steps of an assay can often be traced back to fundamental issues with the compound itself.
Q1: My this compound solution is cloudy, or a precipitate has formed. What's happening and how can I fix it?
A: This is a classic solubility issue, common with long-chain fatty acids and their analogs. 9-TSA, like stearic acid, is a waxy solid with very poor aqueous solubility.[1][2] The cloudiness or precipitation you're observing is the compound falling out of solution.
Causality: The high logP value (estimated to be similar to stearic acid's ~8.23) indicates its extreme hydrophobicity.[1] Even in organic solvents, solubility is finite and highly dependent on temperature and solvent purity.
Troubleshooting Steps:
-
Gentle Warming: Place the vial in a water bath at 37°C. This often provides enough energy to redissolve the compound. Do not boil or use excessive heat, as this could promote degradation.
-
Sonication: A brief period in a bath sonicator can help break up aggregates and facilitate dissolution.
-
Solvent Choice: Ensure you are using a suitable organic solvent. Stock solutions are typically prepared in ethanol, DMSO, or dimethylformamide (DMF).[3] For cell-based assays, it is critical to use a solvent that is miscible with your culture medium and non-toxic at the final working concentration (typically <0.1%).
Preventative Measures:
-
Stock Solution Preparation: Prepare a high-concentration stock (e.g., 10-30 mg/mL) in an appropriate organic solvent like DMSO or DMF.[3]
-
Storage: Store stock solutions at -20°C or -80°C as recommended by the manufacturer.[3][4] Repeated freeze-thaw cycles can degrade the compound and introduce moisture, which will reduce solubility. Aliquoting the stock solution into single-use volumes is highly recommended.
-
Working Dilutions: When making working dilutions, add the stock solution to your pre-warmed aqueous buffer or medium while vortexing to ensure rapid and even dispersal, minimizing the chance of precipitation.
| Solvent | Approximate Solubility | Key Considerations |
| Ethanol | ~20 mg/mL | Can be cytotoxic to cells at higher concentrations. |
| DMSO | ~10 mg/mL | Standard solvent for cell culture; ensure final concentration is low. |
| Dimethylformamide (DMF) | ~30 mg/mL | Higher solubility but also higher potential toxicity. |
| Data synthesized from supplier information.[3] |
Q2: How can I be sure of the purity of my this compound, and why does it matter so much?
A: Purity is critical because common contaminants, such as residual starting materials or oxidation byproducts, can interfere with your assay. For instance, the presence of palmitic or oleic acid could competitively inhibit the uptake or activation of 9-TSA, leading to an underestimation of its inhibitory potency.[5][6]
Self-Validating Purity Assessment: A multi-pronged approach is the most trustworthy way to confirm purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After conversion to a volatile ester (e.g., a methyl ester), GC-MS is the gold standard for separating and identifying fatty acids. The gas chromatogram should show a single major peak corresponding to the 9-TSA derivative. The mass spectrum provides the definitive molecular weight confirmation.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the precise chemical structure, including the position of the sulfur atom, and reveal the presence of impurities that may not be visible by other methods.
-
Melting Point Analysis: A sharp melting point within a narrow range (e.g., 67-72°C for stearic acid) suggests high purity. Impurities will typically broaden and depress the melting range.[8]
Experimental Protocol: Purity Verification by Melting Point
-
Place a small, dry sample of 9-TSA into a capillary tube.
-
Secure the tube to a calibrated thermometer in a melting point apparatus.
-
Heat the sample slowly (1-2°C per minute) as you approach the expected melting point.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion).
-
A pure sample should have a melting range of ≤ 2°C.
Section 2: Troubleshooting SCD Inhibition Assays
9-TSA is a powerful tool, but its effectiveness in an assay depends on a well-executed experimental design.
Q3: I'm performing a cell-based assay, but I'm not observing the expected decrease in monounsaturated fatty acids. What's going wrong?
A: This is a frequent challenge that can stem from multiple sources: the compound, the cells, or the assay itself. A systematic troubleshooting approach is required to pinpoint the failure mode.[9][10]
Causality: 9-TSA is a prodrug. It must first enter the cell and be converted to its coenzyme A thioester, 9-thia-stearoyl-CoA, by acyl-CoA synthetases.[11] This activated form is the actual molecule that binds to and inhibits the SCD enzyme.[11] Any failure in this activation pathway or in the downstream measurement will result in apparent inactivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed SCD inhibition assays.
Q4: How can I distinguish between specific SCD inhibition and non-specific cytotoxicity caused by this compound?
A: This is a crucial validation step. High concentrations of any fatty acid analog can induce lipotoxicity or other cytotoxic effects that would non-specifically shut down cellular metabolism, including lipid synthesis.[12] You must run a parallel cytotoxicity assay using the same cell line, compound concentrations, and incubation times.
Recommended Protocol: Cytotoxicity Assessment (e.g., MTT or LDH Assay)
-
Cell Seeding: Seed cells in a 96-well plate at the same density used for your SCD inhibition assay. Allow them to adhere overnight.
-
Treatment: Treat cells with the same concentration range of 9-TSA used in the primary experiment. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate for the same duration as your SCD assay.
-
Assay Execution: Perform a standard viability assay (e.g., MTT, which measures metabolic activity, or LDH, which measures membrane integrity) according to the manufacturer's protocol.
-
Analysis: Plot cell viability (%) against 9-TSA concentration. The concentrations of 9-TSA that show a significant drop in viability should be excluded from the interpretation of your SCD inhibition data, as the observed effect may be due to cell death rather than specific enzyme inhibition.
Section 3: Mechanistic and Advanced Topics
Understanding the biochemical context of 9-TSA's action is key to designing more sophisticated experiments and interpreting complex results.
Q5: What is the complete mechanism of action for this compound, from entering the cell to inhibiting the enzyme?
A: The mechanism is a two-step process involving cellular activation followed by competitive inhibition at the enzyme's active site.
Step 1: Cellular Uptake and Activation:
-
Free 9-TSA enters the cell, likely via fatty acid transporters and passive diffusion.
-
Inside the cell, primarily in the endoplasmic reticulum, it is esterified with Coenzyme A by Acyl-CoA Synthetase enzymes to form 9-thia-stearoyl-CoA . This is the biologically active form of the inhibitor.
Step 2: Inhibition of Stearoyl-CoA Desaturase (SCD):
-
SCD is an enzyme that introduces a double bond between carbons 9 and 10 of its preferred substrate, stearoyl-CoA.[13][14][15]
-
9-thia-stearoyl-CoA is structurally analogous to the natural substrate. The sulfur atom at position 9 does not prevent it from binding to the SCD active site.[11]
-
However, the enzyme cannot catalyze the desaturation reaction on 9-thia-stearoyl-CoA because the sulfur atom cannot be dehydrogenated in the same way a methylene (CH₂) group can.
-
This makes 9-thia-stearoyl-CoA a potent competitive inhibitor; it occupies the active site, preventing the natural substrate from being converted to oleoyl-CoA.[11]
Caption: Cellular activation and mechanism of SCD inhibition by 9-TSA.
References
-
Skrede, S., & Bremer, J. (1986). Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 877(3), 376-383. [Link]
-
García-Jiménez, C., et al. (2021). Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases. Molecules, 26(21), 6699. [Link]
-
Wang, W., et al. (2007). Synthesis, purification and identification of 9,10-dihydroxystearic acid by mass spectrometry, infrared spectrum and nuclear magnetic resonance. Journal of PLA General Hospital, 12(4), 231-234. [Link]
-
Wikipedia. (2024). Stearoyl-CoA desaturase. [Link]
-
Molecular Biology. (n.d.). Assay Troubleshooting. [Link]
-
Ntambi, J. M., & Miyazaki, M. (2004). Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism. Current Opinion in Lipidology, 15(3), 281-286. [Link]
-
Liu, G., et al. (2007). A Multiplexed Cell Assay in HepG2 Cells for the Identification of Delta-5, Delta-6, and Delta-9 Desaturase and Elongase Inhibitors. ASSAY and Drug Development Technologies, 5(2), 227-236. [Link]
- Bloch, K. (1947). Method for the purification of stearic acid.
-
Wikipedia. (2024). Stearic acid. [Link]
-
Royal Society of Chemistry. (2024). Melting and freezing stearic acid. [Link]
-
Romero, E., et al. (2021). Oxidation of threo-9,10-Dihydroxystearic Acid Mediated by Micrococcus luteus as a Key Step in the Conversion of Oleic Acid into Pelargonic and Azelaic Acids. Catalysis Letters, 151, 1-9. [Link]
-
Pharmaguideline. (2008). Method of Analysis for Stearic Acid. [Link]
-
Lee, K. Y. (1972). Artifacts in ultracentrifugal estimation of aqueous fatty acid concentration. Journal of Lipid Research, 13(6), 745-749. [Link]
-
Bates, P. D., et al. (2014). Fatty acid synthesis is inhibited by inefficient utilization of unusual fatty acids for glycerolipid assembly. Proceedings of the National Academy of Sciences, 111(3), 1204-1209. [Link]
-
U.S. Pharmacopeia. (2023). Stearic Acid. [Link]
-
O'Brien, J., et al. (2018). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Metabolites, 8(4), 77. [Link]
- Serota, S., & Kenney, H. E. (1969). Process for purifying stearic acid.
-
Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. [Link]
-
Ferdinandusse, S., et al. (2023). Improving diagnosis of mitochondrial fatty-acid oxidation disorders. Journal of Inherited Metabolic Disease, 46(1), 38-49. [Link]
-
ResearchGate. (n.d.). Effect of storage condition on the stability of stearic acid based vanishing cream. [Link]
-
University of California, Davis. (n.d.). Fatty Acid Degradation. [Link]
-
American Spice Trade Association. (n.d.). Analytical Methods. [Link]
-
National Center for Biotechnology Information. (n.d.). Stearic Acid. PubChem Compound Database. [Link]
-
Flores-Calvo, J., et al. (2024). Fatty Acids and Starch Identification within Minute Archaeological Fragments: Qualitative Investigation for Assessing Feasibility. Molecules, 29(7), 1641. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Stearic acid. [Link]
-
Ngo, H. L., et al. (2014). Synthesis and physical properties of isostearic acids and their esters. Industrial Crops and Products, 59, 194-201. [Link]
-
Christiansen, E. N., et al. (1996). Stearic Acid Unlike Shorter-Chain Saturated Fatty Acids Is Poorly Utilized for Triacylglycerol Synthesis and Beta-Oxidation in Cultured Rat Hepatocytes. Lipids, 31(2), 159-164. [Link]
-
Emken, E. A. (1994). Metabolism of Dietary Stearic Acid Relative to Other Fatty Acids in Human Subjects. The American Journal of Clinical Nutrition, 60(6 Suppl), 1023S-1028S. [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Stearic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. US2443063A - Method for the purification of stearic acid - Google Patents [patents.google.com]
- 6. US3429902A - Process for purifying stearic acid - Google Patents [patents.google.com]
- 7. usp.org [usp.org]
- 8. Melting and freezing stearic acid | Class experiment | RSC Education [edu.rsc.org]
- 9. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 11. Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stearic acid unlike shorter-chain saturated fatty acids is poorly utilized for triacylglycerol synthesis and beta-oxidation in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 15. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 9-Thiastearic Acid Concentration In Vitro
Welcome to the technical support guide for 9-Thiastearic Acid (9-TAS), a potent inhibitor of Stearoyl-CoA Desaturase (SCD). This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting solutions for optimizing the use of 9-TAS in in vitro experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of 9-TAS.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (9-TAS) is a fatty acid analog where a sulfur atom replaces the methylene group at the 9th carbon position. Its primary mechanism of action is the potent and specific inhibition of Stearoyl-CoA Desaturase (SCD), an enzyme embedded in the endoplasmic reticulum. SCD introduces a double bond between carbons 9 and 10 of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA (C18:0) to oleoyl-CoA (C18:1)[1][2]. By inhibiting SCD, 9-TAS prevents the formation of these key monounsaturated fatty acids (MUFAs), leading to an accumulation of saturated fatty acids (SFAs) and altering cell membrane composition and lipid signaling pathways[3][4].
Q2: How should I prepare a stock solution of this compound?
A2: Due to its lipophilic nature, 9-TAS is practically insoluble in aqueous media. The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO) or ethanol.
-
Rationale: DMSO and ethanol are strong organic solvents capable of dissolving long-chain fatty acid analogs[5][6]. Using a high-concentration stock (e.g., 10-50 mM) allows for minimal solvent volume to be added to your cell culture medium, thereby reducing potential solvent-induced cytotoxicity.
| Solvent | Typical Stock Concentration | Storage Conditions |
| DMSO | 10-50 mM | -20°C, desiccated |
| Ethanol | 10-20 mM | -20°C |
Protocol Note: Always warm the stock solution to room temperature and vortex thoroughly before diluting it into your culture medium. When diluting, add the stock solution to the medium dropwise while vortexing or swirling to prevent precipitation[7].
Q3: What is a typical working concentration range for 9-TAS in cell culture?
A3: The optimal working concentration is highly cell-type dependent and assay-specific. A typical starting range for dose-response experiments is between 1 µM and 50 µM .
-
Expert Insight: Some sensitive cell lines may show effects at nanomolar concentrations, while more resistant lines may require higher micromolar ranges. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or the optimal concentration for your specific experimental endpoint (e.g., inhibition of lipid droplet formation, induction of apoptosis)[8].
Q4: How stable is 9-TAS in cell culture medium?
A4: While specific data on 9-TAS is limited, fatty acid analogs in complex media can be susceptible to degradation or sequestration. Stability is influenced by temperature, light exposure, and interactions with media components like serum proteins[9][10][11].
-
Best Practice: For long-term experiments (>48 hours), it is advisable to replace the medium with freshly prepared 9-TAS to ensure a consistent effective concentration. Minimize the exposure of stock solutions and media containing 9-TAS to light and elevated temperatures.
Experimental Design & Optimization Workflow
Optimizing 9-TAS concentration requires a systematic approach. The following workflow is designed to identify the ideal concentration range that maximizes the desired biological effect while minimizing off-target cytotoxicity.
Caption: Inhibition of SCD1 by this compound.
References
-
Miljanich, G. P. (2006). Cellular uptake of fatty acids driven by the ER-localized acyl-CoA synthetase FATP4. Journal of Cell Science, 119(22), 4678–4688. [Link]
-
Glatz, J. F. C., & Luiken, J. J. F. P. (2017). Cellular Fatty Acid Uptake: A Pathway Under Construction. Current Opinion in Lipidology, 28(3), 231-238. [Link]
-
Zhang, L., et al. (2011). High-throughput scintillation proximity assay for stearoyl-CoA desaturase-1. Journal of Biomolecular Screening, 16(4), 456-463. [Link]
-
Hovik, K., et al. (1995). Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1255(1), 79-85. [Link]
-
Jia, Y., et al. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. International Journal of Molecular Sciences, 24(2), 1696. [Link]
-
Bonen, A., et al. (2002). Cellular fatty acid uptake is acutely regulated by membrane-associated fatty acid-binding proteins. Prostaglandins, Leukotrienes and Essential Fatty Acids, 67(2-3), 73-8. [Link]
-
Al-Sanea, M. M., et al. (2024). Lipogenic stearoyl-CoA desaturase-1 (SCD1) targeted virtual screening for chemical inhibitors: molecular docking/dynamics simulation and in vitro assessment of anti-NAFLD efficacy. RSC Advances, 14, 30125-30143. [Link]
-
Black, P. N., & DiRusso, C. C. (2006). Cellular fatty acid uptake: the contribution of metabolism. Current Opinion in Lipidology, 17(3), 274-8. [Link]
-
Biocompare. (n.d.). SCD1 ELISA Kits. Retrieved from [Link]
-
Kirad, S., et al. (2024). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. RSC Medicinal Chemistry. [Link]
-
Piacquadio, P., et al. (2022). Sequential Dynamics of Stearoyl-CoA Desaturase-1(SCD1)/Ligand Binding and Unbinding Mechanism: A Computational Study. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Singh, J., et al. (2025). Assessing dual drug 9-hydroxymethyl noscapine and telmisartan-loaded stearic acid nanoparticles against (H1299) non. Materials Advances. [Link]
-
Pectasides, E., et al. (2021). Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer. Science Advances, 7(7), eabd6973. [Link]
-
Hardy, S., et al. (2009). Stearate Preferentially Induces Apoptosis in Human Breast Cancer Cells. PLoS ONE, 4(3), e4724. [Link]
-
Focà, A., et al. (2018). Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells. Molecules, 23(10), 2667. [Link]
-
Wikipedia. (n.d.). Stearoyl-CoA 9-desaturase. Retrieved from [Link]
-
Landauer, K., et al. (2020). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 117(5), 1549-1565. [Link]
-
ResearchGate. (2016). Titration of a specific stearoyl-coa desaturase (scD) inhibitor. [Link]
-
Landauer, K., et al. (2020). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 117(5), 1549-1565. [Link]
-
Fanning, S., et al. (2019). Inhibiting Stearoyl-CoA Desaturase Ameliorates α-Synuclein Cytotoxicity. Cell Reports, 28(1), 154-168.e7. [Link]
-
Heryanto, R., et al. (2007). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. ScienceAsia, 33, 469-472. [Link]
-
ResearchGate. (2016). How to dissolve stearic acid in M9 minimal media? [Link]
-
Kopp, M., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Metabolites, 13(1), 125. [Link]
-
Wang, Q., et al. (2005). Neuroprotective effect of the stearic acid against oxidative stress via phosphatidylinositol 3-kinase pathway. Neuroscience, 135(1), 147-53. [Link]
-
Heryanto, R., et al. (2007). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non - ideal Solution Models. ScienceAsia. [Link]
-
Wikipedia. (n.d.). Stearic acid. Retrieved from [Link]
-
Heryanto, R., et al. (2007). Solubility of stearic acid in various organic solvents and its prediction using non-ideal solution models. ScienceAsia. [Link]
-
ResearchGate. (2018). Fatty acid solubility in 20%DMSO for alpha-glucosidase test. [Link]
-
Shen, X., et al. (2025). Stearic acid metabolism in human health and disease. Clinical Nutrition, 44, 222-238. [Link]
Sources
- 1. Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 3. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 4. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. scienceasia.org [scienceasia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: 9-Thiastearic Acid in Cell Culture
Welcome to the technical support guide for 9-Thiastearic Acid (9-TSA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the effective use of 9-TSA in cell culture applications. Here, we address common challenges related to its solubility and stability, offering troubleshooting advice and detailed protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (9-TSA) is a sulfur-containing fatty acid analog of stearic acid. Its primary established role in cellular biology is the inhibition of stearoyl-CoA desaturase (SCD), an enzyme critical for the synthesis of monounsaturated fatty acids, such as oleic acid, from saturated fatty acids like stearic acid.[1] By inhibiting SCD, 9-TSA can significantly alter the lipid composition of cellular membranes and lipid droplets, impacting membrane fluidity, signaling pathways, and overall cellular metabolism.[][3]
Q2: I'm observing precipitation after adding my 9-TSA stock solution to the culture medium. What's causing this and how can I prevent it?
This is a common issue arising from the low aqueous solubility of long-chain fatty acid analogs.[4] Precipitation typically occurs when the concentration of the organic solvent from the stock solution is too high in the final culture medium, or when the 9-TSA concentration exceeds its solubility limit in the aqueous environment.
Troubleshooting Steps:
-
Reduce Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO or ethanol) in the culture medium is minimal, ideally below 0.1%. High solvent concentrations can be cytotoxic and can also cause the compound to precipitate.
-
Utilize a Carrier Protein: Complexing 9-TSA with a carrier protein like bovine serum albumin (BSA) is a highly effective method to increase its solubility and facilitate its delivery to cells in culture.[3][5] This mimics the physiological transport of fatty acids in vivo.[5]
-
Optimize Stock Concentration: Preparing a lower concentration stock solution may be necessary. While it requires adding a larger volume to your culture, it reduces the localized concentration shock that can lead to precipitation.
-
Pre-warm Media: Adding the 9-TSA stock to pre-warmed culture media (37°C) can sometimes help maintain solubility during dilution.
Q3: My cells are showing signs of toxicity or stress after treatment with 9-TSA. How can I differentiate between compound-specific effects and experimental artifacts?
It's crucial to determine if the observed cytotoxicity is a true biological effect of SCD inhibition or an artifact of the experimental conditions.
Causality Checklist:
-
Solvent Control: Always include a vehicle control group treated with the same final concentration of the solvent (e.g., DMSO or ethanol) used to dissolve the 9-TSA. This will help you determine if the solvent itself is causing the toxicity.[5]
-
Dose-Response and Time-Course: Perform a dose-response experiment to identify the optimal, non-toxic working concentration of 9-TSA for your specific cell line. Additionally, a time-course experiment can reveal if the toxicity is acute or develops over longer exposure.
-
BSA Control: If you are using BSA to complex the 9-TSA, include a control group treated with the BSA-vehicle solution alone. This accounts for any effects of the BSA itself on your cells.[5]
-
Purity of 9-TSA: Ensure the 9-TSA you are using is of high purity. Impurities could contribute to off-target effects and toxicity.
Q4: How should I store my 9-TSA stock solution and for how long is it stable?
For long-term stability, 9-TSA should be stored under conditions that minimize degradation.
Storage Recommendations:
-
Solid Form: As a solid, 9-TSA is generally stable for years when stored at -20°C.
-
Stock Solutions: Once dissolved in an organic solvent like DMSO or ethanol, it is recommended to prepare single-use aliquots and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[6] When stored properly, stock solutions can be stable for at least a year.[6] To prevent oxidation, it's good practice to purge the vial with an inert gas like argon or nitrogen before sealing.[7]
-
In Culture Media: 9-TSA in its working dilution in culture media is the least stable and should be prepared fresh for each experiment. Fatty acids in aqueous solutions are susceptible to oxidation, and the complex environment of culture media can accelerate this process.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | 1. Instability of 9-TSA in working solution. 2. Variability in stock solution preparation. 3. Cell passage number and confluency. | 1. Prepare fresh working solutions of 9-TSA for each experiment. Do not store diluted 9-TSA in culture media. 2. Follow a standardized protocol for stock solution preparation, including precise weighing and dissolving. 3. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. |
| Low or no observable effect of 9-TSA | 1. Ineffective cellular uptake. 2. Degradation of the compound. 3. Cell line is resistant to SCD inhibition. | 1. Use a BSA-complexed 9-TSA solution to improve cellular uptake.[3] 2. Ensure proper storage of stock solutions and prepare working solutions fresh. 3. Confirm SCD1 expression in your cell line. Some cell lines may have low SCD1 expression or compensatory mechanisms. |
| Formation of an oily film on the culture medium surface | 1. Exceeding the solubility limit of 9-TSA. 2. Insufficient mixing when diluting the stock solution. | 1. Lower the working concentration of 9-TSA. 2. When adding the 9-TSA stock to the medium, vortex or gently swirl the medium to ensure rapid and even distribution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a concentrated stock solution of 9-TSA in an organic solvent.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, amber glass vial or a clear vial wrapped in foil
-
Inert gas (Argon or Nitrogen)
-
Sterile, polypropylene microcentrifuge tubes for aliquots
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of 9-TSA solid into the amber glass vial.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM).
-
Gently warm the vial to 37°C and vortex until the 9-TSA is completely dissolved.
-
Purge the headspace of the vial with an inert gas for 15-30 seconds to displace oxygen and prevent oxidation.
-
Quickly cap the vial tightly.
-
Dispense into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of 9-TSA-BSA Complex for Cell Culture
This protocol describes how to complex 9-TSA with fatty acid-free BSA for enhanced solubility and delivery to cells.
Materials:
-
9-TSA stock solution (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Water bath set to 37°C
Procedure:
-
Prepare a 10% (w/v) BSA solution in serum-free medium or PBS. Filter-sterilize this solution through a 0.22 µm filter.
-
Warm the 10% BSA solution to 37°C.
-
In a separate sterile tube, dilute your 9-TSA stock solution with serum-free medium to an intermediate concentration.
-
While gently vortexing the warm BSA solution, add the diluted 9-TSA solution dropwise. This slow addition is crucial to allow for proper complexing and prevent precipitation.
-
Incubate the 9-TSA-BSA mixture in a 37°C water bath for 30-60 minutes, with occasional gentle swirling, to ensure complete complexation.
-
This 9-TSA-BSA complex is now ready to be added to your cell culture at the desired final concentration.
Visualizing the Workflow
Caption: Experimental workflow for preparing and using 9-TSA in cell culture.
References
-
da Silva, V. R., & Crepaldi, J. (2020). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological Procedures Online, 22(1), 1-10. Retrieved from [Link]
-
Oliveira, A. F., de Oliveira, E. B., & de Oliveira, J. M. (2019). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Cells, 8(10), 1245. Retrieved from [Link]
-
Cytiva. (2020, March 31). Lipids in cell culture media. Retrieved from [Link]
-
GE Healthcare. (n.d.). Lipids in Cell Culture Media. Retrieved from [Link]
Sources
- 1. Stearic Acid in Cell Culture [sigmaaldrich.com]
- 3. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. us.cmd2.vwr.com [us.cmd2.vwr.com]
- 5. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Technical Support Center: Troubleshooting Stearoyl-CoA Desaturase (SCD) Inhibition Assays
Welcome to the technical support center for Stearoyl-CoA Desaturase (SCD) inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring SCD activity and inhibition. Here, we synthesize technical protocols with field-proven insights to help you troubleshoot common issues, ensure data integrity, and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Stearoyl-CoA Desaturase (SCD) and why is it an important drug target?
Stearoyl-CoA Desaturase (SCD) is a critical enzyme located in the endoplasmic reticulum that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1) and palmitoleic acid (16:1), from their saturated fatty acid (SFA) counterparts, stearoyl-CoA (18:0) and palmitoyl-CoA (16:0), respectively.[1][2][3] This conversion is vital for maintaining the proper composition and fluidity of cellular membranes, and for the synthesis of complex lipids like triglycerides and cholesterol esters.[4][5]
Given its central role in lipid metabolism, SCD1 has emerged as a significant therapeutic target for a range of human diseases, including metabolic syndrome, obesity, type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), and various cancers that exhibit upregulated lipid metabolism.[3][6][7][8] Inhibiting SCD1 disrupts these processes, leading to an accumulation of SFAs and a decrease in MUFAs, which can induce apoptosis in cancer cells and improve metabolic profiles in preclinical models.[1][4][6]
Q2: What are the common types of assays used to measure SCD1 inhibition?
There are two primary approaches to measuring SCD1 inhibition:
-
Biochemical (Enzyme-based) Assays: These assays directly measure the catalytic activity of the SCD1 enzyme, typically using isolated liver microsomes as the enzyme source.[9][10][11] The substrate is usually radiolabeled (e.g., [¹⁴C] or [³H]) or stable-isotope labeled (e.g., d-stearoyl-CoA) stearoyl-CoA. The conversion to oleoyl-CoA is then quantified by separating the substrate and product using methods like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC/MS).[10][12][13]
-
Cell-based Assays: These assays measure SCD1 activity within a cellular context, providing insights into an inhibitor's cell permeability and on-target effects in a more physiologically relevant system.[14] Cell lines like HepG2, which express high levels of SCD1, are commonly used.[15][16] Similar to biochemical assays, cells are incubated with a labeled fatty acid precursor, and the ratio of the monounsaturated product to the saturated precursor is measured to determine the "desaturation index."[14]
Q3: What are the essential components of an SCD reaction?
The SCD-catalyzed reaction is an oxidative process that requires several key components:
-
SCD Enzyme: The terminal desaturase.[10]
-
Substrate: Palmitoyl-CoA or Stearoyl-CoA.[7]
-
Electron Donor: NADH or NADPH.[17]
-
Electron Transfer Chain: Cytochrome b5 and NAD(P)H-cytochrome b5 reductase are required to transfer electrons from NADH/NADPH to the SCD enzyme.[2][17]
-
Molecular Oxygen (O₂): Acts as the terminal electron acceptor.[2][17]
Core Troubleshooting Guides
This section addresses specific, common problems encountered during SCD inhibition assays. Each issue is broken down by potential cause and actionable solutions.
Troubleshooting Scenario 1: Low or No Enzyme Activity
You've set up your microsomal assay, but the conversion of stearoyl-CoA to oleoyl-CoA is far below the expected range, or absent altogether.
Caption: Troubleshooting workflow for low SCD enzyme activity.
Potential Causes & Solutions:
-
Compromised Microsome Integrity: SCD1 is a membrane-bound enzyme, and its activity is highly dependent on the quality of the microsomal preparation.
-
Causality: Microsomes are vesicles formed from the endoplasmic reticulum.[9][18] Repeated freeze-thaw cycles, improper storage temperature (-80°C is critical), or harsh preparation methods can damage the membrane and inactivate the enzyme or its partners in the electron transport chain.[18]
-
Solution:
-
Always use microsomes that have been flash-frozen in liquid nitrogen and stored at -80°C.[18]
-
Aliquot microsomes upon receipt to avoid multiple freeze-thaw cycles.
-
Prepare fresh microsomes if quality is in doubt. Ensure the homogenization and centrifugation steps are performed at 4°C to minimize enzymatic degradation.[18][19]
-
Perform a protein quantification assay (e.g., Bradford or BCA) to ensure you are adding the correct amount of microsomal protein to the reaction.
-
-
-
Degradation of Cofactors: The reaction is dependent on a steady supply of electrons from NADH or NADPH.
-
Causality: NADH and NADPH are chemically labile and can degrade if not stored or handled properly.
-
Solution: Prepare cofactor solutions fresh on the day of the experiment. Store stock powders desiccated at -20°C. Keep solutions on ice during use.
-
-
Substrate Issues (Stearoyl-CoA):
-
Causality: Stearoyl-CoA can precipitate out of solution or be of poor quality. If using a radiolabeled substrate, radioactive decay can lead to lower-than-expected specific activity.
-
Solution: Ensure the stearoyl-CoA is fully solubilized in the assay buffer. Verify the concentration and purity of your substrate stock. For radiolabeled substrates, always correct for decay based on the half-life of the isotope.
-
-
Suboptimal Assay Buffer Conditions:
-
Causality: Like all enzymes, SCD1 has an optimal pH and is sensitive to ionic strength and the presence of certain detergents.
-
Solution: The optimal pH for SCD1 activity is typically between 7.0 and 7.4. Ensure your buffer is correctly prepared and pH-adjusted. Avoid high concentrations of detergents unless specifically required by the protocol, as they can disrupt the membrane integrity.[10]
-
| Component | Typical Concentration | Notes |
| Buffer | 100 mM Potassium Phosphate or Tris-HCl | pH 7.2-7.4 |
| Microsomal Protein | 50-200 µ g/reaction | Titrate for optimal activity. |
| NADH/NADPH | 1-2 mM | Prepare fresh. |
| Stearoyl-CoA | 10-50 µM | Km can vary; concentration should be near or above Km for Vmax assays. |
| ATP | 1-2 mM | Often included to promote CoA-ester formation if starting with free fatty acids. |
| Coenzyme A | 0.1 mM | Included with ATP if starting with free fatty acids. |
| BSA (fatty acid-free) | 0.1-0.2% | Binds free fatty acids to prevent feedback inhibition and improve solubility. |
| Table 1: Typical Reaction Conditions for a Microsomal SCD1 Assay |
Troubleshooting Scenario 2: High Variability Between Replicates
Potential Causes & Solutions:
-
Inhibitor Precipitation: This is a very common issue, especially with hydrophobic small molecules.
-
Causality: Many SCD1 inhibitors have poor aqueous solubility. When a concentrated stock in a solvent like DMSO is diluted into the aqueous assay buffer, the compound can crash out of solution, leading to inconsistent concentrations across replicates.[20]
-
Solution:
-
Check Solvent Concentration: Keep the final DMSO concentration in the assay low, typically ≤0.5%.[20] Ensure all wells, including controls, have the same final DMSO concentration.
-
Proper Mixing: Add the inhibitor stock to the assay buffer/medium dropwise while gently vortexing to ensure rapid dispersion.[20]
-
Pre-warm Medium: For cell-based assays, pre-warming the medium to 37°C can help maintain solubility.[20]
-
Solubility Check: Before adding to the assay, visually inspect the diluted inhibitor solution for any signs of precipitation. A brief centrifugation can also help pellet any precipitate.
-
-
-
Pipetting Inaccuracy: Small volumes of concentrated inhibitors or viscous microsomal suspensions can be difficult to pipette accurately.
-
Causality: Inaccurate pipetting leads to different concentrations of enzyme, substrate, or inhibitor in replicate wells.
-
Solution: Use calibrated pipettes and proper pipetting technique. For viscous solutions like microsomal suspensions, use reverse pipetting or wide-bore tips. Perform serial dilutions of inhibitors carefully.
-
-
"Edge Effects" in Plate-Based Assays:
-
Causality: Wells on the outer edges of a 96-well plate are more prone to evaporation and temperature fluctuations, which can affect enzyme activity.[20]
-
Solution: Avoid using the outermost wells for critical samples. Instead, fill them with buffer or media to create a humidity barrier.[20] Distribute your samples (e.g., vehicle control, high concentration, low concentration) randomly across the plate to avoid systematic bias.
-
Troubleshooting Scenario 3: Inconsistent or Unexpected Inhibitor Potency (IC₅₀)
The IC₅₀ value for your compound varies significantly between experiments, or it doesn't match published values.
Caption: Key experiments to validate on-target SCD1 inhibition.
Potential Causes & Solutions:
-
Assay Conditions Affecting Potency: IC₅₀ values are highly dependent on the specific conditions of the assay.
-
Causality: Factors like substrate concentration, enzyme concentration, and incubation time can all shift the apparent potency of an inhibitor. For example, a competitive inhibitor will appear less potent at higher substrate concentrations.
-
Solution:
-
Standardize Protocols: Maintain strict consistency in all assay parameters between experiments.[20]
-
Substrate Concentration: Be aware of the substrate concentration relative to its Michaelis-Menten constant (Km). If possible, run assays at a substrate concentration equal to or below the Km to accurately determine the potency of competitive inhibitors.
-
Incubation Time: Ensure that the reaction progress is in the linear range. If the reaction proceeds too far (e.g., >20% substrate consumed), it can affect the calculated IC₅₀.
-
-
-
Off-Target Effects vs. On-Target Efficacy: In cell-based assays, the observed effect (e.g., cell death) may not be due to SCD1 inhibition.
-
Causality: The inhibitor might be hitting other targets, or the phenotype might be due to general cytotoxicity.
-
Solution: Perform an Oleic Acid Rescue Experiment. This is the gold-standard experiment to confirm on-target SCD1 activity.[20][21]
-
Principle: If the cellular phenotype (e.g., decreased viability) is caused by the depletion of MUFAs due to SCD1 inhibition, then supplementing the culture medium with the enzyme's product, oleic acid, should reverse or "rescue" the effect.[21]
-
Method: Co-treat cells with your inhibitor and varying concentrations of exogenous oleic acid. If viability is restored, it strongly supports an on-target mechanism.[20][21]
-
-
-
Compound Stability and Handling:
-
Causality: The inhibitor may be degrading in solution, adsorbing to plasticware, or undergoing metabolic modification in cell-based assays.
-
Solution:
-
Stability: Prepare fresh aliquots of the inhibitor from a master stock to avoid degradation from multiple freeze-thaw cycles.[20]
-
Adsorption: Consider using low-adhesion microplates for particularly "sticky" compounds.
-
Metabolism: Be aware that in long-term cell-based assays (e.g., 48-72 hours), the parent compound may be metabolized, affecting its effective concentration over time.
-
-
Experimental Protocols
Protocol 1: Microsomal SCD1 Activity Assay
This protocol provides a framework for a biochemical assay using radiolabeled substrate.
-
Preparation of Reagents:
-
Prepare 2X Assay Buffer: 200 mM Potassium Phosphate (pH 7.2), 4 mM NADH, 4 mM ATP, 0.2 mM Coenzyme A, 2 mM MgCl₂. Keep on ice.
-
Prepare Substrate Mix: [¹⁴C]-Stearoyl-CoA in assay buffer. The final concentration in the assay should be ~20 µM.
-
Prepare Microsome Suspension: Thaw liver microsomes on ice and dilute to a final concentration of 1-2 mg/mL in 100 mM Potassium Phosphate buffer.
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the inhibitor in DMSO, then dilute into the assay buffer, ensuring the final DMSO concentration does not exceed 0.5%.
-
-
Assay Procedure:
-
In a 96-well plate or microcentrifuge tubes, add 25 µL of inhibitor dilution or vehicle control.
-
Add 50 µL of the 2X Assay Buffer.
-
To initiate the reaction, add 25 µL of the microsome suspension.
-
Incubate at 37°C for 15-30 minutes. Ensure the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of 10% methanolic KOH.
-
-
Lipid Extraction and Analysis:
-
Saponify the lipids by incubating at 60°C for 1 hour.
-
Acidify the reaction with formic acid or HCl.
-
Extract the fatty acids with 200 µL of hexane or ethyl acetate.
-
Spot the organic phase onto a TLC plate (e.g., silica gel).
-
Develop the plate using a solvent system like Hexane:Diethyl Ether:Acetic Acid (70:30:1).
-
Visualize the separated stearic acid and oleic acid spots using a phosphorimager or by scraping the spots and quantifying with a liquid scintillation counter.
-
Calculate SCD1 activity as the percentage of oleic acid formed relative to the total fatty acids (oleic + stearic).
-
Protocol 2: Cell-Based Oleic Acid Rescue Assay
This protocol validates whether an inhibitor's cytotoxic effect is mediated through SCD1.
-
Cell Plating:
-
Seed HepG2 cells (or another relevant cell line) in a 96-well plate at a density that will not exceed ~80% confluency by the end of the experiment. Allow cells to attach overnight.
-
-
Preparation of Treatment Media:
-
Prepare a dilution series of your SCD1 inhibitor in the cell culture medium.
-
Prepare a stock of oleic acid complexed to fatty acid-free BSA. A 5:1 molar ratio of oleate to BSA is common.
-
Prepare the "rescue" media: Add a fixed, non-toxic concentration of the oleate-BSA complex (e.g., 50-100 µM oleate) to the media containing the inhibitor dilutions.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the media containing:
-
Vehicle control (e.g., DMSO).
-
Inhibitor dilutions only.
-
Inhibitor dilutions + Oleic Acid.
-
Oleic Acid only.
-
-
Incubate for 48-72 hours.
-
-
Viability Assessment:
-
Measure cell viability using a standard method such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Plot the dose-response curves for the inhibitor with and without the presence of oleic acid. A rightward shift in the IC₅₀ curve in the presence of oleic acid indicates a successful rescue and confirms on-target activity.[21][22]
-
References
-
Patsnap Synapse. (2024). What are SCD1 inhibitors and how do they work?[Link]
-
Gore, M. P., et al. (2020). Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases. MDPI. [Link]
-
Assay Genie. (n.d.). Microsome Isolation Kit. [Link]
-
Hulver, M. W., et al. (2010). A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC. PubMed. [Link]
-
Prasad, M. R., et al. (1983). Assay for the terminal enzyme of the stearoyl coenzyme A desaturase system using chick embryo liver microsomes. PubMed. [Link]
-
Flowers, M. T., & Ntambi, J. M. (2009). Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery. PMC - NIH. [Link]
-
Liu, G., et al. (2011). Chapter 9: Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors: Bench to Bedside Must Only Go Through Liver. In Books. [Link]
-
National Center for Biotechnology Information. (2021). Preparation of mouse liver microsome - Glycoscience Protocols. [Link]
-
Oxford Brookes University. (2024). Microsome preparation. [Link]
-
Wikipedia. (n.d.). Stearoyl-CoA 9-desaturase. [Link]
-
RSC Publishing. (2024). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. [Link]
-
BioIVT. (n.d.). Subcellular Fractions & Recombinant Enzymes for Drug Discovery. [Link]
-
Sampath, H., & Ntambi, J. M. (2011). INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM. PMC - NIH. [Link]
-
Liu, G., et al. (2008). Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity. PubMed. [Link]
-
Manolaridis, I., et al. (2021). Sequential Dynamics of Stearoyl-CoA Desaturase-1(SCD1)/Ligand Binding and Unbinding Mechanism: A Computational Study. PubMed Central. [Link]
-
ResearchGate. (n.d.). titration of a specific stearoyl-coa desaturase (scD) inhibitor...[Link]
-
RSC Publishing. (2024). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. [Link]
-
Peck, B., et al. (2021). Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer. PubMed Central. [Link]
-
Mason, P., et al. (2012). SCD1 Inhibition Causes Cancer Cell Death by Depleting Mono-Unsaturated Fatty Acids. PLOS ONE. [Link]
-
Kim, J., et al. (2022). Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells. MDPI. [Link]
Sources
- 1. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 3. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sequential Dynamics of Stearoyl-CoA Desaturase-1(SCD1)/Ligand Binding and Unbinding Mechanism: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Assay for the terminal enzyme of the stearoyl coenzyme A desaturase system using chick embryo liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
- 12. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 17. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. radar.brookes.ac.uk [radar.brookes.ac.uk]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. SCD1 Inhibition Causes Cancer Cell Death by Depleting Mono-Unsaturated Fatty Acids | PLOS One [journals.plos.org]
- 22. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of 9-Thiastearic Acid
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 9-Thiastearic Acid (9-TSA) in their experiments. 9-TSA is a potent inhibitor of stearoyl-CoA desaturase (SCD), a critical enzyme in fatty acid metabolism.[1] SCD catalyzes the conversion of saturated fatty acids into monounsaturated fatty acids, which are essential for various cellular processes.[2][3] While 9-TSA is a valuable tool for studying the roles of SCD in health and disease, it is crucial to be aware of its potential off-target effects to ensure accurate data interpretation and avoid experimental artifacts. This guide provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to the use of 9-TSA.
PART 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a fatty acid analog where a sulfur atom replaces the methylene group at the 9th position of the carbon chain.[1] This modification allows it to act as a strong inhibitor of stearoyl-CoA desaturase (SCD).[1] The sulfur atom at the 9-position prevents the desaturation of the fatty acid, leading to the inhibition of the enzyme.[1]
Q2: Why is it important to consider off-target effects when using this compound?
While 9-TSA is a potent SCD inhibitor, like many small molecule inhibitors, it may interact with other cellular components, leading to off-target effects.[4] These unintended interactions can produce phenotypes that are not directly related to SCD inhibition, potentially leading to misinterpretation of experimental results.[4] Understanding and controlling for these off-target effects is critical for the rigorous validation of scientific findings.
Q3: What are some general indicators of potential off-target effects in my experiments?
Several observations could suggest off-target effects of 9-TSA, including:
-
Unexpectedly high cytotoxicity: If you observe cell death at concentrations lower than those required for effective SCD inhibition, it might indicate an off-target cytotoxic effect.
-
Phenotypes inconsistent with SCD inhibition: If the observed cellular response does not align with the known consequences of SCD inhibition (e.g., altered membrane fluidity, ER stress), further investigation is warranted.
-
Discrepancies between 9-TSA and other SCD inhibitors or genetic knockdown: If different SCD inhibitors or siRNA/shRNA-mediated knockdown of SCD do not produce the same phenotype as 9-TSA, it suggests a compound-specific off-target effect.
PART 2: Troubleshooting Guide
This section addresses specific experimental issues that may arise when using this compound.
Issue 1: Unexpectedly High Levels of Apoptosis or Cell Death
Question: I am observing significant apoptosis in my cell line treated with 9-TSA, even at concentrations where I expect to see specific SCD inhibition. Is this an off-target effect?
Answer: While inhibition of fatty acid desaturation can induce apoptosis by altering cellular lipid composition and causing mitochondrial stress[5][6][7][8], unexpectedly high levels of cell death could also be an off-target effect. Here's how to troubleshoot this:
Causality and Experimental Choices:
-
On-Target Effect (SCD Inhibition): Inhibition of SCD leads to an accumulation of saturated fatty acids (SFAs) and a depletion of monounsaturated fatty acids (MUFAs). This shift can alter the composition of mitochondrial cardiolipin, leading to the release of cytochrome c and subsequent apoptosis.[5][6][7][8]
-
Potential Off-Target Effects: 9-TSA could be interacting with other proteins involved in cell survival pathways or inducing a general stress response unrelated to SCD.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected apoptosis.
Issue 2: Altered Gene Expression Profiles Unrelated to Lipid Metabolism
Question: My RNA-seq data shows significant changes in the expression of genes involved in pathways seemingly unrelated to lipid metabolism after 9-TSA treatment. How can I determine if these are off-target effects?
Answer: It's plausible that disrupting a central metabolic pathway like fatty acid desaturation could have wide-ranging downstream effects. However, direct off-target interactions with transcription factors or signaling kinases are also a possibility.
Causality and Experimental Choices:
-
On-Target Downstream Effects: Changes in lipid composition can affect membrane fluidity and the function of membrane-bound signaling proteins, leading to widespread transcriptional changes.
-
Potential Off-Target Effects: 9-TSA or its metabolites could directly bind to and modulate the activity of transcription factors or other regulatory proteins, leading to changes in gene expression.[4] For instance, other fatty acid derivatives like 9-Hydroxystearic acid have been shown to act as HDAC inhibitors.[9][10]
Recommended Validation Assays:
| Potential Off-Target | Recommended Validation Assay | Rationale |
| Transcription Factor Binding | Chromatin Immunoprecipitation (ChIP)-qPCR/ChIP-seq | To determine if 9-TSA affects the binding of key transcription factors to their target gene promoters. |
| Kinase Inhibition | In vitro kinase activity assays | To screen for direct inhibitory effects of 9-TSA on a panel of kinases. |
| HDAC Inhibition | HDAC activity assay | To test if 9-TSA inhibits histone deacetylase activity, given that other modified fatty acids can.[9][10] |
| General Stress Response | Western blot for stress markers (e.g., p-eIF2α, CHOP) | To assess if the observed gene expression changes are part of a broader cellular stress response. |
Issue 3: Inconsistent Results Across Different Cell Lines
Question: I'm observing a potent effect of 9-TSA in one cell line, but little to no effect in another, despite both expressing SCD1. What could be the reason?
Answer: This discrepancy can arise from differences in the metabolic wiring of the cell lines or variations in the expression of potential off-target proteins.
Causality and Experimental Choices:
-
Metabolic Dependencies: Some cell lines may be more reliant on de novo lipogenesis and SCD1 activity for survival, especially in lipid-depleted culture conditions, making them more sensitive to SCD inhibition.[5][11]
-
Expression of Off-Target Proteins: If the potent effect in one cell line is due to an off-target interaction, the differential expression of that off-target protein could explain the varied responses.
-
Compound Uptake and Metabolism: Differences in the expression of fatty acid transport proteins or metabolic enzymes could lead to varying intracellular concentrations of 9-TSA.
Troubleshooting Steps:
-
Confirm SCD1 Expression and Activity: Use qRT-PCR and Western blotting to confirm SCD1 expression levels in both cell lines. A functional assay, such as monitoring the conversion of ¹⁴C-stearic acid to ¹⁴C-oleic acid, can confirm SCD activity.
-
Assess Dependence on Exogenous Lipids: Culture both cell lines in lipid-depleted serum. The cell line that is more sensitive to 9-TSA may show reduced viability even without the inhibitor, indicating a higher reliance on de novo lipid synthesis.
-
Perform a Rescue Experiment: Supplement the culture medium with oleic acid. If the effects of 9-TSA are on-target, oleic acid should rescue the phenotype in the sensitive cell line.
-
Consider Off-Target Screening: If the above steps do not resolve the discrepancy, consider a broader off-target screening approach, such as proteome-wide thermal shift assays, in the sensitive cell line to identify potential off-target binders.
PART 3: Experimental Protocols for Off-Target Validation
Protocol 1: Oleic Acid Rescue Assay
This protocol is designed to determine if the observed phenotype is a direct result of SCD inhibition.
Principle: If the cellular effect of 9-TSA is due to the depletion of MUFAs, supplementing the culture medium with the primary product of SCD, oleic acid, should reverse the effect.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (9-TSA) stock solution
-
Oleic acid-BSA conjugate (or oleic acid complexed to fatty acid-free BSA)
-
Vehicle control (e.g., DMSO)
-
Assay-specific reagents (e.g., for viability, apoptosis, gene expression)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of oleic acid complexed to fatty acid-free BSA. A typical molar ratio is 5:1 (oleic acid:BSA).
-
Prepare serial dilutions of 9-TSA.
-
-
Treatment:
-
Treat cells with varying concentrations of 9-TSA in the presence or absence of a predetermined concentration of oleic acid (e.g., 50-100 µM).
-
Include the following controls:
-
Vehicle only
-
9-TSA only
-
Oleic acid only
-
-
-
Incubation: Incubate cells for the desired experimental duration (e.g., 24-72 hours).
-
Endpoint Analysis: Perform the relevant assay to measure the phenotype of interest (e.g., cell viability using MTT or CellTiter-Glo, apoptosis using Annexin V/PI staining, gene expression using qRT-PCR).
Interpretation of Results:
-
Rescue Observed: If oleic acid reverses the effect of 9-TSA, it strongly suggests that the phenotype is an on-target effect of SCD inhibition.
-
No Rescue Observed: If oleic acid fails to rescue the phenotype, it indicates that an off-target mechanism is likely responsible.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to verify that 9-TSA engages with SCD1 in intact cells and to identify potential off-target binders.
Principle: The binding of a ligand (like 9-TSA) to a protein can increase its thermal stability. CETSA measures the extent of protein aggregation upon heating, and a shift in the melting temperature of a protein in the presence of the ligand indicates a direct interaction.
Materials:
-
Cells of interest
-
This compound (9-TSA)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
PCR thermocycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against SCD1 and other potential targets
Procedure:
-
Cell Treatment: Treat cultured cells with 9-TSA or vehicle for a specified time (e.g., 1-4 hours).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble SCD1 (and other proteins of interest) at each temperature by Western blotting.
-
-
Data Plotting: Plot the relative amount of soluble protein as a function of temperature for both vehicle- and 9-TSA-treated samples to generate melting curves.
Interpretation of Results:
-
Thermal Shift for SCD1: A rightward shift in the melting curve for SCD1 in 9-TSA-treated cells compared to vehicle-treated cells confirms target engagement.
-
No Shift for SCD1: The absence of a shift may indicate poor cell permeability or lack of direct binding under the tested conditions.
-
Shifts for Other Proteins: If performing a proteome-wide analysis (using mass spectrometry), shifts in the melting temperatures of other proteins would identify them as potential off-target binders.
PART 4: Signaling Pathway and Workflow Diagrams
On-Target Effects of this compound on Lipid Metabolism
Caption: On-target mechanism of this compound.
References
-
G, S., B, S., J, B., & J, B. (n.d.). Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase. PubMed. [Link]
-
Peck, B., Schug, Z. T., Zhang, Q., Dankworth, B., Jones, D. T., Smethurst, E., Patel, R., Mason, S., Jiang, M., Saunders, R., Howell, M., Mitter, R., Spencer-Dene, B., Stamp, G., McGarry, L., James, D., Shanks, E., Aboagye, E. O., Critchlow, S. E., … Schulze, A. (2016). Inhibition of fatty acid desaturation is detrimental to cancer cell survival in metabolically compromised environments. Cancer & Metabolism, 4(1). [Link]
-
Inhibition of fatty acid desaturation is detrimental to cancer cell survival in metabolically compromised environments. (2016). UroToday. [Link]
-
Inhibition of fatty acid desaturation is detrimental to cancer cell survival in metabolically compromised environments. (n.d.). Technion - Israel Institute of Technology. [Link]
-
Inhibition of fatty acid desaturation is detrimental to cancer cell survival in metabolically compromised environments. (n.d.). Queen Mary's Research Online. [Link]
-
Peck, B., Schulze, A., & Gottlieb, E. (2016). Inhibition of fatty acid desaturation is detrimental to cancer cell survival in metabolically compromised environments. PubMed. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London. [Link]
-
Al-Kofahi, M. S., & Al-Kofahi, M. (2023). Computational Strategies Reshaping Modern Drug Discovery. MDPI. [Link]
-
Drug target validation and identification of secondary drug target effects using DNA microarrays. (n.d.). Mount Royal University Library. [Link]
-
Jamshidi, F., & Palsson, B. O. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology. [Link]
-
Machine Learning Prediction of On/Off Target-driven Clinical Adverse Events. (n.d.). ResearchGate. [Link]
-
Stearoyl-CoA desaturase 5 (SCD5), a Δ-9 fatty acyl desaturase in search of a function. (2020). PubMed. [Link]
-
Stearoyl-CoA 9-desaturase. (n.d.). In Wikipedia. [Link]
-
R, B., C, B., F, C., G, M., M, F., S, B., & C, F. (n.d.). Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells. National Institutes of Health. [Link]
-
Igal, R. A. (2020). Stearoyl-CoA desaturase 5 (SCD5), a Δ-9 fatty acyl desaturase in search of a function. PMC. [Link]
-
G, G., & J, B. (n.d.). Effects of thiastearic acids on growth and on dihydrosterculic acid and other phospholipid fatty acyl groups of Leishmania promastigotes. PubMed. [Link]
-
titration of a specific stearoyl-coa desaturase (scD) inhibitor... (n.d.). ResearchGate. [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. (2022). PMC. [Link]
-
Neuroprotective effect of the stearic acid against oxidative stress via phosphatidylinositol 3-kinase pathway. (2006). PubMed. [Link]
-
Bordoni, S., Micheletti, G., Farruggia, G., Grandi, M., Zalambani, C., & Calonghi, N. (2022). Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines. PMC. [Link]
-
Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. (2024). MDPI. [Link]
-
Stearic acid. (n.d.). In Wikipedia. [Link]
-
Stearic acid metabolism in human health and disease. (2025). PubMed. [Link]
Sources
- 1. Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 3. Stearoyl-CoA desaturase 5 (SCD5), a Δ-9 fatty acyl desaturase in search of a function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Inhibition of fatty acid desaturation is detrimental to cancer cell survival in metabolically compromised environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. cris.technion.ac.il [cris.technion.ac.il]
- 8. Inhibition of fatty acid desaturation is detrimental to cancer cell survival in metabolically compromised environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of fatty acid desaturation is detrimental to cancer cell survival in metabolically compromised environments. [qmro.qmul.ac.uk]
Technical Support Center: A Researcher's Guide to 9-Thiastearic Acid
Welcome to the comprehensive technical support center for 9-Thiastearic Acid (9-TSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical insights into the effective use of 9-TSA in experimental settings. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are both successful and reproducible.
Introduction to this compound
This compound is a fatty acid analog where a sulfur atom replaces the methylene group at the 9th position of the carbon chain. This modification makes it a potent inhibitor of Stearoyl-CoA Desaturase (SCD1), a critical enzyme in lipid metabolism.[1] SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), a process vital for various cellular functions, including membrane fluidity and signaling.[2] Many cancer cells exhibit a heightened dependence on de novo lipogenesis and MUFAs for their proliferation and survival, making SCD1 a compelling therapeutic target.[2][3]
This guide will provide you with the necessary information to confidently design, execute, and troubleshoot your experiments with 9-TSA.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have before starting their experiments with 9-TSA.
1. What is the mechanism of action of this compound?
This compound acts as a competitive inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1] The sulfur atom at the 9th position mimics the carbon chain of the natural substrate, stearic acid, allowing it to bind to the enzyme's active site. However, the thia-ether linkage cannot be desaturated, effectively blocking the enzyme's catalytic activity.[1] This leads to a decrease in the production of monounsaturated fatty acids (like oleic acid) and an accumulation of saturated fatty acids.[2]
2. How should I prepare a stock solution of this compound?
This compound, similar to its parent compound stearic acid, has low solubility in water.[4] Therefore, it is recommended to prepare stock solutions in an organic solvent.
| Solvent | Solubility of Stearic Acid (as a proxy) |
| Ethanol | ~20 mg/mL[2] |
| DMSO | ~10 mg/mL[2] |
| Dimethyl formamide (DMF) | ~30 mg/mL[2] |
Stock Solution Preparation Protocol:
-
Weigh the desired amount of 9-TSA in a sterile, chemical-resistant tube.
-
Add the appropriate volume of your chosen organic solvent (e.g., ethanol or DMSO).
-
Gently warm the solution to 37°C and vortex until the solid is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
3. What are the recommended storage and stability guidelines for this compound?
For long-term storage, this compound should be stored as a solid at -20°C, where it is stable for at least four years.[1] Stock solutions in organic solvents should also be stored at -20°C and are typically stable for several months. It is advisable to minimize the number of freeze-thaw cycles.[1] While the thia-ether bond is generally stable, prolonged exposure to harsh acidic or basic conditions should be avoided. Studies on similar thioether fatty acids have shown stability in cell culture conditions.[5]
4. What are the expected phenotypic effects of 9-TSA treatment in cancer cells?
Inhibition of SCD1 by 9-TSA is expected to induce a range of cellular effects, primarily due to the altered ratio of saturated to unsaturated fatty acids. These effects can include:
-
Growth Arrest and Reduced Proliferation: Many cancer cell lines are dependent on MUFAs for growth, and their depletion leads to cell cycle arrest.[3][6]
-
Induction of Apoptosis: The accumulation of saturated fatty acids can trigger endoplasmic reticulum (ER) stress and subsequently lead to programmed cell death (apoptosis).[2][7][8]
-
Changes in Membrane Fluidity: A decrease in MUFAs can lead to more rigid cell membranes, affecting signaling and transport processes.[2]
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no observable effect of 9-TSA treatment | 1. Inactive Compound: Improper storage or handling may have led to degradation. 2. Suboptimal Concentration: The concentration used may be too low for the specific cell line. 3. High Serum Concentration: High levels of exogenous fatty acids in the cell culture medium can mask the effects of SCD1 inhibition.[7] 4. Cell Line Resistance: Some cell lines may have intrinsic resistance mechanisms. | 1. Verify Compound Activity: Use a new, properly stored aliquot of 9-TSA. 2. Perform a Dose-Response Curve: Test a range of 9-TSA concentrations to determine the optimal working concentration for your cell line. 3. Reduce Serum Concentration: If possible, reduce the serum concentration in your culture medium during the treatment period. 4. Confirm On-Target Effect: Perform an oleic acid rescue experiment. Co-treatment with oleic acid should reverse the cytotoxic effects of 9-TSA if the mechanism is on-target.[1] |
| High Cell Toxicity or Off-Target Effects | 1. Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) in the culture medium may be too high. 2. Compound Precipitation: The concentration of 9-TSA may exceed its solubility in the aqueous medium. 3. On-Target Toxicity: Accumulation of saturated fatty acids is inherently toxic to cells.[7] | 1. Minimize Solvent Concentration: Ensure the final solvent concentration is typically below 0.5%.[1] Run a vehicle control (solvent only) to assess its toxicity. 2. Ensure Proper Solubilization: When diluting the stock solution into the medium, add it dropwise while gently swirling to ensure even dispersion.[1] Consider pre-warming the medium to 37°C. 3. Titrate Concentration: If the observed toxicity is likely on-target, a lower concentration of 9-TSA may still be effective while minimizing excessive cell death. |
| Inconsistent or Irreproducible Results | 1. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can affect the outcome.[1] 2. Inaccurate Pipetting: Errors in preparing dilutions can lead to variability. 3. Edge Effects in Multi-well Plates: Wells on the periphery of the plate may experience different environmental conditions.[1] | 1. Standardize Cell Culture Practices: Use cells within a consistent passage number range and treat them at a consistent confluency. 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 3. Mitigate Edge Effects: Avoid using the outer wells of multi-well plates for critical experimental conditions. Fill them with sterile PBS or medium to create a humidity barrier.[1] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess the efficacy of this compound.
Protocol 1: Assessing SCD1 Inhibition via Fatty Acid Profiling by Gas Chromatography (GC)
This is the most direct method to confirm the on-target activity of 9-TSA by measuring the change in the ratio of monounsaturated to saturated fatty acids.[9]
Objective: To quantify the cellular desaturation index (e.g., C18:1/C18:0 ratio) following 9-TSA treatment.
Methodology:
-
Cell Seeding and Treatment:
-
Seed your target cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of 9-TSA concentrations (and a vehicle control) for 24-48 hours.
-
-
Lipid Extraction (Folch Method):
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into a glass tube and pellet by centrifugation.
-
Add a 2:1 mixture of chloroform:methanol to the cell pellet and vortex thoroughly.
-
Incubate at room temperature for 20 minutes with occasional vortexing.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
-
Saponification and Methylation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add a methanolic sodium hydroxide solution to the dried lipids and heat at 100°C for 5 minutes to release free fatty acids.
-
Add boron trifluoride-methanol solution and heat at 100°C for 30 minutes to convert the free fatty acids to fatty acid methyl esters (FAMEs).
-
Cool the tubes and add hexane and saturated NaCl solution to extract the FAMEs.
-
Collect the upper hexane layer containing the FAMEs.
-
-
Gas Chromatography (GC) Analysis:
-
Inject the FAMEs into a GC system equipped with a flame ionization detector (FID) and a suitable capillary column for FAME separation.
-
Identify the individual FAMEs by comparing their retention times to those of known standards.
-
Quantify the peak areas for stearic acid (C18:0) and oleic acid (C18:1) to calculate the desaturation index (C18:1/C18:0 ratio).
-
Expected Outcome: Successful SCD1 inhibition will result in a dose-dependent decrease in the C18:1/C18:0 ratio.
Protocol 2: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Objective: To determine the effect of 9-TSA on the viability of cultured cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for your cell line.
-
Treatment: After 24 hours, treat the cells with a serial dilution of 9-TSA. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of 9-TSA that inhibits cell viability by 50%).
Visualizations
Signaling Pathway of SCD1 Inhibition
Caption: Mechanism of 9-TSA action on the SCD1 pathway and its cellular consequences.
Experimental Workflow for Assessing 9-TSA Efficacy
Caption: A streamlined workflow for evaluating the efficacy of this compound in vitro.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting unexpected experimental outcomes.
References
-
Mason P, Liang B, Li L, Fremgen T, Murphy E, Quinn A, et al. (2012) SCD1 Inhibition Causes Cancer Cell Death by Depleting Mono-Unsaturated Fatty Acids. PLoS ONE 7(3): e33823. [Link]
-
Hovik, K.E., Spydevold, O.S., and Bremer, J. Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase. Biochim. Biophys. Acta 1349(3), 251-256 (1997). [Link]
-
Scaglia, N., and Igal, R. A. Inhibition of Stearoyl-CoA Desaturase 1 Expression in Cancer Cells Is Associated with Growth Arrest and Apoptosis. Cancer Research, 68(14), 5877–5885 (2008). [Link]
-
Cancer Cell Dependence on Unsaturated Fatty Acids Implicates Stearoyl-CoA Desaturase as a Target for Cancer Therapy. Molecular Cancer Research, 9(11), 1551–1561 (2011). [Link]
-
Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells. PLoS ONE, 5(12), e14363 (2010). [Link]
-
Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody. Journal for ImmunoTherapy of Cancer, 10(7), e004547 (2022). [Link]
-
Lipidomics Reveals a Link between CYP1B1 and SCD1 in Promoting Obesity. Journal of Proteome Research, 14(3), 1439–1451 (2015). [Link]
-
Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery. Current Opinion in Lipidology, 23(2), 153–162 (2012). [Link]
-
Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells. PLoS ONE, 16(4), e0249334 (2021). [Link]
-
Stearoyl-CoA Desaturase-1 (SCD1) inhibition as a potential therapeutic strategy for targeting lung cancer stem. Journal of High School Science, 4(2) (2020). [Link]
-
What are SCD1 inhibitors and how do they work? Patsnap Synapse. [Link]
-
Sequential Dynamics of Stearoyl-CoA Desaturase-1(SCD1)/Ligand Binding and Unbinding Mechanism: A Computational Study. International Journal of Molecular Sciences, 22(23), 12860 (2021). [Link]
-
Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice. Oncotarget, 5(19), 9146–9162 (2014). [Link]
-
Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells. Journal of Agricultural and Food Chemistry, 57(19), 8877–8882 (2009). [Link]
-
Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha. Lipids, 40(6), 559–568 (2005). [Link]
-
The molecular structure of thio-ether fatty acids influences PPAR-dependent regulation of lipid metabolism. Bioorganic & Medicinal Chemistry, 24(6), 1225–1233 (2016). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular structure of thio-ether fatty acids influences PPAR-dependent regulation of lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 9-Thiastearic Acid
Welcome to the technical support guide for the synthesis of 9-Thiastearic Acid. This document is designed for researchers, scientists, and drug development professionals who are undertaking the synthesis of this important fatty acid analog. This compound serves as a valuable tool for investigating fatty acid metabolism and has potential hypolipidemic effects.[1][2] The synthesis, while conceptually straightforward, presents unique challenges that require careful planning and execution. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate these complexities successfully.
Section 1: Foundational Knowledge & Synthesis Strategy
FAQ: What is the most common synthetic route for this compound?
The most prevalent and reliable method for synthesizing this compound, which is chemically named 9-(octylthio)-nonanoic acid, is a variation of the Williamson ether synthesis, adapted for thioether formation.[2][3] This is an SN2 (bimolecular nucleophilic substitution) reaction.[4] It involves the reaction of a thiolate anion, a potent nucleophile, with a primary alkyl halide.[3]
There are two primary approaches to consider:
-
Route A: Reacting the sodium salt of 1-octanethiol with a 9-halononanoic acid (e.g., 9-bromononanoic acid).
-
Route B: Reacting the sodium salt of 9-mercaptononanoic acid with a 1-halooctane (e.g., 1-bromooctane).
Route A is often preferred due to the relative commercial availability and lower volatility of 1-octanethiol compared to potentially more complex mercapto-acids.
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting the Synthesis
This section addresses the most common issues encountered during the synthesis, providing a logical framework for diagnosing and solving problems.
Problem 1: Pervasive, Unpleasant Odor in the Lab
-
Symptom: A strong, garlic-like or rotten egg smell is noticeable, even outside the fume hood.
-
Cause: This is the hallmark of volatile thiols (mercaptans).[5][6] Thiols have extremely low odor thresholds, detectable by the human nose at parts-per-billion levels.[6] Accidental release can cause nuisance complaints and even be mistaken for a natural gas leak.[5][6]
-
Solution: Rigorous Odor Control:
-
Work exclusively in a certified chemical fume hood. Keep the sash as low as possible.
-
Use a Bleach Trap: Vent the reaction atmosphere (e.g., from a nitrogen or argon line) through a bubbler containing commercial bleach (sodium hypochlorite solution). The bleach oxidizes volatile thiols to non-volatile and odorless sulfonic acids.
-
Quench All Thiol-Contaminated Materials: Immediately after use, submerge all glassware, syringes, and stir bars in a dedicated bleach bath (a 1:1 mixture of bleach and water is effective).[7] Allow items to soak overnight before standard cleaning.[7]
-
Waste Disposal: Segregate all thiol-containing waste (liquid and solid) into a dedicated, sealed hazardous waste container labeled "Thiol Waste."[6] For small spills on disposable materials like paper towels, place them in a zip-lock bag before disposing of them in the designated waste container.[6]
-
Problem 2: Low or No Yield of this compound
-
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows primarily unreacted starting materials.
-
Troubleshooting Workflow:
Caption: Diagnostic workflow for troubleshooting low product yield.
-
Detailed Explanations:
-
Ineffective Deprotonation: The thiolate is a much stronger nucleophile than the neutral thiol. Using a weak or old base (e.g., degraded sodium hydride) will prevent the formation of the necessary nucleophile. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the thiol, producing hydrogen gas which bubbles out of the solution.[8]
-
Thiol Oxidation: The most common side-product is the corresponding disulfide (e.g., dioctyl disulfide), formed by the oxidation of the thiol.[9] This is especially problematic if the reaction is exposed to atmospheric oxygen. Running the reaction under an inert atmosphere (argon or nitrogen) and using degassed solvents is critical to minimize this pathway.[9]
-
Insufficient Reaction Time/Temperature: SN2 reactions are sensitive to temperature. While they can often proceed at room temperature, gentle heating (50-60 °C) can significantly increase the reaction rate.[4] If the reaction is sluggish, extending the reaction time to 8 hours or more may be necessary.[4]
-
Problem 3: Difficulty in Product Purification
-
Symptom: The crude product is an oil, and column chromatography yields fractions containing a mixture of the product and unreacted long-chain starting materials.
-
Cause: this compound and its precursors (e.g., 9-bromononanoic acid, 1-octanethiol) are all long-chain aliphatic molecules with similar polarities, making chromatographic separation challenging.
-
Solutions:
-
Acid-Base Extraction: The carboxylic acid group of this compound provides a powerful purification handle. After the reaction, perform an acid-base workup.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Extract the organic layer with a mild aqueous base (e.g., 1M NaHCO₃). The desired product will move into the aqueous layer as its carboxylate salt, while non-acidic impurities (like dioctyl disulfide or unreacted 1-halooctane) will remain in the organic layer.
-
Carefully re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2. The this compound will precipitate or can be extracted back into an organic solvent.
-
-
Recrystallization: If the purified product is a solid or can be induced to crystallize, this is an excellent final purification step.[10] Solvents such as hexanes or acetone at low temperatures can be effective.[11][12]
-
Section 3: Key Experimental Protocols
Protocol 1: Synthesis of this compound (Route A)
This protocol describes the synthesis from 1-octanethiol and 9-bromononanoic acid.
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| 9-Bromononanoic Acid | 237.13 | 1.0 | (e.g., 5.00 g) |
| 1-Octanethiol | 146.30 | 1.1 | (e.g., 3.38 g) |
| Sodium Hydride (60% disp.) | 40.00 | 2.2 | (e.g., 1.84 g) |
| Anhydrous THF | - | - | (e.g., 100 mL) |
Methodology:
-
Preparation: Under an inert atmosphere (Argon), add sodium hydride (2.2 eq) to a flame-dried, three-neck flask equipped with a stir bar, reflux condenser, and dropping funnel. Add anhydrous tetrahydrofuran (THF).
-
Thiolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 1-octanethiol (1.1 eq) in anhydrous THF via the dropping funnel. Allow the mixture to stir for 30 minutes at 0 °C; you should observe hydrogen gas evolution.
-
Nucleophilic Attack: Slowly add a solution of 9-bromononanoic acid (1.0 eq) in anhydrous THF. Causality Note: Adding the electrophile slowly prevents a rapid exotherm.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-12 hours. Monitor reaction progress by TLC or LC-MS. If the reaction is slow, gently heat to 50 °C.
-
Quenching: Carefully quench the reaction by slowly adding methanol to destroy any excess sodium hydride, followed by the slow addition of water.
-
Workup & Purification:
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash with water (2x) and brine (1x).
-
Extract the organic layer with 1M NaHCO₃ solution (3x). This step selectively isolates the acidic product.
-
Combine the aqueous (basic) layers and cool in an ice bath. Carefully acidify to pH 2 with 6M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the final organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Final Purification: Purify further by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization if applicable.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. The expected mass for C₁₇H₃₄O₂S is 302.5 g/mol .[2]
Protocol 2: Setup of an Odor-Control Bleach Trap
Caption: Diagram of a bleach trap for neutralizing volatile thiols.
-
Assemble: Use a gas-washing bottle or a simple flask with a two-hole stopper fitted with two glass tubes.
-
Fill: Fill the bubbler about halfway with commercial-grade bleach.
-
Connect: Connect the gas outlet from your reaction (e.g., the top of the reflux condenser) to the longer glass tube, ensuring its end is submerged beneath the bleach surface.
-
Vent: The shorter glass tube serves as the outlet and should be vented towards the back of the fume hood.[7] The flow of inert gas should be gentle, resulting in 1-2 bubbles per second.[7]
References
-
Sulfur-containing fatty acid-based plasticizers via thiol–ene addition and oxidation: synthesis and evaluation in PVC formulations. Green Chemistry (RSC Publishing). Available at: [Link]
-
Thiols Safety Services. UCL – University College London. (2020). Available at: [Link]
-
Reagents & Solvents: How to Work with Thiols. University of Rochester Department of Chemistry. Available at: [Link]
-
Sulfur-Containing Amino Acids and Lipid Metabolism. ResearchGate. (2022). Available at: [Link]
-
Sulfur containing FA. Cyberlipid. Available at: [Link]
-
Sulfur-Containing Polymers Prepared from Fatty Acid-Derived Monomers. MDPI. (2021). Available at: [Link]
-
Handling thiols in the lab. Reddit r/chemistry. (2013). Available at: [Link]
-
Synthesis of sulfur-containing glycerophospholipids. ResearchGate. (1985). Available at: [Link]
- Preparation method of 9, 10-dihydroxystearic acid. Google Patents. (2021).
-
Williamson Ether Synthesis. Organic Chemistry Tutor. Available at: [Link]
-
Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Organic Chemistry Portal. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. (2014). Available at: [Link]
-
Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
-
Synthesis, purification and identification of 9,10-dihydroxystearic acid by mass spectrometry, infrared spectrum and nuclear magnetic resonance. ResearchGate. (2009). Available at: [Link]
-
Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells. National Institutes of Health (NIH). (2012). Available at: [Link]
-
Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. National Institutes of Health (NIH). (2007). Available at: [Link]
- Method for the purification of stearic acid. Google Patents. (1948).
-
Synthesis and physical properties of isostearic acids and their esters. Illinois Experts. (2011). Available at: [Link]
- Process for purifying stearic acid. Google Patents. (1969).
-
Synthesis of 9-oxononanoic acid, a precursor for biopolymers. PubMed. (2013). Available at: [Link]
- Method for preparing isostearic acid. Google Patents. (2012).
-
9-hydroxy Stearic acid. LIPID MAPS Structure Database. (2022). Available at: [Link]
-
Assessing dual drug 9-hydroxymethyl noscapine and telmisartan-loaded stearic acid nanoparticles against (H1299) non. Lancashire Online Knowledge. (2025). Available at: [Link]
-
9,10,13-Trihydroxyoctadecanoic acid. PubChem. Available at: [Link]
-
Synthesis and Evaluation of Stearic Acid Derivatives as Cetane Number Improvers. ResearchGate. (2018). Available at: [Link]
-
Synthesis and physical properties of isostearic acids and their esters. ResearchGate. (2011). Available at: [Link]
- Preparation of stearic acid. Google Patents. (2018).
-
Δ(9)-Tetrahydrocannabinolic acid synthase production in Pichia pastoris enables chemical synthesis of cannabinoids. PubMed. (2015). Available at: [Link]
-
Synthesis and characterization of novel n-9 fatty acid conjugates possessing antineoplastic properties. PubMed. (2014). Available at: [Link]
- Method for synthesizing stearic acid stearyl ester. Google Patents. (2008).
-
Synthesis and Characterization of Novel n-9 Fatty Acid Conjugates Possessing Antineoplastic Properties. ResearchGate. (2014). Available at: [Link]
-
Stearic Acid. PubChem. Available at: [Link]
Sources
- 1. Sulfur containing FA | Cyberlipid [cyberlipid.gerli.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. US2443063A - Method for the purification of stearic acid - Google Patents [patents.google.com]
- 12. US3429902A - Process for purifying stearic acid - Google Patents [patents.google.com]
proper storage and handling of 9-Thiastearic Acid
This guide provides comprehensive technical support for the proper storage and handling of 9-Thiastearic Acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established biochemical principles with practical, field-tested methodologies to ensure the integrity of your experiments.
Introduction to this compound: A Note on Handling
This compound is a saturated fatty acid analog where a sulfur atom replaces the ninth carbon atom. This modification significantly alters its metabolic fate and physicochemical properties compared to its parent compound, stearic acid. The thioether linkage is a key functional group that requires careful consideration during storage and handling to prevent potential oxidation and degradation, which could impact experimental outcomes. This guide is structured to address potential user queries in a direct question-and-answer format, providing both procedural steps and the scientific rationale behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Storage and Stability
Question 1: How should I store my solid this compound upon receipt?
Answer: For long-term stability, solid this compound should be stored at -20°C .[1] It is recommended to keep the compound in a tightly sealed container to protect it from moisture and atmospheric oxygen. For short-term storage, refrigeration at 4°C is acceptable, provided the container is well-sealed. The general best practice for fatty acids is to store them in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2][3]
Question 2: I need to frequently access the compound. Can I store it at room temperature?
Answer: Room temperature storage is not recommended for long periods. While chemically stable under standard ambient conditions, prolonged exposure to light and atmospheric oxygen at room temperature can increase the risk of oxidation at the thioether bond, leading to the formation of sulfoxides or sulfones.[4] For frequent use, it is advisable to aliquot the solid compound into smaller, single-use vials to minimize freeze-thaw cycles and exposure of the bulk stock to ambient conditions.
Question 3: What is the expected shelf-life of this compound?
Answer: While specific long-term stability data for this compound is not readily available, its close analog, stearic acid, is reported to have a shelf-life of at least four years when stored at -20°C as a crystalline solid.[1] Given the potential for oxidation of the thioether linkage in this compound, it is prudent to assume a shorter shelf-life and to handle it with care to maximize its viability. Regular quality control checks are recommended for long-term studies.
Section 2: Preparation of Stock Solutions
Question 4: What is the best solvent to dissolve this compound?
Answer: this compound, being a long-chain fatty acid, is practically insoluble in water.[5][6] It is soluble in various organic solvents. Based on data for the closely related stearic acid, good solubility can be expected in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] The choice of solvent will depend on the downstream application. For cell culture experiments, ethanol or DMSO are common choices, but it is crucial to consider the final solvent concentration and its potential effects on the cells.
Quantitative Solubility Data (for Stearic Acid as a proxy):
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~20 mg/mL | [1] |
| DMSO | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Ethyl Acetate | Highest among common organic solvents | [7][8] |
| Acetone | Soluble | [7][8] |
| Methanol | Lower solubility than ethanol | [7][8] |
Question 5: How should I prepare a stock solution of this compound?
Answer: Below is a detailed protocol for preparing a stock solution. This protocol is based on best practices for handling long-chain fatty acids.
Experimental Protocol: Preparation of a 10 mM Stock Solution in Ethanol
-
Pre-warming: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound into a sterile, conical tube.
-
Solvent Addition: Add the calculated volume of absolute ethanol to the tube. To aid dissolution, you can gently warm the solution in a water bath at a temperature not exceeding 37°C and vortex briefly.
-
Inert Gas Purge: To minimize oxidation, it is good practice to purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[1]
-
Storage of Stock Solution: Store the stock solution at -20°C. For working solutions, it is advisable to make fresh dilutions from the stock and use them promptly. MedchemExpress suggests that stock solutions of stearic acid can be stored at -80°C for up to two years or -20°C for one year.[9]
Question 6: My this compound solution appears cloudy or has precipitated after storage at -20°C. What should I do?
Answer: Cloudiness or precipitation upon cold storage is common for fatty acid solutions. Before use, gently warm the vial in a 37°C water bath and vortex until the solution becomes clear. Ensure the compound is fully redissolved before making dilutions for your experiments to guarantee accurate concentration.
Question 7: I am using this compound in cell culture. How do I prepare it for my experiments?
Answer: For cell-based assays, it is common to complex fatty acids with a carrier protein like bovine serum albumin (BSA) to enhance their solubility in aqueous media and facilitate their uptake by cells.
Experimental Protocol: Preparation of this compound-BSA Complex
-
Prepare a concentrated stock in ethanol: Prepare a high-concentration stock solution of this compound in ethanol (e.g., 100 mM) as described above.
-
Prepare a BSA solution: Prepare a solution of fatty acid-free BSA in your cell culture medium (e.g., 10% w/v). Warm this solution to 37°C.
-
Complexation: While vortexing the warm BSA solution, slowly add the ethanolic stock of this compound to achieve the desired final concentration. The molar ratio of fatty acid to BSA is critical and should be optimized for your specific cell line, typically ranging from 3:1 to 7:1.[10]
-
Incubation: Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.[10]
-
Sterilization: Sterilize the final complexed solution by passing it through a 0.22 µm syringe filter.
-
Control Preparation: Prepare a vehicle control by adding the same volume of ethanol to the BSA solution without the fatty acid.[10]
Section 3: Safety and Handling
Question 8: What are the primary hazards associated with this compound?
Answer: While specific toxicological data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals. Based on the Safety Data Sheet (SDS) for stearic acid, the primary hazards are related to its physical form as a powder and its combustible nature.[2] Inhalation of dust may cause respiratory tract irritation.[2] Direct contact may cause skin and eye irritation.[2]
Question 9: What personal protective equipment (PPE) should I wear when handling this compound?
Answer: When handling solid this compound or its solutions, the following PPE is recommended:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2][3]
-
Body Protection: A standard laboratory coat.[2]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is advised. All handling of the solid should ideally be done in a chemical fume hood or a well-ventilated area.[6]
Question 10: What should I do in case of a spill?
Answer: For a small spill of solid this compound, you should:
-
Avoid generating dust.[2]
-
Wear appropriate PPE.
-
Gently sweep or scoop the material into a sealed container for disposal.[2]
-
Clean the spill area with soap and water.[6]
For a liquid spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. Ensure adequate ventilation in the area.
Question 11: Are there any known incompatibilities for this compound?
Answer: Based on information for stearic acid, this compound should be considered incompatible with:
-
Strong oxidizing agents: These can potentially oxidize the thioether linkage.
-
Bases and reducing agents: These may react with the carboxylic acid group.[3]
It is also a combustible solid, so it should be kept away from open flames and high heat sources.[2]
Visualizing Potential Degradation
The thioether bond in this compound is susceptible to oxidation, which represents a primary degradation pathway. This can be influenced by improper storage conditions such as exposure to air and light.
Caption: Potential oxidative degradation pathway of this compound.
Logical Workflow for Handling and Use
This workflow outlines the key decision points and steps from receiving the compound to its use in an experiment.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. westliberty.edu [westliberty.edu]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stearic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. scienceasia.org [scienceasia.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating 9-Thiastearic Acid's Effects on Lipid Profiles: A Comparative and Methodological Analysis
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on validating the effects of 9-Thiastearic Acid (9-TSA) on lipid profiles. We will delve into the mechanism of 9-TSA, compare its performance against other lipid-modulating agents, and provide a detailed experimental protocol for its preclinical validation. Our focus is on ensuring scientific integrity through robust experimental design and accurate data interpretation.
Understanding this compound and its Target: Stearoyl-CoA Desaturase 1 (SCD1)
This compound is a synthetic fatty acid analogue that acts as a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, primarily responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] Specifically, it catalyzes the introduction of a double bond at the delta-9 position of fatty acyl-CoAs, with its main substrates being palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0), converting them to palmitoleoyl-CoA (C16:1n7) and oleoyl-CoA (C18:1n9), respectively.[2]
This conversion is a rate-limiting step in the synthesis of triglycerides, cholesterol esters, and phospholipids. Upregulation of SCD1 is associated with various metabolic disorders, including obesity, insulin resistance, and hepatic steatosis.[3] By inhibiting SCD1, 9-TSA aims to reduce the synthesis of MUFAs, thereby decreasing lipid storage and promoting fatty acid oxidation.[1]
Caption: Mechanism of 9-TSA as an SCD1 inhibitor.
Comparative Analysis: 9-TSA vs. Alternative Lipid-Modulating Agents
The therapeutic landscape for dyslipidemia is broad. It is crucial to understand where 9-TSA as an SCD1 inhibitor fits in comparison to other investigational and established agents. The primary alternatives include other SCD1 inhibitors and compounds with different mechanisms, such as statins or fibrates (though these are typically used in clinical settings rather than preclinical research for similar mechanistic questions). A key comparator in preclinical research is often the precursor SFA, Stearic Acid (C18:0), which, unlike other SFAs like palmitic acid, has been shown to have a neutral or even beneficial effect on LDL cholesterol.[4][5]
| Agent/Compound | Primary Mechanism | Effect on Triglycerides | Effect on LDL-C | Effect on HDL-C | Key Experimental Considerations & Potential Side Effects |
| This compound | SCD1 Inhibition | ↓ | ↓ / Neutral | Neutral / ↓ | Reduces de novo lipogenesis. May promote accumulation of SFAs, which has been linked to macrophage inflammation and unexpected promotion of atherosclerosis in some models.[3] |
| Other Small Molecule SCD1 Inhibitors (e.g., MK-8245, T-3764518) | SCD1 Inhibition | ↓ | ↓ / Neutral | Neutral / ↓ | Varying potency and tissue selectivity (e.g., liver-targeted).[2][6] Some systemic inhibitors have been associated with adverse effects like dry eyes and hair loss in preclinical models.[1] |
| Aramchol | SCD1 Inhibition (oral, liver-targeted) | ↓ | ↓ | Neutral | Primarily investigated for nonalcoholic steatohepatitis (NASH) due to its antifibrotic effects and ability to reduce liver fat.[6] |
| Stearic Acid (C18:0) | SFA precursor; not an inhibitor | Neutral | ↓ / Neutral[7][8] | Neutral / ↓[9] | Considered to have a neutral impact on cardiovascular risk compared to other SFAs.[10] Serves as a crucial control to differentiate the effects of SCD1 inhibition from general SFA administration. |
| Palmitic Acid (C16:0) | SFA precursor; not an inhibitor | ↑ | ↑[11] | ↑[11] | Known to be hypercholesterolemic and is a common component of high-fat diets used to induce metabolic syndrome in animal models.[12][13] |
| Linoleic Acid (C18:2) | Polyunsaturated Fatty Acid (PUFA) | ↓ | ↓[14] | Neutral | Often used as a beneficial dietary fat control, as it is known to lower LDL cholesterol.[14] |
Experimental Protocol for Preclinical Validation of 9-TSA
This section outlines a robust, self-validating protocol for assessing the in vivo effects of 9-TSA on lipid profiles in a diet-induced obesity mouse model. The causality behind each step is explained to ensure experimental integrity.
Animal Model and Acclimation
-
Model: Male C57BL/6J mice, 8 weeks of age.
-
Justification: This strain is widely used and susceptible to developing obesity, dyslipidemia, and insulin resistance when fed a high-fat diet (HFD), making it an excellent model for this research.[15]
-
-
Acclimation: House animals in standardized conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the start of the experiment. Provide standard chow and water ad libitum.
-
Justification: Acclimation minimizes stress-related variables that could impact metabolic parameters.
-
Diet-Induced Obesity and Treatment Groups
-
Induction Phase (8-12 weeks): Switch mice to a high-fat diet (e.g., 60% kcal from fat, rich in palmitic acid) to induce a dyslipidemic phenotype.[12][15] A control group will remain on a standard low-fat chow diet.
-
Justification: This period is necessary to establish a clear metabolic disease state against which the therapeutic effects of 9-TSA can be measured.
-
-
Treatment Groups (n=8-10 mice per group):
-
Chow + Vehicle: Normal control.
-
HFD + Vehicle: Disease control.
-
HFD + 9-TSA (Low Dose): Test group 1.
-
HFD + 9-TSA (High Dose): Test group 2.
-
HFD + Stearic Acid Control: To control for the effects of a non-inhibitory SFA.
-
-
Administration (4-6 weeks): Administer 9-TSA (and vehicle/control) daily via oral gavage.
-
Justification: Oral gavage ensures accurate dosing for each animal. The treatment duration should be sufficient to observe significant changes in lipid profiles and other metabolic parameters.
-
Sample Collection and Processing
-
Blood Collection: Collect blood samples via tail vein or saphenous vein at baseline (before treatment) and at the end of the study. For terminal collection, use cardiac puncture after anesthesia.
-
Justification: Fasting (overnight, ~16 hours) is critical before blood collection as post-meal lipid levels can be highly variable.[16]
-
-
Plasma/Serum Preparation: Collect blood in EDTA-coated tubes (for plasma) or serum separator tubes. Centrifuge at 2000 x g for 15 minutes at 4°C and store the supernatant at -80°C.
-
Tissue Collection: At the end of the study, euthanize mice and harvest tissues (liver, adipose tissue). Snap-freeze a portion in liquid nitrogen for molecular and lipidomic analysis, and fix another portion in formalin for histology.
-
Justification: Liver tissue is essential for assessing steatosis and for measuring tissue lipid content and gene expression related to lipid metabolism.
-
Lipid Profile Analysis
A multi-tiered approach to lipid analysis provides the most comprehensive picture.
-
Tier 1: Clinical Chemistry Panel:
-
Method: Use commercially available colorimetric assay kits to measure total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C).[16]
-
Justification: This provides a standard, high-level overview of the major circulating lipid classes and is essential for comparison with clinical data.
-
-
Tier 2: Comprehensive Lipidomics:
-
Method: Employ liquid chromatography-mass spectrometry (LC-MS) for a detailed lipidomic analysis of plasma and liver tissue extracts.[17][18][19]
-
Lipid Extraction: Use a standard method like the Folch or Bligh-Dyer extraction (chloroform/methanol) to isolate lipids from the samples.[19]
-
Analysis: Use Reverse-Phase LC to separate lipid species based on their fatty acyl chain length and saturation, followed by high-resolution mass spectrometry for identification and quantification.[18]
-
-
Justification: This advanced technique is crucial for validating the mechanism of 9-TSA. It allows for the precise measurement of changes in the desaturation index (e.g., the C18:1/C18:0 ratio) and reveals shifts in the abundance of hundreds of individual lipid species across different classes (e.g., diacylglycerols, phospholipids, ceramides).[2]
-
Data Analysis and Interpretation
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups. P-values < 0.05 are typically considered significant.
-
Interpretation: Correlate changes in the lipidomic profile with the primary mechanism of 9-TSA. A significant decrease in the C18:1/C18:0 ratio would be a primary indicator of target engagement. Compare the overall lipid profile changes induced by 9-TSA to the stearic acid control to isolate the effects of SCD1 inhibition.
Caption: Preclinical workflow for validating 9-TSA.
Conclusion
Validating the effects of this compound requires a multi-faceted approach grounded in a strong understanding of its mechanism as an SCD1 inhibitor. By comparing its effects to relevant alternatives and employing a rigorous, multi-tiered analytical protocol, researchers can generate high-quality, interpretable data. The combination of standard clinical chemistry with advanced lipidomics is essential to not only quantify changes in major lipoproteins but also to confirm target engagement and uncover nuanced effects on the broader lipidome. This comprehensive approach is critical for advancing our understanding of 9-TSA and its potential as a therapeutic agent for metabolic diseases.
References
-
Title: Recent Analytical Methodologies in Lipid Analysis Source: PubMed Central URL: [Link]
-
Title: Analytical Methods in Lipidomics and Their Applications Source: ResearchGate URL: [Link]
-
Title: Lipidomic analysis of biological samples Source: ScienceDirect URL: [Link]
-
Title: Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry Source: SciSpace URL: [Link]
-
Title: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1) Dissociates Insulin Resistance and Obesity From Atherosclerosis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors Source: RSC Publishing URL: [Link]
-
Title: Discovery of triazolone derivatives as novel, potent stearoyl-CoA desaturase-1 (SCD1) inhibitors Source: Novartis OAK URL: [Link]
-
Title: Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer Source: PubMed Central URL: [Link]
-
Title: Hydrogenation alternatives: effects of trans fatty acids and stearic acid versus linoleic acid on serum lipids and lipoproteins in humans Source: PubMed URL: [Link]
-
Title: Assessing Whole-Body Lipid-Handling Capacity in Mice Source: JoVE URL: [Link]
-
Title: MODELING OF MICE AS TEST ANIMALS FOR A PRECLINICAL STUDY OF HYPOLIPIDEMIC AGENTS Source: ResearchGate URL: [Link]
-
Title: Dyslipidemia and Atherosclerosis Mouse Models Source: Charles River Laboratories URL: [Link]
-
Title: Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease Source: PubMed Central (NIH) URL: [Link]
-
Title: Stearic acid: A possible substitute for trans fatty acids from industrial origin Source: ResearchGate URL: [Link]
-
Title: Effects of stearic acid on plasma lipid and lipoproteins in humans Source: PubMed URL: [Link]
-
Title: Palmitic Acid Versus Stearic Acid: Effects of Interesterification and Intakes on Cardiometabolic Risk Markers—A Systematic Review Source: MDPI URL: [Link]
-
Title: The Short Overview on the Relevance of Fatty Acids for Human Cardiovascular Disorders Source: MDPI URL: [Link]
-
Title: Stearic acid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Effect of Dietary Stearic Acid on Plasma Cholesterol and Lipoprotein Levels Source: Sci-Hub URL: [Link]
-
Title: Influence of stearic acid on cholesterol metabolism relative to other long-chain fatty acids Source: The American Journal of Clinical Nutrition URL: [Link]
-
Title: Dietary stearic acid regulates mitochondria in vivo in humans Source: PubMed Central URL: [Link]
Sources
- 1. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 2. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Stearoyl-CoA Desaturase 1 (SCD1) Dissociates Insulin Resistance and Obesity From Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stearic acid - Wikipedia [en.wikipedia.org]
- 5. Influence of stearic acid on cholesterol metabolism relative to other long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sci-hub.se [sci-hub.se]
- 8. Dietary stearic acid regulates mitochondria in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of stearic acid on plasma lipid and lipoproteins in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Hydrogenation alternatives: effects of trans fatty acids and stearic acid versus linoleic acid on serum lipids and lipoproteins in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. Assessing Whole-Body Lipid-Handling Capacity in Mice [jove.com]
- 17. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. holcapek.upce.cz [holcapek.upce.cz]
- 19. scispace.com [scispace.com]
A Comparative Analysis of 9-Thiastearic Acid and 10-Thiastearic Acid as Stearoyl-CoA Desaturase Inhibitors
In the landscape of lipid research and drug development, the modulation of fatty acid metabolism presents a fertile ground for therapeutic intervention. Stearoyl-CoA desaturase (SCD), the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids, has emerged as a critical target for addressing metabolic disorders. This guide provides an in-depth comparison of two pivotal research compounds, 9-Thiastearic Acid (9-TSA) and 10-Thiastearic Acid (10-TSA), focusing on their efficacy as SCD inhibitors. Through a synthesis of available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate tool for their investigative needs.
Introduction: The Significance of Thia-Fatty Acids
Thia-substituted fatty acids are synthetic analogs of naturally occurring fatty acids where a methylene group in the carbon backbone is replaced by a sulfur atom. This subtle structural modification can dramatically alter the molecule's metabolic fate and biological activity. The position of the sulfur atom is a key determinant of the compound's properties, profoundly influencing its interaction with metabolic enzymes. Both 9-TSA and 10-TSA are analogs of stearic acid, an 18-carbon saturated fatty acid, and have garnered significant attention for their potent inhibitory effects on SCD.
Structural and Mechanistic Basis of SCD Inhibition
Stearoyl-CoA desaturase introduces a double bond between the 9th and 10th carbons of its preferred substrates, stearoyl-CoA and palmitoyl-CoA. The efficacy of 9-TSA and 10-TSA as inhibitors stems from their ability to mimic the natural substrate and bind to the active site of the enzyme. However, the presence of the sulfur atom at either the 9- or 10-position prevents the desaturation reaction from proceeding. This leads to a non-productive binding and potent inhibition of the enzyme.
Research indicates that a sulfur atom in the 9 or 10 position does not negatively impact the binding affinity of the fatty acid to the enzyme.[1] Consequently, both 9-thia and 10-thia stearoyl-CoA, the activated forms of these compounds, act as strong competitive inhibitors because they occupy the active site but cannot be converted into a product.[1]
Caption: Mechanism of SCD inhibition by 9-TSA and 10-TSA.
Comparative Efficacy: A Review of Experimental Evidence
| Compound | Experimental System | Concentration | Inhibition of SCD Activity | Reference |
| This compound | Microsomes | Equimolar with substrate | ~75% | Hovik et al., 1997[1] |
| 10-Thiastearic Acid | Rat hepatocytes and hepatoma cells | 25 µM | >80% | Cayman Chemical[2] |
The available data suggests that both compounds exhibit strong inhibition of SCD at low micromolar concentrations. The slight difference in reported inhibition percentages should be interpreted with caution due to the different experimental setups (microsomes vs. whole cells) and concentrations used. However, it is evident that both are highly effective tools for studying the downstream effects of SCD inhibition.
Experimental Protocols
To facilitate the replication and validation of these findings, a detailed protocol for a stearoyl-CoA desaturase activity assay is provided below. This protocol is a composite based on established methodologies in the field.
Stearoyl-CoA Desaturase Activity Assay in Cell Culture
This protocol describes the measurement of SCD activity in cultured cells using a radiolabeled substrate.
Materials:
-
Cultured cells (e.g., HepG2)
-
Cell culture medium
-
This compound or 10-Thiastearic Acid
-
[1-14C]Stearic acid
-
Scintillation counter
-
Solvents for lipid extraction (e.g., hexane, isopropanol)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Phosphorimager or autoradiography film
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. The following day, treat the cells with varying concentrations of 9-TSA, 10-TSA, or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Radiolabeling: Following the treatment period, add [1-14C]stearic acid to the culture medium at a final concentration of 1-5 µCi/mL. Incubate for 2-4 hours.
-
Lipid Extraction: After incubation, wash the cells with ice-cold PBS and harvest them. Extract the total lipids from the cell pellet using a suitable solvent system (e.g., hexane:isopropanol, 3:2, v/v).
-
Lipid Separation: Separate the extracted lipids by thin-layer chromatography (TLC). A typical solvent system for separating fatty acids is hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Quantification: Visualize the separated [1-14C]stearic acid and the product, [1-14C]oleic acid, using a phosphorimager or autoradiography. Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the SCD activity as the percentage of [1-14C]oleic acid formed relative to the total radioactivity of stearic and oleic acids. Determine the IC50 values for 9-TSA and 10-TSA by plotting the percent inhibition against the log of the inhibitor concentration.
Sources
A Comparative Guide to Small Molecule Inhibitors of Stearoyl-CoA Desaturase (SCD): Alternatives to 9-Thiastearic Acid
Introduction: The Central Role of Stearoyl-CoA Desaturase in Metabolism and Disease
Stearoyl-CoA Desaturase (SCD) is a critical rate-limiting enzyme embedded in the membrane of the endoplasmic reticulum (ER).[1][2] Its primary function is to catalyze the introduction of a cis double bond at the delta-9 position of saturated fatty acyl-CoAs (SFAs), converting substrates like palmitoyl-CoA (16:0) and stearoyl-CoA (18:0) into their monounsaturated fatty acid (MUFA) counterparts, palmitoleoyl-CoA (16:1) and oleoyl-CoA (18:1), respectively.[1][3][4] This conversion is fundamental for maintaining cellular homeostasis, influencing the fluidity of cell membranes, lipid-based signaling, and the formation of triglycerides and cholesterol esters for energy storage.[3][5]
While mice express four SCD isoforms (SCD1-4), humans primarily express SCD1 and SCD5.[6] Aberrant upregulation of SCD1 activity is strongly implicated in a host of metabolic diseases, including obesity, type II diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in the progression of numerous cancers.[2][4][5][7] Consequently, SCD1 has emerged as a high-value therapeutic target. Inhibition of SCD1 disrupts the crucial SFA/MUFA ratio, leading to an accumulation of SFAs. This imbalance can trigger ER stress, activate the unfolded protein response (UPR), and ultimately induce apoptosis in rapidly proliferating or metabolically dysregulated cells, making it a promising strategy for therapeutic intervention.[1][6][8]
This guide provides a comparative analysis of potent and selective small-molecule alternatives to the classic tool compound, 9-Thiastearic Acid, offering researchers a detailed overview of their pharmacological profiles and the experimental methodologies required for their evaluation.
The Benchmark Inhibitor: this compound
For decades, this compound, a fatty acid analog where a sulfur atom replaces the methylene group at the 9-position, has served as a foundational research tool.[9] Its mechanism relies on acting as a substrate mimic that binds to the SCD enzyme. However, due to the presence of the sulfur atom, it cannot be desaturated, leading to potent competitive inhibition of the enzyme's activity.[9] While effective for in vitro studies, its fatty acid-like structure and metabolic liabilities limit its therapeutic potential, necessitating the development of more drug-like small molecule inhibitors.
A New Generation of SCD Inhibitors: A Comparative Analysis
The limitations of early-generation inhibitors have driven the discovery of diverse chemical scaffolds with improved potency, selectivity, and pharmacokinetic properties. A key strategic divergence in their development has been the pursuit of either systemic or liver-selective inhibitors. Systemic inhibition has shown promise for oncology, but concerns about mechanism-based side effects, such as skin and eye dryness, have led to the development of liver-targeted compounds for metabolic diseases to maximize efficacy while minimizing adverse events.[7][10][11]
Below is a comparison of several leading small-molecule SCD inhibitors.
| Compound | Target Profile | Human SCD1 IC50 | Mouse SCD1 IC50 | Key Features & Applications |
| A-939572 | Systemic | 37 nM[12][13] | <4 nM[12][13] | Potent, orally bioavailable inhibitor. Widely used preclinically to study SCD1 inhibition in cancer models, where it induces ER stress and apoptosis.[6] |
| CAY10566 | Systemic | 26 nM[12][13] | 4.5 nM[12][13] | Potent and orally bioavailable. Shown to be effective in preclinical cancer models and demonstrates excellent cellular activity in blocking SFA to MUFA conversion.[12][14] |
| MK-8245 | Liver-Targeted | 1 nM[12][13] | 3 nM[12][13] | Highly potent and designed for liver selectivity to treat metabolic disorders. Demonstrates antidiabetic and antidyslipidemic efficacy in preclinical models.[3][12] |
| Aramchol | Liver-Targeted | Partial Inhibitor | N/A | A fatty acid-bile acid conjugate that acts as a partial SCD1 inhibitor. Has been evaluated in clinical trials for NASH, showing potential to reduce liver fat and fibrosis.[7] |
| MF-438 | Systemic | N/A | 2.3 nM (rat)[12][13] | Potent and orally bioavailable inhibitor used in preclinical metabolic and oncology research.[12][13] |
Mechanistic Consequences of SCD1 Inhibition
The therapeutic efficacy of SCD1 inhibitors stems from their ability to fundamentally alter cellular lipid composition. By blocking the synthesis of MUFAs, these compounds cause a buildup of SFAs, which are cytotoxic at high concentrations. This lipotoxicity manifests primarily as severe ER stress, which activates the three canonical branches of the Unfolded Protein Response (UPR).
Methodologies for Evaluating SCD Inhibitor Efficacy and Mechanism
A robust evaluation of novel SCD inhibitors requires a multi-step approach, progressing from direct enzyme assays to cell-based models and finally to in vivo studies. The trustworthiness of these protocols lies in their self-validating nature, where results from one assay inform and are confirmed by the next.
Experimental Protocol 1: In Vitro SCD1 Enzyme Activity Assay (Microsomal)
This assay directly measures an inhibitor's ability to block the enzymatic conversion of SFA to MUFA in a subcellular fraction enriched with the enzyme.
-
Rationale: Liver microsomes are a rich source of ER-bound enzymes, including SCD1. Using a radiolabeled substrate provides a highly sensitive and quantitative readout of enzyme activity.
-
Methodology:
-
Microsome Preparation: Isolate liver microsomes from untreated rats or from Sf9 cells overexpressing human SCD1.
-
Reaction Mixture: Prepare a reaction buffer containing NADH, ATP, Coenzyme A, and the test inhibitor at various concentrations (e.g., 10-point, 3-fold serial dilution).
-
Substrate Addition: Initiate the reaction by adding [¹⁴C]-Stearoyl-CoA to the mixture. Incubate at 37°C for 15-30 minutes. The choice of incubation time is critical; it must be within the linear range of the reaction to ensure accurate velocity measurements.
-
Reaction Quench & Saponification: Stop the reaction by adding a strong base (e.g., KOH). Saponify the lipids by heating at 70°C to hydrolyze the fatty acyl-CoAs to free fatty acids.
-
Extraction: Acidify the mixture and extract the free fatty acids using an organic solvent like hexane.
-
Separation and Quantification: Separate the [¹⁴C]-Stearic acid (substrate) from the [¹⁴C]-Oleic acid (product) using Thin Layer Chromatography (TLC) or HPLC.
-
Data Analysis: Quantify the radioactivity in the substrate and product spots/peaks. Calculate the percent inhibition relative to a vehicle control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Protocol 2: Cell-Based SCD Activity Assay (HepG2 Model)
This assay assesses inhibitor potency in a live-cell context, accounting for cell permeability, target engagement, and metabolism.
-
Rationale: The human hepatoma cell line HepG2 endogenously expresses high levels of SCD1, making it an ideal and physiologically relevant model for studying hepatic lipid metabolism.[15]
-
Methodology:
-
Cell Culture: Plate HepG2 cells in 96-well plates and grow to ~80-90% confluency.
-
Inhibitor Treatment: Pre-incubate the cells with the test inhibitor at various concentrations for 1-4 hours. This pre-incubation step allows the compound to enter the cells and engage with the target enzyme before the substrate is introduced.
-
Substrate Labeling: Add [¹⁴C]-Stearic acid complexed to fatty acid-free BSA to the culture medium and incubate for an additional 4 hours.
-
Cell Lysis and Lipid Extraction: Wash the cells to remove extracellular label, then lyse and extract total lipids using a method like the Folch procedure (chloroform:methanol).
-
Analysis: Saponify the extracted lipids and analyze the resulting free fatty acids as described in Protocol 1 (steps 5-7). The desaturation index (DI) is calculated as the ratio of [¹⁴C]-Oleic acid to total radioactive fatty acids ([¹⁴C]-Oleic + [¹⁴C]-Stearic acid).
-
Validation: A potent inhibitor should produce a dose-dependent decrease in the desaturation index.[15]
-
Challenges and Future Directions
Despite the significant therapeutic promise of SCD1 inhibition, challenges remain. The primary concern is the potential for mechanism-based side effects resulting from systemic lipid modulation.[7][11] The accumulation of SFAs, while toxic to cancer cells, can also promote inflammation in certain contexts.[11] The development of liver-targeted inhibitors like MK-8245 represents a key strategy to mitigate these risks for metabolic disease indications.[3] For oncology, the therapeutic window may be wider, as the goal is to induce potent cytotoxicity in tumor cells. Future research will likely focus on identifying patient populations most likely to respond to SCD1 inhibition and exploring combination therapies to enhance efficacy and overcome potential resistance mechanisms.[14][16]
Conclusion
The field of SCD1 inhibition has evolved significantly from foundational tools like this compound to a diverse array of potent, selective, and orally bioavailable small molecules. Compounds such as A-939572, CAY10566, and MK-8245 represent powerful alternatives for researchers exploring the therapeutic potential of targeting lipid metabolism. By employing a systematic evaluation workflow, from direct enzymatic assays to sophisticated cell-based and in vivo models, scientists can effectively characterize novel inhibitors and advance their development for treating a range of human diseases, from cancer to metabolic disorders.
References
-
What are SCD1 inhibitors and how do they work? - Patsnap Synapse. (2024). Available at: [Link]
-
Xin, Z., et al. (2009). Novel, potent, selective, and metabolically stable stearoyl-CoA desaturase (SCD) inhibitors. Journal of Medicinal Chemistry, 52(9), 2848-2857. Available at: [Link]
-
Tam, K., et al. (2012). Discovery of potent and liver-selective stearoyl-CoA desaturase (SCD) inhibitors in an acyclic linker series. Bioorganic & Medicinal Chemistry Letters, 22(1), 624-629. Available at: [Link]
-
Xin, Z., et al. (2009). Potent, orally bioavailable, liver-selective stearoyl-CoA desaturase (SCD) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4238-4242. Available at: [Link]
-
An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. (2024). RSC Medicinal Chemistry. Available at: [Link]
-
Flowers, M. T., & Ntambi, J. M. (2008). Targeting stearoyl-CoA desaturase in solid tumors. Cancer Letters, 431, 19-27. Available at: [Link]
-
Mechanisms through which an inhibition of stearoyl-CoA desaturase (SCD) by some pharmaceuticals can cause potent anti-tumor effects. (n.d.). ResearchGate. Available at: [Link]
-
High-throughput scintillation proximity assay for stearoyl-CoA desaturase-1. (2011). Journal of Biomolecular Screening, 16(2), 204-212. Available at: [Link]
-
Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: Considerations for future drug discovery. (2011). Pharmacology & Therapeutics, 132(3), 254-261. Available at: [Link]
-
Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer. (2021). Science Advances, 7(7), eabd5120. Available at: [Link]
-
SCD1 is a Novel Molecular Target in Human Carcinomas. (n.d.). Mayo Clinic. Available at: [Link]
-
SCD1 is the critical signaling hub to mediate metabolic diseases: Mechanism and the development of its inhibitors. (2023). Biomedicine & Pharmacotherapy, 170, 115586. Available at: [Link]
-
Titration of a specific stearoyl-coa desaturase (scD) inhibitor (compound a) in the scD cell assay. (n.d.). ResearchGate. Available at: [Link]
-
A Phase 1 Randomized, Placebo-Controlled Trial With a Topical Inhibitor of Stearoyl-Coenzyme A Desaturase 1 Under Occluded and Nonoccluded Conditions. (2019). Clinical Pharmacology in Drug Development, 8(3), 270-280. Available at: [Link]
-
Novel SCD1 inhibitors for treatment of cancer. (n.d.). Mayo Clinic. Available at: [Link]
-
Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase. (1991). Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1081(3), 305-313. Available at: [Link]
-
Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth. (2016). PLoS ONE, 11(4), e0153629. Available at: [Link]
Sources
- 1. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCD1 is the critical signaling hub to mediate metabolic diseases: Mechanism and the development of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mayo.edu [mayo.edu]
- 5. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of potent and liver-selective stearoyl-CoA desaturase (SCD) inhibitors in an acyclic linker series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
confirming the mechanism of action of 9-Thiastearic Acid
An In-Depth Guide to Confirming the Mechanism of Action of 9-Thiastearic Acid: A Comparative Approach
Introduction: Beyond the Primary Target
This compound (9-TSA) is a synthetic analog of stearic acid, where a sulfur atom replaces the methylene group at the 9th carbon position. This subtle structural change renders the molecule resistant to the desaturation process, establishing it as a known inhibitor of Stearoyl-CoA Desaturase (SCD).[1] SCD is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[2][3] The balance between SFAs and MUFAs is paramount for cellular functions, including maintaining membrane fluidity, regulating signal transduction, and influencing metabolic pathways implicated in various diseases.[2][4]
While the inhibitory action of 9-TSA on SCD is well-documented, a rigorous and multi-faceted validation of its mechanism is essential for its confident application as a specific chemical probe in research and drug development. A truly validated tool is one whose on-target and potential off-target effects are well-characterized. This guide provides a comprehensive, step-by-step framework for researchers to not only confirm the primary mechanism of 9-TSA but also to build a robust profile of its cellular effects, comparing its utility against other modulators of fatty acid metabolism.
Part 1: Foundational Confirmation of SCD1 Inhibition
The first principle in validating a chemical probe is to unequivocally demonstrate its direct interaction with the intended target in both isolated and cellular systems. Our experimental design progresses from a reductionist biochemical assay to a more physiologically relevant cellular model.
The Litmus Test: In Vitro Enzymatic Assay
Expert Rationale: A cell-free enzymatic assay is the most direct method to confirm inhibition. By using isolated microsomes, which are rich in the endoplasmic reticulum-bound SCD enzyme complex, we can measure the conversion of a substrate to its product in a controlled environment, devoid of confounding cellular variables like membrane transport or downstream metabolic effects. This allows for the precise determination of the inhibitor's potency (IC50).
Detailed Protocol: Microsomal SCD Activity Assay
-
Enzyme Source Preparation: Isolate liver microsomes from rodents (e.g., Sprague-Dawley rats) as they provide a high concentration of active SCD1.[5]
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction buffer containing NADH, ATP, Coenzyme A, and the microsomal preparation.
-
Substrate Addition: Add the radiolabeled substrate, [1-¹⁴C]stearoyl-CoA, to the reaction mixture.
-
Inhibitor Titration: Add varying concentrations of 9-TSA (e.g., from 0.01 µM to 100 µM) dissolved in a suitable vehicle (e.g., DMSO). Include a "vehicle only" control and a positive control using a known potent SCD inhibitor (e.g., CAY10566).
-
Incubation: Incubate the reactions at 37°C for 15-30 minutes.
-
Reaction Termination & Saponification: Stop the reaction by adding a strong base (e.g., KOH in methanol) and heat at 65°C to hydrolyze the acyl-CoAs to free fatty acids.[6]
-
Lipid Extraction: Acidify the mixture and extract the fatty acids using a standard lipid extraction method, such as the Folch procedure.[7]
-
Analysis: Separate the resulting [¹⁴C]stearic acid and [¹⁴C]oleic acid using reverse-phase HPLC with on-line flow scintillation detection.[7]
-
Data Interpretation: Calculate the percentage of SCD activity relative to the vehicle control for each 9-TSA concentration. Plot the inhibition curve to determine the IC50 value.
Cellular Proof of Concept: The Desaturation Index
Expert Rationale: Demonstrating target engagement within a living cell is the critical next step. A cellular assay confirms that the compound is cell-permeable and can effectively inhibit the enzyme in its native environment. By tracing the metabolic fate of a labeled fatty acid, we can calculate a "desaturation index," a direct readout of SCD activity in the cell.
Detailed Protocol: Cellular Fatty Acid Desaturation Assay
-
Cell Culture: Plate a relevant cell line, such as the human hepatoma cell line HepG2, which expresses high levels of SCD1, in a multi-well format (e.g., 12-well plates).[8]
-
Inhibitor Treatment: Treat the cells with a dose-response of 9-TSA for 18-24 hours.
-
Metabolic Labeling: For the final 4-6 hours of treatment, supplement the media with [¹⁴C]-stearic acid.
-
Cell Harvest and Lipid Extraction: Wash the cells thoroughly to remove extracellular fatty acids, then harvest and perform a total lipid extraction.[7]
-
Derivatization and Analysis: Saponify the lipid extract and derivatize the resulting free fatty acids to fatty acid methyl esters (FAMEs). Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to quantify the amounts of stearic acid and oleic acid.[9]
-
Data Interpretation: Calculate the desaturation index as the ratio of product to precursor (e.g., Oleic Acid / Stearic Acid). A potent inhibitor will cause a dose-dependent decrease in this ratio.
Table 1: Comparative Profile of SCD Inhibitors
| Compound | Class | Potency (HepG2 IC50) | Key Features |
| This compound | Substrate Analog | ~1-10 µM (Expected) | A structural mimic of the natural substrate. |
| CAY10566 | Small Molecule | ~1.5 nM | Highly potent, non-substrate analog inhibitor. |
| Sterculic Acid | Natural Product | ~10 µM | Cyclopropene fatty acid, known natural inhibitor. |
Part 2: Assessing Global Cellular Impact and Specificity
Confirming direct target inhibition is only half the story. A high-quality chemical probe should exhibit minimal off-target effects. Therefore, unbiased, systems-level approaches are necessary to understand the full spectrum of cellular changes induced by 9-TSA.
Unbiased Lipidome Profiling
Expert Rationale: SCD inhibition will fundamentally alter the cellular lipid landscape. A global lipidomics analysis provides a comprehensive snapshot of these changes, confirming the expected decrease in MUFA-containing lipids while simultaneously screening for unexpected alterations in other lipid classes that might indicate off-target activity.
Experimental Workflow: Global Lipidomics
Sources
- 1. Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of stearoyl-CoA desaturases and role in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay for the terminal enzyme of the stearoyl coenzyme A desaturase system using chick embryo liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Thia Fatty Acid Analogs: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the exploration of novel therapeutic agents is a constant endeavor. Among the promising candidates in metabolic research are thia fatty acid analogs, synthetic molecules where a sulfur atom replaces a methylene group in the carbon chain of a fatty acid. This subtle modification dramatically alters their metabolic fate and biological activity, making them potent modulators of lipid metabolism and gene expression.
This guide provides an in-depth, objective comparison of thia fatty acid analogs, moving beyond a simple product-to-product analysis to a comprehensive examination of their structure-activity relationships. We will delve into the experimental data that underpins our understanding of these compounds, offering not just results, but the rationale behind the experimental designs and detailed protocols to empower your own investigations.
The Critical Influence of the Sulfur Atom's Position
The biological effects of thia fatty acid analogs are profoundly dictated by the position of the sulfur atom within the acyl chain. This structural variation determines whether the analog will be a substrate for, or an inhibitor of, fatty acid β-oxidation, the primary pathway for fatty acid catabolism.
3-Thia Fatty Acids: The PPAR Agonists and Metabolic Regulators
Analogs with the sulfur atom at the 3-position, such as the extensively studied tetradecylthioacetic acid (TTA) , are resistant to β-oxidation.[1] This resistance is key to their mechanism of action. Unable to be readily broken down for energy, 3-thia fatty acids accumulate within the cell and act as potent signaling molecules, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[2][3]
PPARs are a family of nuclear receptors that function as ligand-activated transcription factors, regulating the expression of a vast array of genes involved in lipid and glucose homeostasis.[4] TTA has been shown to activate all three PPAR subtypes (α, δ, and γ), with a preference for PPARα.[3] This pan-agonist activity leads to a cascade of metabolic changes, including:
-
Increased Fatty Acid Oxidation: By activating PPARα, 3-thia fatty acids upregulate the expression of genes encoding key enzymes in mitochondrial and peroxisomal β-oxidation, such as Carnitine Palmitoyltransferase I (CPT-I) and Acyl-CoA Oxidase (ACO).[1][2] This leads to an overall increase in the catabolism of natural fatty acids.
-
Hypolipidemic Effects: The enhanced fatty acid oxidation contributes to a reduction in circulating levels of triglycerides and cholesterol.[2]
-
Anti-adiposity and Improved Insulin Sensitivity: Studies in animal models have demonstrated that TTA can prevent diet-induced obesity and improve insulin sensitivity.[3]
4-Thia Fatty Acids: The Potent Inhibitors of β-Oxidation
In stark contrast to their 3-thia counterparts, fatty acids with a sulfur atom at the 4-position are potent inhibitors of β-oxidation.[5][6] These analogs can be activated to their CoA esters and undergo one cycle of β-oxidation, but the resulting metabolite, a 2-enoyl-CoA derivative, is a powerful inhibitor of acyl-CoA dehydrogenase, a key enzyme in the β-oxidation spiral.[6] This inhibition leads to an accumulation of fatty acid intermediates and a disruption of cellular energy metabolism.
The inhibitory effect of 4-thia fatty acids is dose-dependent and can be observed both in vitro and in vivo.[6] In isolated mitochondria, 4-thia fatty acids can cause up to 95% inhibition of palmitoylcarnitine oxidation.[6]
Comparative Performance: A Quantitative Look
The following tables summarize key quantitative data from comparative studies of thia fatty acid analogs, providing a clear overview of their differential effects.
Table 1: Comparative Effects of Thia Fatty Acid Analogs on Mitochondrial β-Oxidation
| Thia Fatty Acid Analog | Sulfur Position | Effect on β-Oxidation | Potency (in vitro) | Reference |
| Tetradecylthioacetic Acid (TTA) | 3 | Activator | N/A (Indirect effect) | [1][2] |
| 4-Thia Fatty Acids | 4 | Potent Inhibitor | Up to 95% inhibition | [6] |
| 5-Thia Fatty Acids | 5 | Weak Inhibitor | Competitive inhibition | [6] |
Table 2: Comparative PPAR Activation by Tetradecylthioacetic Acid (TTA)
| PPAR Subtype | Relative Activation by TTA | Reference |
| PPARα | +++ | [3] |
| PPARδ | ++ | [3] |
| PPARγ | + | [3] |
Table 3: Dose-Dependent Effects of TTA on Hepatic Gene Expression in Rats
| Gene | Function | TTA Dose | Fold Change in mRNA Levels | Reference |
| Acyl-CoA Oxidase (ACO) | Peroxisomal β-oxidation | In vivo administration | Increased | [2] |
| Carnitine Palmitoyltransferase-II (CPT-II) | Mitochondrial β-oxidation | In vivo administration | Increased | [2] |
| Apolipoprotein A-I | HDL metabolism | In vivo administration | Decreased | [2] |
| Apolipoprotein C-III | Triglyceride metabolism | In vivo administration | Decreased | [2] |
Visualizing the Mechanism: The PPARα Signaling Pathway
The activation of PPARα by 3-thia fatty acids like TTA is a central event in their mechanism of action. The following diagram, generated using Graphviz, illustrates this key signaling pathway.
Caption: PPARα signaling pathway activated by 3-thia fatty acids.
Experimental Protocols: Your Guide to the Bench
To facilitate your research, we provide detailed, step-by-step methodologies for key experiments used in the comparative analysis of thia fatty acid analogs.
Experimental Protocol 1: In Vitro Fatty Acid β-Oxidation Assay
This protocol measures the rate of radiolabeled fatty acid oxidation in isolated mitochondria or cultured cells, allowing for the direct assessment of the inhibitory or stimulatory effects of thia fatty acid analogs.
Materials:
-
Isolated mitochondria or cultured cells (e.g., hepatocytes, myotubes)
-
Radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid)
-
Thia fatty acid analogs of interest
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell/Mitochondria Preparation: Prepare isolated mitochondria or seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells or mitochondria with varying concentrations of the thia fatty acid analog or vehicle control for a specified time (e.g., 1-2 hours).
-
Initiation of Oxidation: Add the assay buffer containing the radiolabeled fatty acid to initiate the oxidation reaction.
-
CO₂ Trapping: During the incubation period (e.g., 1-2 hours), trap the evolved ¹⁴CO₂ using a suitable method, such as a filter paper soaked in a trapping agent (e.g., hyamine hydroxide) placed in a sealed chamber.
-
Termination of Reaction: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Quantification: Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of fatty acid oxidation as nanomoles of ¹⁴CO₂ produced per milligram of protein per hour. Compare the rates between the control and treated groups to determine the effect of the thia fatty acid analog.
Experimental Protocol 2: PPAR Transactivation Assay
This cell-based assay quantifies the ability of thia fatty acid analogs to activate PPAR subtypes, providing a direct measure of their potency as PPAR agonists.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for the PPAR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (DBD)
-
Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Thia fatty acid analogs of interest
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to attach.
-
Co-transfection: Co-transfect the cells with the PPAR-LBD-GAL4-DBD expression plasmid and the GAL4-UAS-luciferase reporter plasmid using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with various concentrations of the thia fatty acid analog or a known PPAR agonist (positive control) and a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the fold activation relative to the vehicle control.
Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram illustrates a typical experimental workflow for the comparative study of thia fatty acid analogs.
Caption: A typical experimental workflow for the study of thia fatty acid analogs.
Conclusion: A Powerful Tool for Metabolic Research
Thia fatty acid analogs represent a versatile class of molecules with profound and tunable effects on cellular metabolism. The strategic placement of a sulfur atom provides a powerful tool to dissect the intricate pathways of fatty acid metabolism and to develop novel therapeutic strategies for metabolic diseases. This guide has provided a comparative framework, grounded in experimental data and detailed protocols, to empower researchers to explore the full potential of these fascinating compounds. The journey from the synthesis of a novel analog to its biological characterization is a meticulous one, but the potential rewards in advancing our understanding of metabolic regulation and developing next-generation therapeutics are immense.
References
-
Effects of thia-substituted fatty acids on mitochondrial and peroxisomal beta-oxidation. Studies in vivo and in vitro. (1990). Biochem J. [Link]
-
Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. (2012). PLoS One. [Link]
-
Effects of thia-substituted fatty acids on mitochondrial and peroxisomal beta-oxidation. Studies in vivo and in vitro. (1990). Biochem J. [Link]
-
Modulation of rat liver apolipoprotein gene expression and serum lipid levels by tetradecylthioacetic acid (TTA) via PPARalpha activation. (1999). J Lipid Res. [Link]
-
Tetradecylthioacetic acid prevents high fat diet induced adiposity and insulin resistance. (2002). J Lipid Res. [Link]
-
Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. (2020). J Food Drug Anal. [Link]
-
Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors. (2013). J Biol Chem. [Link]
-
Thia fatty acids, metabolism and metabolic effects. (1997). Biochim Biophys Acta. [Link]
-
Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. [Link]
-
Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids. (2023). Int J Mol Sci. [Link]
-
Tetradecylthioacetic acid increases fat metabolism and improves cardiac function in experimental heart failure. (2013). Lipids. [Link]
-
Dietary supplementation of tetradecylthioacetic acid increases feed intake but reduces body weight gain and adipose depot sizes in rats fed on high-fat diets. (2009). Diabetes Obes Metab. [Link]
-
Advances in Fatty Acid Analysis for ClinicalInvestigation and Diagnosis using GC/MSMethodology. (2017). Clin Biochem. [Link]
-
Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. (2020). Metabolites. [Link]
-
High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (2012). Anal Chem. [Link]
-
Medium chain fatty acids are selective peroxisome proliferator activated receptor (PPAR) γ activators and pan-PPAR partial agonists. (2012). PLoS One. [Link]
-
Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. (1979). J Biol Chem. [Link]
-
Two Isomeric C16 Oxo-Fatty Acids from the Diatom Chaetoceros karianus Show Dual Agonist Activity towards Human Peroxisome Proliferator-Activated Receptors (PPARs) α/γ. (2019). Mar Drugs. [Link]
-
PPAR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
- Preparation method of 9, 10-dihydroxystearic acid. (2021).
-
Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload. (2014). PLoS Comput Biol. [Link]
-
Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. (2012). Molecules. [Link]
-
Fatty acid oxidation inhibitors. (n.d.). Wikipedia. [Link]
Sources
- 1. Tetradecylthioacetic Acid Increases Hepatic Mitochondrial β-Oxidation and Alters Fatty Acid Composition in a Mouse Model of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of rat liver apolipoprotein gene expression and serum lipid levels by tetradecylthioacetic acid (TTA) via PPARalpha activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetradecylthioacetic acid prevents high fat diet induced adiposity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Effects of thia-substituted fatty acids on mitochondrial and peroxisomal beta-oxidation. Studies in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of thia-substituted fatty acids on mitochondrial and peroxisomal beta-oxidation. Studies in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of 9-Thiastearic Acid for SCD1: A Comparative Guide
Introduction to Stearoyl-CoA Desaturase 1 (SCD1) and Its Therapeutic Importance
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, primarily responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This enzymatic step is not just a simple conversion but a key regulatory point in cellular lipid homeostasis. The products of SCD1, MUFAs, are essential components of cell membranes, triglycerides, and cholesterol esters. The activity of SCD1 has been implicated in a variety of metabolic diseases. Elevated SCD1 expression and activity are associated with conditions such as obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD). Consequently, the development of specific and potent SCD1 inhibitors has become a significant area of interest for therapeutic intervention.
9-Thiastearic Acid (9-TAS): A Substrate-Based Inhibitor of SCD1
This compound (9-TAS) is a stearic acid analog where the ninth carbon is replaced by a sulfur atom. This modification allows 9-TAS to act as a substrate for SCD1, but the resulting thio-intermediate cannot be processed further, leading to irreversible inhibition of the enzyme. This mechanism of action, known as suicide inhibition, contributes to its potency.
Comparative Analysis of SCD1 Inhibitors
The landscape of SCD1 inhibitors is diverse, ranging from substrate analogs like 9-TAS to small molecule inhibitors. A direct comparison is essential for researchers to select the most appropriate tool for their specific experimental needs.
| Inhibitor | Type | IC50 (SCD1) | Known Off-Targets | Reference |
| This compound (9-TAS) | Substrate Analog (Irreversible) | ~1.5 µM | Fatty acid desaturase 2 (FADS2) | |
| CAY10566 | Small Molecule (Reversible) | ~10 nM | Potential for off-target effects on other desaturases | |
| PluriSIn #1 | Small Molecule (Reversible) | ~25 nM | Dihydrofolate reductase (DHFR) | |
| SSI-4 | Small Molecule (Reversible) | ~100 nM | Not extensively profiled |
Table 1: Comparison of Common SCD1 Inhibitors. The table provides a summary of different SCD1 inhibitors, their type, potency (IC50), and any reported off-target effects.
Experimental Validation of 9-TAS Specificity for SCD1
To rigorously validate the specificity of 9-TAS for SCD1, a multi-pronged approach is recommended. This involves both in vitro and cellular assays to build a comprehensive picture of its activity.
Workflow for Validating SCD1 Inhibitor Specificity
Figure 1: Experimental Workflow. A comprehensive workflow for validating the specificity of an SCD1 inhibitor, progressing from in vitro enzymatic assays to cellular-level characterization.
Protocol 1: In Vitro SCD1 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of 9-TAS on purified SCD1 enzyme activity.
Methodology:
-
Enzyme Source: Utilize microsomes from cells overexpressing SCD1 or purified recombinant SCD1.
-
Substrate: Use radiolabeled [14C]-Stearoyl-CoA.
-
Inhibitor Preparation: Prepare a stock solution of 9-TAS in a suitable solvent (e.g., DMSO).
-
Assay Reaction:
-
Pre-incubate the SCD1 enzyme with varying concentrations of 9-TAS for a defined period.
-
Initiate the reaction by adding [14C]-Stearoyl-CoA and NADPH.
-
Incubate at 37°C.
-
Stop the reaction by adding a strong base to saponify the lipids.
-
-
Product Separation:
-
Acidify the reaction mixture.
-
Extract the fatty acids using an organic solvent.
-
Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Quantification:
-
Quantify the amount of radiolabeled oleoyl-CoA (the product) formed using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each 9-TAS concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Trustworthiness Check: The inclusion of a vehicle control (DMSO) and a known SCD1 inhibitor as a positive control is crucial for validating the assay's performance.
Protocol 2: Cellular Lipidomics to Confirm SCD1 Inhibition
Objective: To assess the impact of 9-TAS on the cellular lipid profile, specifically the ratio of saturated to monounsaturated fatty acids.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HepG2, 3T3-L1) to sub-confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of 9-TAS or a vehicle control for 24-48 hours.
-
Lipid Extraction:
-
Harvest the cells.
-
Extract total lipids using a standard method like the Bligh-Dyer or Folch extraction.
-
-
Fatty Acid Analysis:
-
Saponify the lipid extract to release the fatty acids.
-
Methylate the fatty acids to form fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).
-
-
Data Analysis:
-
Calculate the desaturation index by determining the ratio of C18:1 (oleic acid) to C18:0 (stearic acid).
-
A decrease in this ratio indicates SCD1 inhibition.
-
Expertise Insight: This lipidomic approach provides a functional readout of SCD1 activity within a cellular context, offering a more physiologically relevant measure of inhibitor efficacy.
Protocol 3: Oleate Rescue Experiment for Specificity
Objective: To demonstrate that the cellular effects of 9-TAS are specifically due to the inhibition of SCD1.
Methodology:
-
Experimental Setup:
-
Culture cells in parallel sets.
-
Treat one set with 9-TAS alone.
-
Treat another set with 9-TAS in combination with exogenous oleic acid (the product of SCD1).
-
Include a vehicle control and an oleic acid-only control.
-
-
Phenotypic Assessment:
-
Assess a relevant cellular phenotype known to be affected by SCD1 inhibition, such as cell viability, apoptosis, or lipid accumulation.
-
-
Data Analysis:
-
If the phenotype induced by 9-TAS is rescued (reversed) by the addition of oleic acid, it strongly suggests that the effect of 9-TAS is on-target and specific to the SCD1 pathway.
-
Signaling Pathway of SCD1 Inhibition and Oleate Rescue
Figure 2: Oleate Rescue Pathway. This diagram illustrates how exogenous oleic acid can rescue the cellular phenotype caused by SCD1 inhibition with 9-TAS, confirming the on-target effect.
Discussion and Conclusion
The validation of an inhibitor's specificity is paramount in research to ensure that the observed biological effects are directly attributable to the intended target. This compound is a potent, irreversible inhibitor of SCD1. While it demonstrates good specificity, the potential for off-target effects on other desaturases like FADS2 should be considered, especially in experimental systems where these enzymes are highly active.
The provided experimental protocols offer a robust framework for researchers to independently validate the specificity of 9-TAS in their specific model systems. By combining in vitro enzymatic assays with cellular lipidomics and rescue experiments, a high degree of confidence in the on-target activity of 9-TAS can be achieved. For studies requiring a highly specific and reversible inhibitor, small molecules like CAY10566 may be a more suitable alternative, although their off-target profiles should also be carefully evaluated.
Ultimately, the choice of an SCD1 inhibitor will depend on the specific research question, the experimental model, and the required duration of inhibition. A thorough understanding of the inhibitor's mechanism and a rigorous validation of its specificity are essential for generating reliable and reproducible data.
References
-
Ntambi, J. M., & Miyazaki, M. (2004). Regulation of Stearoyl-CoA Desaturases and Role in Metabolism. Progress in Lipid Research, 43(2), 91-104. [Link]
-
Flowers, M. T., & Ntambi, J. M. (2008). Role of Stearoyl-CoA Desaturase in Regulating Lipid Metabolism. Current Opinion in Lipidology, 19(3), 248-256. [Link]
-
Behrouzian, B., & Buist, P. H. (2003). Mechanism of Fatty Acid Desaturation: The 9-Thia-Analog of Stearic Acid is a Substrate for Stearoyl-ACP Desaturase. Prostaglandins, Leukotrienes and Essential Fatty Acids, 68(2), 147-151. [Link]
Safety Operating Guide
A Practical Guide to Personal Protective Equipment for Handling 9-Thiastearic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 9-Thiastearic Acid. As a synthetic fatty acid analog, understanding its properties and the necessary precautions is paramount for ensuring a safe and efficient laboratory environment. This document is structured to offer clear, actionable guidance rooted in established safety protocols and scientific principles.
Understanding the Hazard Profile of Thia Fatty Acids
Core Personal Protective Equipment (PPE) Directives
Even with a low-hazard substance, adherence to a baseline of personal protective equipment is a non-negotiable aspect of laboratory safety. The following PPE is recommended for all routine handling of this compound.
-
Safety Glasses with Side Shields: These are the minimum requirement to protect against accidental splashes or airborne particles.[3]
-
Chemical Safety Goggles: For procedures with a higher risk of splashing, such as when transferring solutions, chemical safety goggles offer a more complete seal around the eyes.[2]
-
Face Shields: When handling larger quantities or during procedures with a significant splash potential, a face shield should be worn in conjunction with safety glasses or goggles for full facial protection.[3][4]
The rationale for this tiered approach is to match the level of protection with the potential for exposure, a fundamental principle of laboratory safety.
-
Chemically Resistant Gloves: Gloves made from materials like nitrile or neoprene are recommended to prevent skin contact.[3][4][5] It is good practice to double-glove if there is a risk of splashes. Always inspect gloves for any signs of degradation or punctures before use and change them frequently.
The choice of glove material should always be verified for compatibility with the specific chemicals being used. While this compound itself is not expected to be highly corrosive, it may be dissolved in organic solvents for experimental use.
-
Laboratory Coat: A standard lab coat is essential to protect street clothing and skin from spills and contamination.[5]
-
Coveralls: For larger-scale operations or when there is a significant risk of widespread contamination, disposable coveralls can provide enhanced protection.[6]
Proper laboratory attire, including closed-toe shoes, is a prerequisite for working in any laboratory setting.
-
When to Use: Respiratory protection is generally not required for handling small quantities of this compound in a well-ventilated area. However, if the material is a powder and there is a risk of generating dust, or if it is being heated and may produce vapors, a NIOSH-approved respirator may be necessary.[7]
-
Engineering Controls: The primary method for controlling airborne contaminants is through the use of engineering controls, such as a fume hood.[5] All procedures with the potential to generate dust or vapors should be performed in a certified chemical fume hood.
Operational and Disposal Plans: A Step-by-Step Approach
A well-defined operational plan is critical for minimizing risk and ensuring the safe handling and disposal of any chemical.
-
Preparation: Before beginning any work, ensure that the work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.
-
Handling:
-
Spill Response:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[2][8]
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
As specific disposal guidelines for this compound are not available, general chemical waste disposal procedures should be followed.
-
Waste Collection: Collect all this compound waste, including contaminated materials like gloves and absorbent pads, in a clearly labeled, sealed container.
-
Consult Regulations: Dispose of the chemical waste in accordance with all federal, state, and local regulations. This typically involves arranging for pickup by a licensed chemical waste disposal company.
-
Do Not Dispose in General Waste: Never dispose of chemical waste in the regular trash or down the drain.
Summary of Safety Information
| Hazard Classification (based on 10-Thiastearic Acid) | Not classified as hazardous[1] |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact |
| Recommended Engineering Controls | Chemical fume hood for dust or vapor generation[5] |
| Required Personal Protective Equipment | Safety glasses with side shields, chemically resistant gloves, lab coat[2][3][5] |
| First Aid: Eyes | Immediately flush with plenty of water for at least 15 minutes.[2] |
| First Aid: Skin | Wash off with soap and plenty of water.[2] |
| First Aid: Inhalation | Move to fresh air.[7] |
| First Aid: Ingestion | Rinse mouth with water. Do NOT induce vomiting.[2] |
| Spill Cleanup | Absorb with inert material and place in a sealed container for disposal.[2][8] |
| Disposal | Follow all federal, state, and local regulations for chemical waste. |
PPE Selection Workflow
Caption: PPE Selection Workflow for this compound.
References
- Ingevity. (n.d.). Modified Fatty Acids as Alternative Soap Thickeners for Lubricating Greases.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- FAT FINGER. (2023). Personal Protective Equipment (PPE) in the Oil and Gas Sector.
- HSI. (n.d.). Personal Protection Equipment (PPE) for Oil and Gas Personnel.
- Canada Safety Training. (n.d.). Essential Personal Protective Equipment for the Oil & Gas Industry.
- Cayman Chemical. (2025). Safety Data Sheet: 10-Thiastearic Acid.
- ScienceLab.com. (n.d.). Material Safety Data Sheet Stearic acid MSDS.
- Redox Ltd. (2022). Safety Data Sheet Stearic Acid.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. westliberty.edu [westliberty.edu]
- 3. hsi.com [hsi.com]
- 4. fatfinger.io [fatfinger.io]
- 5. ingevity.com [ingevity.com]
- 6. Essential Personal Protective Equipment for the Oil & Gas Industry [canadasafetytraining.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. redox.com [redox.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
